molecular formula C73H129N29O19 B550015 Crebtide CAS No. 149155-45-3

Crebtide

Cat. No.: B550015
CAS No.: 149155-45-3
M. Wt: 1717.0 g/mol
InChI Key: QKXYCULATRFTIQ-KPXMCYQPSA-N
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Description

amino acid sequence given in first source;  a synthetic peptide based on phosphorylation sequence in delta-CREB;  a substrate of cAMP-dependent protein kinase

Properties

IUPAC Name

(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H129N29O19/c1-5-39(4)55(101-60(112)46(25-26-54(106)107)94-58(110)44(16-9-29-87-70(78)79)92-57(109)43(15-8-28-86-69(76)77)91-56(108)42(75)14-6-7-27-74)66(118)98-49(34-38(2)3)61(113)99-51(36-103)63(115)93-45(17-10-30-88-71(80)81)59(111)95-47(18-11-31-89-72(82)83)67(119)102-33-13-20-53(102)65(117)100-52(37-104)64(116)97-50(35-40-21-23-41(105)24-22-40)62(114)96-48(68(120)121)19-12-32-90-73(84)85/h21-24,38-39,42-53,55,103-105H,5-20,25-37,74-75H2,1-4H3,(H,91,108)(H,92,109)(H,93,115)(H,94,110)(H,95,111)(H,96,114)(H,97,116)(H,98,118)(H,99,113)(H,100,117)(H,101,112)(H,106,107)(H,120,121)(H4,76,77,86)(H4,78,79,87)(H4,80,81,88)(H4,82,83,89)(H4,84,85,90)/t39-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXYCULATRFTIQ-KPXMCYQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H129N29O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164184
Record name Crebtide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1717.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149155-45-3
Record name Crebtide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149155453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crebtide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Crebtide Peptide: A Technical Guide to its Function and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crebtide is a synthetic, 13-amino acid peptide that serves as a crucial tool in cell signaling research and drug discovery.[1] It is derived from a spliced variant of the cAMP response element-binding protein (CREB) and specifically mimics the phosphorylation domain of this vital transcription factor.[1] The peptide's sequence, KRREILSRRPSYR, corresponds to amino acids 123-135 of human CREB1 and contains the highly conserved Serine-133 (Ser-133) phosphorylation site.[2][3][4] This site is the convergence point for multiple upstream signaling pathways, making this compound an ideal substrate for studying the kinases that regulate CREB's activity.[3][5]

Core Function: A High-Affinity Kinase Substrate

The primary function of this compound is to act as a specific and efficient substrate for a range of protein kinases.[1] It is most notably recognized as a high-affinity substrate for cAMP-dependent Protein Kinase (PKA) and Protein Kinase C (PKC).[1] Its utility extends to other important kinases, including:

  • Ca2+/calmodulin-dependent protein kinases (CaMKs): Specifically CaMK1, CaMK2, and CaMK4.[3][4]

  • Mitogen- and stress-activated protein kinase 1 (MSK1) .[6]

The phosphorylation of this compound by these enzymes allows for the direct measurement of their catalytic activity, making it an invaluable reagent for kinase assays.

Quantitative Data: Kinetic Parameters

This compound's efficacy as a substrate is demonstrated by its favorable kinetic parameters, particularly for PKA. It exhibits a significantly lower Michaelis constant (Km) compared to other commonly used PKA substrates like Kemptide, indicating a much higher binding affinity.[1] This high affinity allows for more sensitive and robust kinase activity measurements.

SubstrateKinaseApparent Km (μM)Vmax (μmol/min·mg)
This compound cAMP-dependent Protein Kinase (PKA/cAK)3.9[1]12.4[1]
This compound cGMP-dependent Protein Kinase (cGK)2.9[1]3.2[1]
KemptidecAMP-dependent Protein Kinase (PKA/cAK)39[1]9.8[1]

Table 1: Comparison of kinetic parameters for the phosphorylation of this compound and Kemptide by protein kinases. Data indicates this compound is a more efficient substrate for PKA than the widely used Kemptide.[1] Note that while the Km for cGK is low, the phosphorylation rate (Vmax) is significantly slower than that of PKA, highlighting substrate specificity.[1]

Role in the CREB Signaling Pathway

This compound is a tool for interrogating the CREB signaling pathway, a cornerstone of cellular communication that regulates gene expression involved in metabolism, cell survival, neuronal plasticity, learning, and memory.[5][7][8] The activation of CREB is a tightly regulated process, primarily controlled by the phosphorylation of the Ser-133 residue.[5][9] Several major signaling cascades converge at this critical phosphorylation event. This compound, by mimicking this site, allows researchers to study the upstream kinases that activate CREB.

The diagram below illustrates the principal pathways leading to CREB phosphorylation, where this compound serves as an experimental substrate.

CREB_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytosol Cytosolic Signaling cluster_nucleus Nuclear Event Hormones Hormones, Neurotransmitters GPCR GPCR Hormones->GPCR Ca_Influx Calcium Influx (e.g., NMDA Receptor) Ca_Channel Ca²⁺ Channel Ca_Influx->Ca_Channel AC Adenylyl Cyclase GPCR->AC + CaM Calmodulin (CaM) Ca_Channel->CaM  Ca²⁺ cAMP cAMP AC->cAMP  ATP PKA PKA cAMP->PKA + CREB CREB / this compound (Substrate) PKA->CREB Phosphorylation at Ser133 CaMK CaMKs CaM->CaMK + CaMK->CREB Phosphorylation at Ser133 pCREB Phosphorylated CREB (pSer133) Gene Gene Transcription pCREB->Gene Activates

Caption: Key signaling pathways converging on CREB/Crebtide phosphorylation.

Experimental Protocols and Applications

This compound is predominantly used in kinase assays to quantify enzyme activity, screen for inhibitors, or characterize kinase-substrate specificity. A common application is in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, which offer a sensitive, non-radioactive method for measuring phosphorylation.

Detailed Protocol: TR-FRET Kinase Assay for PKA

This protocol is adapted from a standard method for measuring PKA activity using ULight™-labeled this compound and a Europium-labeled anti-phospho-CREB antibody.[10][11] The principle involves the excitation of a Europium (Eu) donor fluorophore, which, upon phosphorylation of the ULight-Crebtide substrate by a kinase, is brought into close proximity with the ULight acceptor. This allows for energy transfer and emission of a signal at 665 nm, which is directly proportional to the level of substrate phosphorylation.[6][12]

1. Reagent Preparation:

  • 1X Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[10]

  • 2X PKA Enzyme Solution: Dilute PKA stock to 20 pM in 1X Kinase Assay Buffer. Keep on ice.[10]

  • 4X ULight-Crebtide Solution: Dilute ULight-Crebtide stock to 200 nM in 1X Kinase Assay Buffer.[10]

  • 4X ATP Solution: Prepare serial dilutions of ATP (e.g., from 40 nM to 4 mM) in 1X Kinase Assay Buffer to determine Km or use a fixed concentration for inhibition studies. Keep on ice.[10]

  • 1X Detection Buffer: Dilute 10X LANCE Detection Buffer stock to 1X with H₂O.[10]

  • 4X Stop Solution: Prepare a 40 mM EDTA solution in 1X Detection Buffer.[10]

  • 4X Detection Mix: Dilute Eu-anti-phospho-CREB antibody to 8 nM in 1X Detection Buffer.[10]

2. Assay Procedure (384-well plate format):

  • Add 5 µL of 2X PKA Enzyme Solution to each well (final concentration: 10 pM).[10]

  • Add 2.5 µL of 4X ULight-Crebtide Solution to each well (final concentration: 50 nM).[10]

  • Initiate the kinase reaction by adding 2.5 µL of 4X ATP Solution to each well.[10]

  • Cover the plate with a plate sealer and incubate for 60 minutes at 23°C.[10]

  • Stop the reaction by adding 5 µL of 4X Stop Solution. Incubate for 5 minutes at 23°C.[10]

  • Add 5 µL of 4X Detection Mix (final antibody concentration: 2 nM).[10]

  • Cover the plate, incubate for 60 minutes at 23°C, protected from light.[10]

  • Read the plate in a TR-FRET-compatible reader (excitation: 320 or 340 nm, emission: 665 nm).[10]

TR_FRET_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Steps PKA Prepare 2X PKA Substrate Prepare 4X ULight-Crebtide ATP Prepare 4X ATP Stop Prepare 4X Stop Solution (EDTA) Detection Prepare 4X Detection Mix (Eu-Ab) Add_PKA 1. Add PKA Add_Sub 2. Add Substrate Add_PKA->Add_Sub Add_ATP 3. Add ATP (Initiate Reaction) Add_Sub->Add_ATP Incubate1 4. Incubate (60 min, 23°C) Add_ATP->Incubate1 Add_Stop 5. Add Stop Solution Incubate1->Add_Stop Add_Detect 6. Add Detection Mix Add_Stop->Add_Detect Incubate2 7. Incubate (60 min, 23°C) Add_Detect->Incubate2 Read 8. Read Plate (TR-FRET) Incubate2->Read

Caption: Experimental workflow for a TR-FRET based kinase assay using this compound.

Solubility and Storage

Proper handling and storage of this compound peptide are essential to maintain its integrity and activity.

ParameterRecommendation
Formulation Typically supplied as a lyophilized powder.[2][3]
Solubility Soluble in distilled water or PBS.[1][3][4] For higher concentrations, acetonitrile may be recommended.[3][4]
Storage (Lyophilized) Store desiccated at -20°C for up to one year.[2][3] Product is hygroscopic and should be protected from light.[3][4]
Storage (Reconstituted) Prepare fresh solutions for use.[2] If necessary, aliquot and store stock solutions at -20°C or -80°C for short-term storage (1-6 months).[1][3] Avoid repeated freeze-thaw cycles.[10]

Conclusion

This compound peptide is a powerful and versatile tool for biochemical and cell signaling research. Its high affinity and specificity as a substrate for PKA and other key kinases make it an indispensable reagent for quantifying enzyme activity, screening for novel therapeutic inhibitors, and elucidating the complex mechanisms of the CREB signaling pathway. The well-defined kinetic properties and established experimental protocols, such as the TR-FRET assay, provide researchers with a robust platform for advancing our understanding of cellular regulation and for the development of targeted drugs.

References

Crebtide's In Vitro Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro mechanism of action of Crebtide, a synthetic peptide widely utilized in biochemical and cellular research. This compound serves as a crucial tool for investigating the cAMP response element-binding protein (CREB) signaling pathway, a cornerstone of cellular communication that governs a vast array of physiological processes.

Core Mechanism: A Substrate for Key Cellular Kinases

This compound is a synthetic 13-amino-acid peptide (Sequence: KRREILSRRPSYR) designed to mimic the phosphorylation domain of CREB.[1][2] Its primary in vitro function is to act as a highly specific substrate for cAMP-dependent Protein Kinase A (PKA).[1] The core mechanism revolves around the enzymatic transfer of a phosphate group from ATP to a specific serine residue within the this compound sequence, mirroring the physiological activation of the CREB protein.

The activation of CREB is a critical convergence point for numerous signaling cascades.[3] Extracellular signals that elevate intracellular cyclic AMP (cAMP) levels trigger the activation of PKA.[4][5] PKA, a tetrameric holoenzyme, releases its catalytic subunits upon cAMP binding.[5] These active subunits then translocate to the nucleus where they phosphorylate CREB at Serine-133.[5][6] This phosphorylation event is the principal mechanism for activating CREB, enabling it to recruit transcriptional co-activators like CBP/p300 and initiate the transcription of target genes.[6][7] this compound's sequence contains this key Serine-133 phosphorylation site, making it an ideal model substrate for studying PKA activity and the kinetics of this phosphorylation event in a controlled in vitro setting.[8][9]

While PKA is the primary kinase, this compound has also been reported as a substrate for Protein Kinase C (PKC) and Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Signal cAMP cAMP AC->cAMP ATP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive PKA_active Active PKA (C subunits) PKA_inactive->PKA_active releases CREB CREB PKA_active->CREB Phosphorylates This compound This compound (In Vitro Substrate) PKA_active->this compound Phosphorylates (In Vitro Assay) pCREB pCREB (Ser133) CREB->pCREB CRE CRE (DNA) pCREB->CRE Binds to Gene Target Gene Transcription CRE->Gene Initiates pthis compound Phospho-Crebtide This compound->pthis compound

Caption: The cAMP/PKA/CREB signaling pathway and the role of this compound.

Quantitative Kinase Activity Data

This compound's utility as a substrate is defined by its kinetic parameters with various protein kinases. These values are essential for designing quantitative kinase assays and for comparing enzyme efficiency. The apparent Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.

SubstrateKinaseApparent Km (μM)Vmax (μmol/min/mg)
This compound cAMP-dependent protein kinase (cAK/PKA)3.912.4
This compound cGMP-dependent protein kinase (cGK)2.93.2
Kemptide cAMP-dependent protein kinase (cAK/PKA)399.8
Data sourced from MedchemExpress.[1]

As the data indicates, this compound has a 10-fold lower Km for PKA compared to Kemptide, a commonly used synthetic peptide substrate, highlighting its high affinity.[1] While both this compound and its parent protein are phosphorylated by PKA, the rate of phosphorylation by cGK is significantly slower, demonstrating a degree of specificity.[1]

Experimental Protocols

This compound is central to several in vitro experimental setups designed to probe the CREB signaling pathway and associated kinase activity.

In Vitro Kinase Assay (Time-Resolved FRET)

This protocol describes a homogenous, non-radioactive method for measuring kinase activity using a ULight™-labeled this compound substrate and a Europium (Eu)-labeled anti-phospho-CREB antibody.

Objective: To quantify the phosphorylation of this compound by a specific kinase (e.g., PKA).

Methodology:

  • Reagent Preparation:

    • 1X Kinase Assay Buffer: 50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl2, 2 mM DTT, and 0.01% Tween-20.[8]

    • 2X PKA Solution: Dilute the PKA enzyme to a working concentration (e.g., 20 pM) in Kinase Assay Buffer.[8] Keep on ice.

    • 4X ULight-Crebtide Mix: Dilute the ULight-labeled this compound peptide to a working concentration (e.g., 200 nM) in Kinase Assay Buffer.[8]

    • 4X ATP Mix: Prepare serial dilutions of ATP (e.g., ranging from 40 nM to 4 mM) in Kinase Assay Buffer to determine kinetic parameters or use a fixed concentration for inhibition studies.[8]

    • 4X Stop Solution: Prepare a 40 mM EDTA solution in 1X Detection Buffer to chelate Mg2+ and stop the kinase reaction.[8]

    • 4X Detection Mix: Dilute a Eu-labeled anti-phospho-CREB antibody to a working concentration (e.g., 8 nM) in 1X Detection Buffer.[8]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 2X PKA solution to each well.[8]

    • Add 2.5 µL of the 4X ULight-Crebtide mix (final concentration e.g., 50 nM).[8]

    • Initiate the reaction by adding 2.5 µL of the 4X ATP mix.[8]

    • Cover the plate and incubate for 60 minutes at room temperature (23°C).[8]

    • Terminate the reaction by adding 5 µL of the 4X Stop Solution. Incubate for 5 minutes.[8]

    • Add 5 µL of the 4X Detection Mix.[8]

    • Cover the plate, incubate for 60 minutes at room temperature, and protect from light.[8]

  • Data Acquisition:

    • Read the plate in a TR-FRET-compatible reader at an emission wavelength of 665 nm with excitation at 320 or 340 nm.[8] The signal is proportional to the amount of phosphorylated this compound.

prep 1. Reagent Preparation (Kinase, ULight-Crebtide, ATP) plate 2. Add Reagents to Plate (Kinase + Substrate) prep->plate initiate 3. Initiate Reaction with ATP plate->initiate incubate_kinase 4. Incubate 60 min @ 23°C (Phosphorylation Occurs) initiate->incubate_kinase stop 5. Add Stop Solution (EDTA) incubate_kinase->stop detect 6. Add Detection Mix (Eu-Antibody) stop->detect incubate_detect 7. Incubate 60 min @ 23°C detect->incubate_detect read 8. Read TR-FRET Signal incubate_detect->read

Caption: Experimental workflow for an in vitro TR-FRET kinase assay.
CREB Activation Assay (ELISA-based)

This protocol outlines a method to detect activated CREB from nuclear extracts or whole-cell lysates that is capable of binding to its specific DNA consensus sequence.

Objective: To measure the amount of active, phosphorylated CREB in a cell lysate.

Methodology:

  • Sample Preparation: Prepare nuclear extracts or whole-cell lysates from control and treated cells according to standard protocols.

  • Assay Procedure (96-well plate format):

    • The assay plate is pre-coated with a double-stranded DNA (dsDNA) oligonucleotide containing the cAMP Response Element (CRE).[10][11]

    • Add prepared cell lysates to the wells. Active, phosphorylated CREB (pCREB) in the lysate will bind to the immobilized CRE sequence.[10][11]

    • Incubate for 2 hours at room temperature or overnight at 4°C to allow for binding.[11]

    • Wash the wells to remove unbound proteins.

    • Add a primary antibody specific for CREB phosphorylated at Serine-133 to each well.[10][11]

    • Incubate for 1 hour at room temperature.[11]

    • Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]

    • Incubate for 1 hour at room temperature.[11]

    • Wash the wells and add a chromogenic HRP substrate (e.g., TMB).[11]

    • Incubate for 30 minutes at room temperature.[11]

    • Stop the reaction with a stop solution.[11]

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.[10][11] The signal intensity is directly proportional to the amount of DNA-bound pCREB.

CREB-Dependent Gene Transcription Assay (Luciferase Reporter)

This protocol describes a cell-based assay to measure the transcriptional activity of CREB.

Objective: To quantify the effect of a stimulus or compound on CREB-mediated gene transcription.

Methodology:

  • Cell Transfection:

    • Transfect cultured cells (e.g., HEK293, HeLa, or primary neurons) with a reporter plasmid.[3][12] This plasmid contains the firefly luciferase gene under the control of a minimal promoter and multiple tandem repeats of the CRE sequence (5′-TGACGTCA-3′).[12][13]

    • Co-transfect a second plasmid expressing Renilla luciferase under a constitutive promoter (e.g., TK) to serve as an internal control for transfection efficiency and cell viability.[12]

  • Cell Treatment:

    • After allowing time for plasmid expression (e.g., 24 hours), treat the cells with the compound of interest, or a known activator of the cAMP pathway like Forskolin, for a defined period.[3][11]

  • Cell Lysis and Luciferase Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially in each lysate sample using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Compare the normalized luciferase activity of treated samples to untreated controls to determine the fold-change in CREB-dependent transcription.

Transfection 1. Co-transfect Cells (pCRE-Luc + pTK-Renilla) Treatment 2. Treat Cells (e.g., with Forskolin) Transfection->Treatment Activation 3. Pathway Activation (pCREB binds to CRE) Treatment->Activation Transcription 4. Luciferase Transcription and Translation Activation->Transcription Lysis 5. Lyse Cells Transcription->Lysis Measure 6. Measure Firefly & Renilla Luminescence Lysis->Measure Analyze 7. Normalize and Analyze Data Measure->Analyze

Caption: Workflow for a CREB-dependent luciferase reporter gene assay.

Conclusion

This compound is an indispensable tool for the in vitro study of the cAMP/PKA/CREB signaling pathway. Its high affinity for PKA makes it a superior substrate for quantitative kinase assays, enabling the screening of kinase inhibitors and the characterization of enzyme kinetics. By acting as a direct molecular mimic of a key phosphorylation event, this compound provides researchers, scientists, and drug development professionals with a robust and reliable method to dissect one of the most fundamental signal transduction pathways in cell biology.

References

An In-depth Technical Guide to Crebtide and its Role in the CREB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cAMP response element-binding protein (CREB) is a pivotal transcription factor that orchestrates the expression of a multitude of genes involved in critical cellular processes, including proliferation, differentiation, survival, and synaptic plasticity. The activation of CREB is predominantly regulated by its phosphorylation at a specific serine residue, Serine-133. This phosphorylation event serves as a convergence point for several upstream signaling cascades, making it a key node in cellular communication. Crebtide, a synthetic peptide with the sequence KRREILSRRPSYR, mirrors the phosphorylation domain of CREB and has become an indispensable tool for researchers studying the intricacies of the CREB signaling pathway. This technical guide provides a comprehensive overview of this compound, its interaction with key kinases, and detailed methodologies for its use in experimental settings.

This compound: A Substrate for Key Kinases

This compound's primary utility lies in its role as a specific substrate for a variety of protein kinases that are known to phosphorylate CREB at Serine-133. This property allows for the in vitro and in situ investigation of kinase activity and the screening of potential inhibitors or activators. The primary kinases that phosphorylate this compound include:

  • Protein Kinase A (PKA): A central player in the cAMP signaling pathway, PKA is robustly activated by cyclic adenosine monophosphate and is a primary kinase responsible for CREB phosphorylation.

  • Calcium/Calmodulin-Dependent Protein Kinases (CaMKs): Specifically CaMKII and CaMKIV, these kinases are activated by intracellular calcium signals and play a crucial role in neuronal plasticity and other calcium-mediated cellular events.

  • Mitogen-Activated Protein Kinases (MAPK)/Extracellular Signal-Regulated Kinases (ERK): This pathway is typically activated by growth factors and mitogens, linking cell surface receptor activation to transcriptional changes in the nucleus.

  • Mitogen- and Stress-Activated Kinase 1 (MSK1): A downstream effector of both the MAPK/ERK and p38 MAPK pathways, MSK1 is a potent kinase of CREB.

  • Protein Kinase C (PKC): A family of kinases involved in various signal transduction pathways, certain isoforms of PKC can also phosphorylate CREB.

The efficiency of this compound phosphorylation can vary between these kinases, reflecting their substrate specificity and catalytic activity.

Quantitative Data on this compound Phosphorylation

The following table summarizes the available quantitative data for the phosphorylation of this compound and the full-length CREB protein by various kinases. This data is essential for designing kinase assays and for the comparative analysis of kinase activity.

KinaseSubstrateApparent Michaelis Constant (Km)Maximum Velocity (Vmax)Notes
Protein Kinase A (PKA) This compound3.9 µM[1]12.4 µmol/(min·mg)[1]Demonstrates a high affinity of PKA for this compound.
cGMP-dependent Protein Kinase (cGK) This compound2.9 µM[1]3.2 µmol/(min·mg)[1]While the affinity is high, the phosphorylation rate is significantly lower than PKA.
CaMKIV (activated) CREB1-5 µM30-fold higher than non-activatedData is for the full-length CREB protein; however, it provides a strong indication of the kinase's affinity for the phosphorylation site mimicked by this compound.

The CREB Signaling Pathway

The phosphorylation of CREB at Serine-133 is a critical event that initiates a cascade leading to gene transcription. The simplified signaling pathway is as follows:

  • Stimulus: A variety of extracellular signals, such as hormones, neurotransmitters, growth factors, or cellular stress, activate their respective cell surface or intracellular receptors.

  • Second Messengers: This activation leads to an increase in intracellular second messengers like cAMP or Ca2+.

  • Kinase Activation: The rise in second messengers activates specific downstream kinases, including PKA, CaMKs, and the MAPK/ERK cascade.

  • CREB Phosphorylation: These activated kinases translocate to the nucleus and phosphorylate CREB at the Serine-133 residue.

  • Coactivator Recruitment: Phosphorylated CREB (pCREB) undergoes a conformational change that promotes its interaction with the transcriptional coactivator, CREB-binding protein (CBP), and its paralog p300.

  • Gene Transcription: The pCREB-CBP/p300 complex then recruits the basal transcriptional machinery to the cAMP response elements (CRE) in the promoter regions of target genes, initiating their transcription.

CREB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Hormones, Neurotransmitters, Growth Factors Receptor Receptor Stimulus->Receptor SecondMessenger cAMP / Ca²⁺ Receptor->SecondMessenger MAPK_cascade MAPK Cascade Receptor->MAPK_cascade PKA_inactive PKA (inactive) SecondMessenger->PKA_inactive CaMK_inactive CaMK (inactive) SecondMessenger->CaMK_inactive PKA_active PKA (active) PKA_inactive->PKA_active CaMK_active CaMK (active) CaMK_inactive->CaMK_active ERK_active ERK (active) MAPK_cascade->ERK_active CREB CREB PKA_active->CREB P CaMK_active->CREB P ERK_active->CREB P pCREB pCREB (Ser133) CBP CBP/p300 pCREB->CBP Gene Target Gene Transcription CBP->Gene

Caption: The CREB signaling pathway highlighting key kinases.

Experimental Protocols

This compound is a versatile tool that can be employed in a variety of kinase assays. Below are detailed methodologies for some of the key experimental approaches.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This high-throughput, homogeneous assay is ideal for screening kinase inhibitors. It utilizes a lanthanide-labeled anti-phospho-Crebtide antibody (donor) and a fluorescently labeled this compound substrate (acceptor).

Materials:

  • ULight™-labeled this compound (e.g., from PerkinElmer)

  • Europium-labeled anti-phospho-CREB (Ser133) antibody

  • Purified kinase of interest (e.g., PKA, MSK1)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Stop Solution (e.g., 10 mM EDTA in Kinase Assay Buffer)

  • 384-well white microplates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in Kinase Assay Buffer.

    • Prepare a 4X ULight-Crebtide solution in Kinase Assay Buffer.

    • Prepare a 4X ATP solution at the desired concentration (typically at or near the Km for the kinase) in Kinase Assay Buffer.

    • Prepare a 2X Stop/Detection mix containing the Europium-labeled antibody in Kinase Assay Buffer with EDTA.

  • Assay Plate Setup:

    • Add 5 µL of the 2X kinase solution to the wells of the 384-well plate.

    • For inhibitor studies, pre-incubate the kinase with the compound for a specified time.

    • Initiate the reaction by adding 2.5 µL of the 4X ULight-Crebtide solution followed by 2.5 µL of the 4X ATP solution to each well.

  • Incubation:

    • Cover the plate and incubate at 30°C for 60 minutes.

  • Reaction Termination and Detection:

    • Add 10 µL of the 2X Stop/Detection mix to each well.

    • Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET plate reader using an excitation wavelength of 320 or 340 nm and measuring emission at 615 nm (Europium) and 665 nm (ULight).

    • Calculate the TR-FRET ratio (665 nm / 615 nm).

TRFRET_Workflow Start Start Prep Prepare Reagents: - 2X Kinase - 4X ULight-Crebtide - 4X ATP - 2X Stop/Detection Mix Start->Prep AddKinase Add 5 µL 2X Kinase to 384-well plate Prep->AddKinase AddSubstrate Add 2.5 µL 4X ULight-Crebtide and 2.5 µL 4X ATP AddKinase->AddSubstrate Incubate1 Incubate at 30°C for 60 minutes AddSubstrate->Incubate1 AddStop Add 10 µL Stop/Detection Mix Incubate1->AddStop Incubate2 Incubate at RT for 60 minutes AddStop->Incubate2 Read Read TR-FRET Signal Incubate2->Read End End Read->End Radioactive_Assay_Workflow Start Start Mix Prepare Reaction Mix: - Kinase Buffer - this compound - Kinase Start->Mix Initiate Initiate with [γ-³²P]ATP + cold ATP Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop reaction and spot on P81 filter paper Incubate->Stop Wash Wash filters with phosphoric acid Stop->Wash Dry Dry filters Wash->Dry Count Scintillation Counting Dry->Count End End Count->End ELISA_Workflow Start Start Coat Coat plate with Biotinylated this compound Start->Coat Wash1 Wash Coat->Wash1 KinaseReaction Add Kinase and ATP, incubate at 30°C Wash1->KinaseReaction Wash2 Wash KinaseReaction->Wash2 PrimaryAb Add Primary Antibody, incubate Wash2->PrimaryAb Wash3 Wash PrimaryAb->Wash3 SecondaryAb Add HRP-Secondary Ab, incubate Wash3->SecondaryAb Wash4 Wash SecondaryAb->Wash4 Develop Add TMB Substrate Wash4->Develop Stop Add Stop Solution Develop->Stop Read Read Absorbance at 450 nm Stop->Read End End Read->End

References

Crebtide as a PKA Substrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Crebtide, a synthetic peptide widely utilized as a specific and efficient substrate for Protein Kinase A (PKA). This document details the molecular characteristics of this compound, its kinetic parameters in relation to PKA, relevant signaling pathways, and detailed experimental protocols for its use in kinase activity assays.

Introduction to this compound

This compound is a synthetic 13-amino acid peptide that serves as a substrate for several protein kinases, most notably Protein Kinase A (PKA) and Protein Kinase C (PKC).[1] Its sequence is derived from the phosphorylation site of the cAMP response element-binding protein (CREB), a key transcription factor involved in numerous cellular processes.[2][3] The high affinity and specificity of this compound for PKA make it an invaluable tool for studying PKA activity, screening for inhibitors, and investigating cellular signaling pathways.

Molecular Characteristics:

  • Amino Acid Sequence: H-Lys-Arg-Arg-Glu-Ile-Leu-Ser-Arg-Arg-Pro-Ser-Tyr-Arg-OH (KRREILSRRPSYR)[1][2][4]

  • Phosphorylation Site: The primary site of phosphorylation by PKA is the Serine residue corresponding to Ser-133 in the full-length CREB protein.[2][5][6]

  • Molecular Weight: Approximately 1699.01 g/mol [2][7][8]

Quantitative Data: this compound-PKA Interaction

The efficiency of this compound as a PKA substrate is characterized by its kinetic parameters, which demonstrate a significantly higher affinity compared to other commonly used synthetic substrates like Kemptide.

ParameterValueKinaseNotes
Km (Michaelis constant) 3.9 µMPKA (cAK)This is approximately 10-fold lower than that of Kemptide (Km=39 µM), indicating a higher affinity of this compound for PKA.[1][3][9][10]
Vmax (Maximum velocity) 12.4 µmol/(min·mg)PKA (cAK)This value is higher than that of Kemptide (9.8 µmol/(min·mg)).[1][9][10]
Km (Michaelis constant) 2.9 µMcGMP-dependent protein kinase (cGK)
Vmax (Maximum velocity) 3.2 µmol/(min·mg)cGMP-dependent protein kinase (cGK)Phosphorylation by cGK is significantly slower compared to PKA.[1][9]

Signaling Pathways Involving PKA and CREB

PKA is a central enzyme in signal transduction pathways that regulate a multitude of cellular functions, including metabolism, gene expression, and memory formation.[11] The activation of PKA and subsequent phosphorylation of CREB is a critical downstream event in many of these pathways.

The Canonical PKA Signaling Pathway

Extracellular signals, such as hormones and neurotransmitters, bind to G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase.[12][13] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[12][13] cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits.[12][14] These active catalytic subunits can then phosphorylate various downstream targets, including CREB.[11]

PKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Hormone/ Neurotransmitter GPCR GPCR Signal->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Releases Catalytic Subunits CREB CREB PKA_active->CREB Phosphorylates pCREB Phospho-CREB (Ser-133) Gene Target Gene Transcription pCREB->Gene Regulates

Caption: Canonical PKA signaling pathway leading to CREB phosphorylation.

Downstream Effects of CREB Phosphorylation

Once phosphorylated by PKA at Ser-133, CREB undergoes a conformational change that allows it to recruit co-activators, such as CREB-binding protein (CBP).[15] This transcriptional complex then binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.[15][] This process is fundamental to long-term changes in cellular function, including synaptic plasticity and memory formation.[6][17]

Experimental Protocols

The following protocols provide a framework for conducting PKA activity assays using this compound as a substrate. These can be adapted for various formats, including colorimetric, fluorescent, and radiometric detection.

General PKA Kinase Assay Workflow

This workflow outlines the fundamental steps for measuring PKA activity.

PKA_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase Buffer, ATP, PKA, and this compound Start->Prepare_Reagents Add_Components Add PKA, this compound, and Buffer to Reaction Well Prepare_Reagents->Add_Components Initiate_Reaction Add ATP to Start Phosphorylation Add_Components->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Add Stop Solution (e.g., EDTA) Incubate->Stop_Reaction Detection Detect Phosphorylated this compound Stop_Reaction->Detection Analyze_Data Quantify Kinase Activity Detection->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a PKA kinase activity assay using this compound.

Detailed Protocol for a Non-Radioactive PKA Activity Assay

This protocol is a synthesized example based on common components of commercially available kits and published methods.[18][19][20]

Materials:

  • PKA catalytic subunit (purified)

  • This compound peptide

  • ATP solution

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[18]

  • Stop Solution (e.g., 40 mM EDTA in 1X Detection Buffer)[18]

  • Detection Reagents (e.g., anti-phospho-CREB antibody, secondary antibody-HRP conjugate, TMB substrate for colorimetric detection, or fluorescently labeled antibody/substrate for fluorescence-based detection)[19][20]

  • Microtiter plates (e.g., 96-well or 384-well)[18][19]

  • Plate reader (colorimetric or fluorescence)

Procedure:

  • Reagent Preparation:

    • Prepare the Kinase Assay Buffer.

    • Dilute the PKA enzyme to the desired concentration (e.g., 20 pM) in Kinase Assay Buffer.[18] Keep on ice.

    • Prepare a stock solution of this compound and dilute it to the working concentration (e.g., 200 nM) in Kinase Assay Buffer.[18]

    • Prepare a stock solution of ATP and dilute it to the desired concentration (e.g., 10 µM to 1 mM) in Kinase Assay Buffer.[18]

  • Assay Reaction:

    • To each well of the microtiter plate, add the following in order:

      • 25 µL of Kinase Assay Buffer

      • 5 µL of diluted PKA enzyme solution

      • 10 µL of diluted this compound solution

    • Mix gently by tapping the plate.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 10 µL of the diluted ATP solution to each well.

    • Incubate the plate for 60-90 minutes at 30°C.[19][20]

  • Stopping the Reaction:

    • Terminate the reaction by adding 10 µL of Stop Solution to each well.

  • Detection of Phosphorylated this compound (Example for Colorimetric ELISA-based detection):

    • Add 50 µL of the anti-phospho-CREB (Ser133) antibody to each well.

    • Incubate for 60 minutes at room temperature.[19]

    • Wash the wells four times with 100 µL of 1X Wash Buffer.[19]

    • Add 50 µL of a diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 30 minutes at room temperature.[19]

    • Wash the wells four times with 100 µL of 1X Wash Buffer.[19]

    • Add 100 µL of TMB substrate to each well and incubate until a blue color develops.[20]

    • Stop the color development by adding 50 µL of Stop Solution (e.g., 1 M H₂SO₄). The color will change to yellow.[20]

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.[19][20]

    • The intensity of the color is proportional to the amount of phosphorylated this compound, and thus to the PKA activity.

    • A standard curve can be generated using a known amount of phosphorylated this compound to quantify the results.

Conclusion

This compound's high affinity and specificity for PKA make it an essential tool for researchers in cell biology, pharmacology, and drug discovery. Its well-characterized kinetic parameters and its central role in the PKA-CREB signaling pathway provide a robust system for studying kinase activity and its modulation. The provided protocols and pathway diagrams serve as a valuable resource for designing and executing experiments involving this compound as a PKA substrate.

References

An In-depth Technical Guide to Crebtide: Sequence, Phosphorylation, and Kinase Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crebtide is a synthetic peptide that serves as a crucial tool in the study of signal transduction pathways, particularly those involving protein phosphorylation. Its sequence is derived from the cAMP response element-binding protein (CREB), a key transcription factor that regulates the expression of numerous genes involved in a wide array of cellular processes, including metabolism, proliferation, and neuronal plasticity. This guide provides a comprehensive overview of this compound, its phosphorylation, the kinases that act upon it, and detailed experimental protocols for its use in research and drug discovery.

This compound: Sequence and Phosphorylation Site

This compound is a 13-amino acid peptide with the sequence Lys-Arg-Arg-Glu-Ile-Leu-Ser-Arg-Arg-Pro-Ser-Tyr-Arg (KRREILSRRPSYR). This sequence is based on the phosphorylation domain of the human CREB1 isoform A, specifically corresponding to amino acid residues 109-121.[1] The primary site of phosphorylation on this compound is the serine residue within the highly conserved Arg-Arg-Pro-Ser (RRPS) motif. This serine is analogous to Serine-133 (Ser133) in the full-length CREB protein, a critical regulatory site for CREB's transcriptional activity.[2][3] Phosphorylation of this site is a pivotal event in the activation of CREB-mediated gene transcription.

Kinases Targeting this compound

This compound is a well-established substrate for a variety of serine/threonine kinases, making it an invaluable tool for studying their activity. The primary kinases known to phosphorylate this compound are:

  • Protein Kinase A (PKA): A key effector of the cyclic AMP (cAMP) signaling pathway.[2][4][5]

  • Calcium/Calmodulin-Dependent Protein Kinases (CaMKs): Including CaMKI, CaMKII, and CaMKIV, which are activated in response to increases in intracellular calcium levels.[2][3]

  • Mitogen- and Stress-Activated Kinases (MSKs): MSK1 and MSK2 are downstream effectors of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6][7]

  • Protein Kinase C (PKC): A family of kinases involved in various signaling cascades.[4]

  • cGMP-dependent protein kinase (cGK): Though it phosphorylates this compound at a much slower rate compared to PKA.[4]

Quantitative Kinase-Substrate Data

The kinetic parameters of a kinase for its substrate provide valuable insights into the efficiency and specificity of the phosphorylation event. The following table summarizes the available quantitative data for the phosphorylation of this compound by various kinases.

KinaseKm (µM)Vmax (µmol/min/mg)Notes
Protein Kinase A (PKA) 3.9[2][4][5]12.4[4]This compound has a 10-fold lower Km for PKA compared to Kemptide, another common PKA substrate.[4]
Mitogen- and Stress-Activated Kinase 1 (MSK1) 2 (for CREB protein)Similar to CrosstideThe Km of MSK1 for this compound peptide is estimated to be <0.1 µM, making it an extremely efficient substrate.
cGMP-dependent protein kinase (cGK) 2.9[4]3.2[4]Phosphorylates this compound at a significantly slower rate than PKA.[4]
CaMKII, CaMKIV, MSK2 Not readily availableNot readily availableWhile known to phosphorylate this compound, specific kinetic constants are not widely reported in public literature.

Signaling Pathways Leading to this compound Phosphorylation

The phosphorylation of this compound (and by extension, CREB) is a point of convergence for multiple critical signaling pathways. Understanding these pathways is essential for contextualizing the role of this compound phosphorylation in cellular responses.

cAMP/PKA Signaling Pathway

This is the canonical pathway for CREB activation. The binding of hormones and neurotransmitters to G-protein coupled receptors (GPCRs) activates adenylyl cyclase, leading to an increase in intracellular cAMP. cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. These catalytic subunits translocate to the nucleus and phosphorylate CREB at Ser133 (the site corresponding to the serine in this compound), leading to the recruitment of transcriptional co-activators and gene expression.[8][9]

PKA_Signaling_Pathway Ligand Hormone/ Neurotransmitter GPCR GPCR Ligand->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP + PKA_inactive Inactive PKA cAMP->PKA_inactive + PKA_active Active PKA (Catalytic Subunit) PKA_inactive->PKA_active This compound This compound (CREB) PKA_active->this compound Phosphorylation pthis compound Phosphorylated This compound (pCREB) Transcription Gene Transcription pthis compound->Transcription

cAMP/PKA Signaling Pathway to this compound Phosphorylation.
Calcium/Calmodulin-Dependent Kinase (CaMK) Signaling Pathway

Increases in intracellular calcium, often triggered by neuronal activity or other stimuli, lead to the activation of CaMKs. Calcium ions bind to calmodulin (CaM), and the Ca2+/CaM complex then binds to and activates CaMKs. In the nucleus, CaMKIV directly phosphorylates CREB at Ser133. CaMKII can also phosphorylate CREB and is involved in a cascade that can lead to the nuclear translocation of Ca2+/CaM, further activating nuclear CaMKs.[10][11][12][13]

CaMK_Signaling_Pathway Stimulus Neuronal Activity/ Stimulus Ca_influx Ca²⁺ Influx Stimulus->Ca_influx CaM Calmodulin (CaM) Ca_influx->CaM + Ca_CaM Ca²⁺/CaM Complex CaMKII CaMKII Ca_CaM->CaMKII Activation CaMKK CaMKK Ca_CaM->CaMKK Activation This compound This compound (CREB) CaMKII->this compound Phosphorylation CaMKIV CaMKIV CaMKK->CaMKIV Phosphorylation & Activation CaMKIV->this compound Phosphorylation pthis compound Phosphorylated This compound (pCREB) Transcription Gene Transcription pthis compound->Transcription

CaMK Signaling Pathway to this compound Phosphorylation.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus. This pathway can be activated by growth factors, cytokines, and cellular stress. The core of the pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K or MEK), and a MAP kinase (MAPK or ERK). Activated ERK translocates to the nucleus where it can activate downstream kinases such as MSK1 and MSK2, which in turn phosphorylate CREB at Ser133.[14][15][16][17][18][19]

MAPK_Signaling_Pathway GrowthFactor Growth Factor/ Stress Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf (MAP3K) Ras->Raf Activation MEK MEK (MAP2K) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation MSK MSK1/2 ERK->MSK Activation This compound This compound (CREB) MSK->this compound Phosphorylation pthis compound Phosphorylated This compound (pCREB) Transcription Gene Transcription pthis compound->Transcription

MAPK Signaling Pathway to this compound Phosphorylation.

Experimental Protocols for this compound Phosphorylation Assays

This compound is widely used in in vitro kinase assays to measure the activity of various kinases. Below are detailed methodologies for two common assay formats.

Radioactive Filter Binding Assay

This is a classic and highly sensitive method for quantifying kinase activity.

Materials:

  • This compound peptide

  • Active kinase of interest

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[20]

  • ATP solution (non-radioactive)

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer, the desired concentration of this compound, and the active kinase.

  • Initiate Reaction: To start the reaction, add the ATP solution containing a known specific activity of [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the kinase, if known.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop Reaction and Spot: Terminate the reaction by spotting a portion of the reaction mixture onto a sheet of phosphocellulose paper. The peptide will bind to the paper, while unincorporated ATP will not.

  • Washing: Wash the phosphocellulose paper several times with the wash buffer to remove any unbound radioactive ATP.

  • Quantification: After drying the paper, the amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: Calculate the kinase activity based on the counts per minute (CPM), the specific activity of the ATP, and the amount of enzyme used.

Radioactive_Assay_Workflow Prepare_Mix Prepare Kinase Reaction Mix (Buffer, this compound, Kinase) Add_ATP Add [γ-³²P]ATP to Initiate Reaction Prepare_Mix->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Spot Spot Reaction Mix onto Phosphocellulose Paper Incubate->Spot Wash Wash Paper to Remove Unbound ATP Spot->Wash Quantify Quantify Radioactivity with Scintillation Counter Wash->Quantify Analyze Analyze Data to Determine Kinase Activity Quantify->Analyze

Workflow for a Radioactive Filter Binding Kinase Assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a non-radioactive, homogeneous alternative that is well-suited for high-throughput screening.

Materials:

  • ULight™-labeled this compound peptide (acceptor)

  • Europium (Eu)-labeled anti-phospho-Crebtide antibody (donor)

  • Active kinase of interest

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[20]

  • ATP solution

  • Stop solution (e.g., EDTA)

  • Detection buffer

  • TR-FRET compatible microplate reader

Procedure:

  • Prepare Reagents: Prepare working solutions of the kinase, ULight-Crebtide, and ATP in the kinase reaction buffer.

  • Kinase Reaction: In a microplate well, combine the kinase and ULight-Crebtide. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).[20]

  • Stop Reaction: Add the stop solution to terminate the kinase reaction.

  • Detection: Add the Eu-labeled anti-phospho-Crebtide antibody in detection buffer. This antibody will specifically bind to the phosphorylated ULight-Crebtide.

  • Incubation: Incubate the plate for a period to allow for antibody binding (e.g., 60 minutes).[20]

  • Read Plate: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 320 or 340 nm, emission at 665 nm).[20]

  • Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated this compound. Calculate kinase activity based on the signal intensity.

TRFRET_Assay_Workflow Prepare_Reagents Prepare Kinase, ULight-Crebtide, and ATP Solutions Kinase_Reaction Combine Kinase and ULight-Crebtide, Initiate with ATP Prepare_Reagents->Kinase_Reaction Incubate_Kinase Incubate (e.g., 60 min) Kinase_Reaction->Incubate_Kinase Stop_Reaction Add Stop Solution (EDTA) Incubate_Kinase->Stop_Reaction Add_Antibody Add Eu-labeled Anti-phospho-Crebtide Antibody Stop_Reaction->Add_Antibody Incubate_Detection Incubate for Antibody Binding (e.g., 60 min) Add_Antibody->Incubate_Detection Read_Plate Measure TR-FRET Signal Incubate_Detection->Read_Plate Analyze Analyze Data to Determine Kinase Activity Read_Plate->Analyze

Workflow for a TR-FRET Kinase Assay.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals investigating the intricate world of cellular signaling. Its well-defined sequence, known phosphorylation site, and recognition by a multitude of key kinases make it a versatile substrate for a variety of in vitro assays. By understanding the signaling pathways that converge on this compound phosphorylation and employing robust experimental protocols, scientists can gain valuable insights into kinase activity, screen for novel inhibitors, and ultimately advance our understanding of the molecular mechanisms that govern cellular function in health and disease.

References

Crebtide Substrate Specificity for Different Kinases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cAMP response element-binding protein (CREB) is a pivotal transcription factor that orchestrates the expression of a multitude of genes involved in critical cellular processes, including proliferation, differentiation, survival, and synaptic plasticity. The activity of CREB is exquisitely regulated by phosphorylation at the Serine-133 residue within its kinase-inducible domain. This phosphorylation event is a point of convergence for numerous signaling pathways, highlighting the importance of understanding the kinases that target this site.

Crebtide, a synthetic peptide with the sequence KRREILSRRPSYR, corresponds to the phosphorylation domain of CREB (residues 123-135) and encompasses the crucial Ser-133 residue.[1][2] Its defined sequence and known phosphorylation site make it an invaluable tool for in vitro kinase assays, facilitating the study of kinase-substrate specificity and the screening of potential kinase inhibitors. This technical guide provides a comprehensive overview of the substrate specificity of this compound for various protein kinases, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

This compound: The Peptide Substrate

This compound is a well-established substrate for a variety of protein kinases. Its primary sequence, KRREILSRRPSYR , contains the consensus phosphorylation motif recognized by several kinase families. The serine residue at position 11 of this sequence corresponds to Ser-133 in the full-length CREB protein and is the site of phosphorylation.[1][2][3]

Quantitative Analysis of Kinase-Substrate Specificity

The efficiency with which a kinase phosphorylates a substrate is quantified by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the affinity of the kinase for the substrate. A lower Km value indicates a higher affinity. The Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

The following table summarizes the available quantitative data for the phosphorylation of this compound by various protein kinases. It is important to note that direct kinetic data for this compound with some kinases is limited in the literature.

Kinase FamilySpecific KinaseKm (µM)Vmax (µmol/min/mg)Notes
AGC Kinases Protein Kinase A (PKA)3.9[1][2][4][5][6]12.4[4]This compound is an excellent substrate for PKA, exhibiting a low Km value.
cGMP-dependent Protein Kinase (cGK)2.9[4]3.2[4]While the Km is low, the Vmax is significantly lower than that of PKA, indicating a slower phosphorylation rate.[4]
Mitogen- and Stress-Activated Kinase 1 (MSK1)Lower than PKA, MAPKAP-K1, and MAPKAP-K2[2][7][8]Not ReportedMSK1 is a highly efficient CREB kinase in vitro.[7][8]
p90 Ribosomal S6 Kinase (RSK)Not Reported for this compoundNot Reported for this compoundRSK2 has been shown to phosphorylate CREB at Ser-133 in response to growth factors.[4][8][9]
Protein Kinase C (PKC)Not Reported for this compoundNot Reported for this compoundThis compound is reported as a PKC substrate, but kinetic data is not readily available.[4][10]
CAMK Kinases Ca2+/Calmodulin-dependent Protein Kinase II (CaMKII)Not Reported for this compoundNot Reported for this compoundCaMKII phosphorylates CREB at Ser-133.[3][11][12]
Ca2+/Calmodulin-dependent Protein Kinase IV (CaMKIV)Not Reported for this compoundNot Reported for this compoundCaMKIV is a potent activator of CREB.[7]
Other Kinases MAPK-activated Protein Kinase 2 (MAPKAP-K2)Not Reported for this compoundNot Reported for this compoundMAPKAP-K2 is known to phosphorylate CREB in vitro.[7]

Experimental Protocols for Kinase Assays Using this compound

A variety of assay formats can be employed to measure the phosphorylation of this compound by kinases. The choice of assay depends on factors such as the required throughput, sensitivity, and the availability of specific reagents and instrumentation.

Radiometric Filter Binding Assay

This traditional and robust method directly measures the incorporation of a radiolabeled phosphate from [γ-32P]ATP or [γ-33P]ATP into the this compound substrate.

Methodology:

  • Reaction Setup:

    • Prepare a kinase reaction buffer, typically containing 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.[5]

    • In a microcentrifuge tube or a multi-well plate, combine the kinase of interest, this compound peptide (at varying concentrations to determine Km), and the reaction buffer.

    • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP or [γ-33P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP, if known.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature, typically 30°C, for a specific period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by adding a solution containing EDTA or by spotting the reaction mixture directly onto a phosphocellulose filter paper (e.g., P81).[13][14]

    • The positively charged filter paper binds the negatively charged phosphorylated this compound.

  • Washing:

    • Wash the filter paper extensively with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated radiolabeled ATP.[13]

  • Detection and Quantification:

    • Dry the filter paper and quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.[13]

    • The amount of radioactivity is directly proportional to the amount of phosphorylated this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a popular non-radioactive alternative that offers high sensitivity and is amenable to high-throughput screening.

Methodology:

  • Reagents:

    • ULight™-labeled this compound (donor fluorophore).[5][15][16]

    • Europium-labeled anti-phospho-CREB (Ser-133) antibody (acceptor fluorophore).[5]

    • Kinase, ATP, and reaction buffer.

  • Reaction Setup:

    • In a low-volume multi-well plate (e.g., 384-well), add the kinase, ULight™-labeled this compound, and ATP in the kinase reaction buffer.[5]

  • Incubation:

    • Incubate the reaction at room temperature or 30°C for a defined period (e.g., 60 minutes).[5]

  • Detection:

    • Stop the kinase reaction by adding EDTA.

    • Add the Europium-labeled anti-phospho-CREB antibody.[5]

    • Incubate to allow the antibody to bind to the phosphorylated ULight™-Crebtide.

  • Signal Measurement:

    • Read the plate on a TR-FRET-compatible plate reader, exciting the Europium donor and measuring the emission from both the donor and the ULight™ acceptor.

    • The TR-FRET signal (ratio of acceptor to donor emission) is proportional to the amount of phosphorylated this compound.

Signaling Pathways Leading to this compound (CREB) Phosphorylation

The phosphorylation of CREB at Ser-133 is a key event in signal transduction. Below are diagrams of major signaling pathways that culminate in the activation of kinases that phosphorylate this compound.

cAMP/PKA Signaling Pathway

Activation of G-protein coupled receptors (GPCRs) by various ligands leads to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[17] PKA then translocates to the nucleus to phosphorylate CREB.

PKA_CREB_Pathway Ligand Ligand GPCR GPCR Adenylyl Cyclase Adenylyl Cyclase GPCR->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP produces ATP ATP ATP->Adenylyl Cyclase PKA (inactive) PKA (inactive) cAMP->PKA (inactive) binds PKA (active) PKA (active) PKA (inactive)->PKA (active) activates CREB CREB PKA (active)->CREB phosphorylates p-CREB (Ser133) p-CREB (Ser133) CREB->p-CREB (Ser133)

Caption: The cAMP/PKA signaling cascade leading to CREB phosphorylation.

Ca2+/CaMK Signaling Pathway

An influx of calcium ions (Ca2+) into the cytoplasm, often through ion channels, activates Calmodulin (CaM). The Ca2+/CaM complex then activates Ca2+/Calmodulin-dependent kinases such as CaMKII and CaMKIV, which in turn phosphorylate CREB.[3][7][11][12]

CaMK_CREB_Pathway Depolarization / Receptor Activation Depolarization / Receptor Activation Ca2+ Channel Ca2+ Channel Ca2+ Ca2+ Ca2+ Channel->Ca2+ influx Calmodulin (CaM) Calmodulin (CaM) Ca2+->Calmodulin (CaM) binds Ca2+/CaM Complex Ca2+/CaM Complex Calmodulin (CaM)->Ca2+/CaM Complex CaMKII / CaMKIV (inactive) CaMKII / CaMKIV (inactive) Ca2+/CaM Complex->CaMKII / CaMKIV (inactive) binds CaMKII / CaMKIV (active) CaMKII / CaMKIV (active) CaMKII / CaMKIV (inactive)->CaMKII / CaMKIV (active) activates CREB CREB CaMKII / CaMKIV (active)->CREB phosphorylates p-CREB (Ser133) p-CREB (Ser133) CREB->p-CREB (Ser133)

Caption: The Ca2+/Calmodulin-dependent kinase pathway to CREB phosphorylation.

Growth Factor/MAPK/MSK & RSK Signaling Pathway

Growth factors binding to receptor tyrosine kinases (RTKs) can initiate the Ras-MAPK signaling cascade. This pathway leads to the activation of ERK, which in turn activates MSK1/2 and RSK isoforms.[4][8][18] These kinases then phosphorylate CREB in the nucleus.

MAPK_CREB_Pathway Growth Factor Growth Factor RTK RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates MSK1/2, RSK MSK1/2, RSK ERK->MSK1/2, RSK activates CREB CREB MSK1/2, RSK->CREB phosphorylates p-CREB (Ser133) p-CREB (Ser133) CREB->p-CREB (Ser133)

Caption: The Growth Factor/MAPK signaling cascade leading to CREB phosphorylation.

Protein Kinase C (PKC) Signaling and CREB Phosphorylation

The activation of CREB by PKC can be complex and may involve downstream kinases. PKC activation by diacylglycerol (DAG) can lead to the activation of the MAPK/ERK pathway, which then activates MSK and RSK to phosphorylate CREB.[19][20][21]

PKC_CREB_Workflow Agonist Agonist GPCR / RTK GPCR / RTK PLC PLC GPCR / RTK->PLC activates DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC PKC PKC DAG->PKC activates MAPK Cascade MAPK Cascade PKC->MAPK Cascade activates MSK / RSK MSK / RSK MAPK Cascade->MSK / RSK activates CREB CREB MSK / RSK->CREB phosphorylates p-CREB (Ser133) p-CREB (Ser133) CREB->p-CREB (Ser133)

Caption: An indirect pathway for CREB phosphorylation via PKC and the MAPK cascade.

Conclusion

This compound serves as a versatile and specific substrate for a number of important protein kinases, making it an essential tool for kinase research and drug discovery. While PKA exhibits a high affinity and robust phosphorylation of this compound, other key kinases, including members of the CaMK and MAPK families (MSKs and RSKs), also efficiently phosphorylate this peptide. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a comprehensive resource for researchers investigating the intricate regulation of CREB phosphorylation and the kinases involved in this critical cellular process. Further research to determine the kinetic parameters for a broader range of kinases with this compound will continue to enhance its utility in dissecting complex signaling networks.

References

Exploring the Kinetics of Crebtide: A Technical Guide for Kinase Substrate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the kinetics of Crebtide, a crucial synthetic peptide substrate used in the study of various protein kinases. Derived from the phosphorylation site of the cAMP Response Element Binding Protein (CREB), this compound serves as an indispensable tool for enzyme characterization, inhibitor screening, and understanding fundamental signaling pathways. This document outlines the key kinetic parameters of this compound, details the experimental protocols for its use, and visualizes the cellular pathways in which its parent protein, CREB, is a key player.

Introduction to this compound

This compound is a synthetic peptide whose sequence is derived from the region of human CREB protein surrounding the critical Serine-133 phosphorylation site.[1][2][3][4] This phosphorylation event is a point of convergence for multiple intracellular signaling cascades and is essential for activating CREB to function as a transcription factor.[2][5] The high affinity and specificity of this compound for certain kinases make it an excellent model substrate for in vitro kinase assays.

The table below summarizes the key specifications of the standard this compound peptide.

Table 1: this compound Peptide Specifications

Specification Description Reference(s)
Sequence KRREILSRRPSYR [3][4][6][7][8]
Parent Protein Human cAMP Response Element Binding Protein 1 (CREB1) [3][6]
Phosphorylation Site Corresponds to Serine-133 in full-length CREB [1][3][4]
Molecular Weight Approx. 1700 - 1717 g/mol [3][4][6]

| Primary Kinases | PKA, PKC, CaMKs, MSK1, AKT |[1][3][4][7][9] |

Signaling Pathways Converging on CREB

The phosphorylation of CREB at Ser-133 is a central regulatory node in cellular signaling, integrating inputs from various pathways to control gene expression related to metabolism, neuronal plasticity, and cell survival. The diagram below illustrates three major pathways that converge on this critical phosphorylation event.

CREB_Signaling_Pathways cluster_PKA cAMP/PKA Pathway cluster_CaMK Ca²⁺/CaMK Pathway cluster_MAPK Ras/MAPK Pathway cluster_nucleus Nucleus pka_stim Hormone/ Neurotransmitter gpcr GPCR pka_stim->gpcr ac Adenylyl Cyclase gpcr->ac camp cAMP ac->camp pka PKA camp->pka p_creb p-CREB (Ser133) pka->p_creb Phosphorylation camk_stim Depolarization/ Ca²⁺ Influx cam Ca²⁺/Calmodulin camk_stim->cam camk CaMKIV cam->camk camk->p_creb Phosphorylation mapk_stim Growth Factors rtk RTK mapk_stim->rtk ras Ras rtk->ras mek MEK ras->mek erk ERK/MAPK mek->erk erk->p_creb Phosphorylation creb CREB (on CRE) gene_exp Gene Expression p_creb->gene_exp

Diagram 1: Key signaling pathways leading to CREB phosphorylation.

Quantitative Kinase-Substrate Kinetics

This compound has been kinetically characterized with several important protein kinases. Its parameters highlight its efficacy as a substrate, particularly for cAMP-dependent Protein Kinase (PKA), for which it displays a significantly lower Michaelis constant (Km) than other common peptide substrates like Kemptide.[7] A lower Km value indicates a higher affinity of the enzyme for the substrate.

Table 2: Kinetic Parameters of this compound Phosphorylation

Kinase Apparent Km (µM) Vmax (µmol/min/mg) Notes Reference(s)
cAMP-dependent Protein Kinase (PKA/cAK) 3.9 12.4 Km is ~10-fold lower than for Kemptide. [3][4][7][8]

| cGMP-dependent Protein Kinase (cGK) | 2.9 | 3.2 | Phosphorylated at a much slower rate than by PKA. |[7] |

Experimental Protocols for Kinase Assays

A variety of assay formats can be used to measure the kinetics of this compound phosphorylation. Modern non-radioactive methods, such as luminescence-based and FRET-based assays, offer high-throughput capabilities, sensitivity, and enhanced safety.

This method quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The luminescent signal is directly proportional to kinase activity.[10]

A. Materials and Reagents:

  • Purified Kinase (e.g., PKA catalytic subunit)

  • This compound peptide substrate

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[10]

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96- or 384-well microplates

  • Luminometer

B. Procedure:

  • Prepare Reagents: Thaw all reagents and prepare serial dilutions of kinase, this compound, ATP, and any inhibitors to be tested in Kinase Buffer.

  • Kinase Reaction: In each well of the microplate, add the kinase solution and the this compound/ATP mixture to initiate the reaction. The typical reaction volume is 5-10 µL.

  • Incubation: Incubate the plate at room temperature (or 30°C) for the desired time (e.g., 60-90 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Plot the luminescent signal against substrate or inhibitor concentration to determine kinetic parameters such as Km, Vmax, or IC₅₀.

The following diagram outlines the workflow for this luminescence-based assay.

Kinase_Assay_Workflow start Start prep 1. Prepare Reagents (Kinase, this compound, ATP) start->prep reaction 2. Initiate Kinase Reaction (Mix reagents in plate) prep->reaction incubation1 3. Incubate (e.g., 60 min at RT) reaction->incubation1 add_adpglo 4. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubation1->add_adpglo incubation2 5. Incubate (40 min at RT) add_adpglo->incubation2 add_detect 6. Add Kinase Detection Reagent (Converts ADP to light) incubation2->add_detect incubation3 7. Incubate (30 min at RT) add_detect->incubation3 read 8. Measure Luminescence incubation3->read end End read->end

Diagram 2: Workflow for a luminescence-based kinase assay.

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay uses a ULight™-labeled this compound substrate and a Europium (Eu)-labeled antibody that specifically recognizes phosphorylated this compound.[1][11] When the antibody binds to the phosphorylated peptide, the Eu donor and ULight acceptor are brought into proximity, generating a FRET signal.

A. Materials and Reagents:

  • Purified Kinase

  • ULight™-labeled this compound

  • Europium-labeled anti-phospho-CREB (Ser133) antibody

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)[11]

  • ATP solution

  • White, low-volume 384-well microplates

  • TR-FRET-capable plate reader

B. Procedure:

  • Prepare Reagents: Prepare solutions of kinase, ATP, and ULight-Crebtide in Kinase Assay Buffer.

  • Kinase Reaction: Add the kinase solution to wells containing a mixture of ULight-Crebtide and ATP.

  • Incubation: Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • Stop Reaction & Detection: Add a detection mixture containing the Eu-labeled antibody and EDTA (to chelate Mg²⁺ and stop the kinase reaction) to each well.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate in a TR-FRET-capable reader, measuring the emission at 665 nm after excitation at 320 or 340 nm.

  • Analysis: Calculate the TR-FRET ratio and plot it against substrate or inhibitor concentration to determine kinetic parameters.

Conclusion

This compound is a highly effective and specific substrate for studying the kinetics of PKA and other related kinases. Its well-characterized kinetic parameters, particularly its high affinity for PKA, make it a superior choice for a wide range of applications in academic research and drug discovery. The availability of robust, high-throughput assay formats, such as luminescence and TR-FRET, further enhances its utility, enabling precise and efficient characterization of kinase activity and inhibition.

References

Crebtide in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The cAMP response element-binding protein (CREB) is a pivotal transcription factor in the central nervous system, orchestrating gene expression essential for neuronal plasticity, long-term memory formation, and cell survival. Understanding the signaling pathways that regulate CREB activity is paramount for both basic neuroscience research and the development of therapeutics for neurological disorders. Crebtide, a synthetic peptide derived from the phosphorylation domain of CREB, serves as a powerful and specific tool for this purpose. This guide details the biochemical properties of this compound, its mechanism of action, and its applications in neuroscience, providing researchers and drug development professionals with a comprehensive overview of its utility in kinase assays, pathway elucidation, and studies of synaptic function.

Introduction: The CREB Signaling Nexus

The Central Role of CREB in Neuronal Function

The transcription factor CREB is a critical convergence point for multiple intracellular signaling cascades that govern long-lasting changes in brain function.[1][2] Its activation, primarily through phosphorylation at the Serine-133 residue, is indispensable for the transition from short-term to long-term memory, a process reliant on de novo gene expression and protein synthesis.[3] Studies utilizing mutant mice have demonstrated that impaired CREB function leads to deficits in long-term memory (LTM) and late-phase long-term potentiation (L-LTP), a cellular correlate of memory.[4][5] Conversely, enhancing CREB activity can lower the threshold for L-LTP induction and improve memory formation.[4][6] CREB's downstream targets include crucial genes for synaptic plasticity and structure, such as brain-derived neurotrophic factor (BDNF) and c-fos.[4][7] Beyond memory, CREB signaling is vital for neuronal development, differentiation, and survival, making it a key factor in both physiological and pathological states.[2][8]

This compound: A Specific Tool for Interrogating CREB Pathways

This compound is a synthetic 13-amino acid peptide that corresponds to the consensus phosphorylation site (Ser-133) of CREB.[9][10] Its design as a specific substrate for key upstream kinases makes it an invaluable tool for researchers. It allows for the direct measurement of enzyme activity, the screening of potential kinase inhibitors or activators, and the biochemical dissection of signaling pathways that culminate in CREB phosphorylation.

Biochemical Profile and Mechanism of Action

Peptide Specifications

This compound is a well-characterized peptide with defined biochemical properties, making it a reliable reagent for quantitative studies.

Property Value Source
Amino Acid Sequence H-Lys-Arg-Arg-Glu-Ile-Leu-Ser-Arg-Arg-Pro-Ser-Tyr-Arg (KRREILSRRPSYR)[11][12]
Molecular Formula C73H127N29O18[11]
Molecular Mass ~1699 - 1717 g/mol [10][11]
Purity Typically ≥95% (Determined by HPLC)[10]
Formulation Lyophilized powder[10][11]
Storage Store desiccated at -20°C. Protect from light.[9][11]
Solubility Soluble in distilled water; acetonitrile recommended for higher concentrations.[11]
Mechanism of Action: A Substrate for Key Neuronal Kinases

This compound functions as a specific substrate for several kinases known to phosphorylate CREB at Ser-133. The primary kinase is cAMP-dependent Protein Kinase A (PKA).[9] However, this compound is also phosphorylated by other crucial neuronal kinases, including:

  • Protein Kinase C (PKC)[12]

  • Ca²⁺/calmodulin-dependent protein kinases (CaMKII, CaMKIV)[11]

  • Protein Kinase D1 (PKD1)

By mimicking the natural substrate, this compound allows for the direct and specific measurement of the activity of these enzymes in various experimental preparations.

Kinetic Data

Kinetic studies have quantified the efficiency of this compound as a substrate, particularly for PKA, demonstrating its high affinity compared to other commonly used synthetic substrates like Kemptide.

Kinase Parameter Value Source
cAMP-dependent Protein Kinase (PKA/cAK) Apparent Km3.9 µM[9][12]
Vmax12.4 µmol/(min·mg)[12]
cGMP-dependent Protein Kinase (cGK) Apparent Km2.9 µM[12]
Vmax3.2 µmol/(min·mg)[12]

Note: While the Km for cGK is low, the phosphorylation rate (Vmax) is significantly slower compared to PKA, indicating that this compound retains the high PKA/cGK specificity of the native CREB protein.[12]

Applications in Neuroscience Research

This compound's primary application is in the direct measurement of kinase activity, which has broad utility across several domains of neuroscience.

  • Elucidating Synaptic Plasticity: Long-Term Potentiation (LTP) is a fundamental mechanism of synaptic plasticity, and its late phase (L-LTP) is dependent on CREB phosphorylation.[4][13] this compound can be used in assays with synaptosomal preparations or neuronal lysates to measure how PKA or CaMKII activity changes in response to stimuli that induce LTP.

  • Investigating Memory Pathways: Since CREB is a molecular switch for long-term memory, this compound can be used to screen for compounds that modulate CREB-activating kinases, which could have therapeutic potential for cognitive enhancement or treatment of memory disorders.[3][5]

  • Studying Neuroprotection and Disease: CREB signaling is crucial for neuronal survival and is often dysregulated in neurodegenerative diseases like Alzheimer's and Huntington's.[2][14][15] Kinase assays using this compound can quantify pathway disruptions in disease models and assess the efficacy of neuroprotective compounds.

  • Drug Discovery and High-Throughput Screening: The specificity and reliability of this compound make it an ideal substrate for high-throughput screening (HTS) of kinase inhibitor or activator libraries, accelerating the identification of novel drug candidates for neurological and psychiatric disorders.[16][17]

Experimental Protocols and Methodologies

In Vitro Kinase Assay with this compound

This protocol provides a general framework for measuring the activity of a purified kinase or kinase activity within a cell lysate using this compound.

Objective: To quantify the phosphorylation of this compound by a kinase of interest (e.g., PKA).

Materials:

  • This compound peptide

  • Purified kinase or cell/tissue lysate

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., for PKA: 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • cAMP (if activating PKA)

  • Phosphocellulose paper (e.g., P81)

  • Phosphoric acid (0.75%) for washes

  • Scintillation counter and vials

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in sterile water (e.g., 1-2 mg/ml).[11] Aliquot and store at -20°C.

    • Prepare the kinase reaction buffer.

    • Prepare the ATP solution, including the radiolabeled ATP, to a final desired concentration (e.g., 100 µM). The specific activity should be determined.

  • Reaction Setup:

    • On ice, set up the reaction tubes. A typical 25 µL reaction might include:

      • 5 µL Kinase Reaction Buffer (5X)

      • 2.5 µL this compound (to a final concentration of ~20-50 µM)

      • 2.5 µL cAMP (if required for kinase activation)

      • X µL Enzyme source (purified kinase or lysate)

      • Y µL Sterile H₂O to bring the volume to 20 µL.

    • Include appropriate controls: a "no enzyme" control to measure background and a "no substrate" control.

  • Initiate Reaction:

    • Initiate the phosphorylation reaction by adding 5 µL of the ATP mixture.

    • Incubate at 30°C for a specified time (e.g., 10-30 minutes). Ensure the reaction is in the linear range.

  • Stop Reaction and Spot:

    • Stop the reaction by adding an equal volume of ice-cold 75 mM phosphoric acid.

    • Spot a known volume (e.g., 20 µL) of the reaction mixture onto a labeled square of P81 phosphocellulose paper. The positively charged paper will bind the phosphorylated (negatively charged) peptide.

  • Wash and Count:

    • Wash the P81 papers 3-4 times for 5 minutes each in a large volume of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone to dry the papers.

    • Place the dried papers into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of the kinase (e.g., in pmol/min/mg) by converting counts per minute (CPM) to moles of phosphate transferred, using the specific activity of the ATP and the amount of enzyme used.

Visualizing the CREB Signaling Pathways

Understanding the upstream pathways that lead to CREB activation is crucial for contextualizing data from this compound-based assays.

The cAMP/PKA Signaling Pathway

This pathway is often initiated by neurotransmitters like dopamine or norepinephrine binding to G-protein coupled receptors (GPCRs).

PKA_CREB_Pathway cluster_nucleus Nucleus Stimulus Neurotransmitter (e.g., Dopamine) GPCR GPCR (e.g., D1/D5 Receptor) Stimulus->GPCR G_Protein Gs Protein GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates (Ser133) pCREB pCREB (Active) Gene Target Gene Expression (e.g., BDNF, c-fos) pCREB->Gene Binds CRE Nucleus Nucleus

Caption: The canonical cAMP/PKA pathway leading to CREB phosphorylation.

The Calcium/CaMK Signaling Pathway

Calcium influx, often through NMDA receptors or voltage-gated calcium channels, activates this parallel pathway to CREB.

CaMK_CREB_Pathway cluster_nucleus Nucleus Stimulus Synaptic Activity (e.g., Glutamate) NMDAR NMDA Receptor / VGCC Stimulus->NMDAR Calcium Ca²⁺ Influx NMDAR->Calcium CaM Ca²⁺-Calmodulin Complex Calcium->CaM Calmodulin Calmodulin Calmodulin->CaM CaMK CaMKIV CaM->CaMK Activates CREB CREB CaMK->CREB Phosphorylates (Ser133) pCREB pCREB (Active) Gene Target Gene Expression pCREB->Gene Binds CRE

Caption: Calcium-dependent activation of CREB via the CaMK pathway.

Experimental Workflow for Kinase Assay

This diagram outlines the logical flow of the in vitro kinase assay protocol described in section 4.1.

Kinase_Assay_Workflow A Prepare Reagents (Buffer, this compound, Enzyme, [γ-³²P]ATP) B Set up Reaction Mix on Ice (Buffer, this compound, Enzyme) A->B C Initiate Reaction (Add [γ-³²P]ATP, Incubate at 30°C) B->C D Stop Reaction (Add Phosphoric Acid) C->D E Spot Mixture onto P81 Paper D->E F Wash Papers (Remove free [γ-³²P]ATP) E->F G Measure Radioactivity (Scintillation Counting) F->G H Calculate Kinase Activity (pmol/min/mg) G->H

Caption: A generalized workflow for a this compound-based radiolabel kinase assay.

Conclusion and Future Directions

This compound is a specific, reliable, and essential tool for neuroscience research. It provides a direct means to quantify the activity of CREB-regulating kinases, which are central to the molecular mechanisms of memory, learning, and neuronal health. Its use in both fundamental research and drug discovery allows for the precise dissection of signaling pathways and the identification of novel therapeutic agents.

Future applications may involve the development of non-radioactive assay formats (e.g., using fluorescence or luminescence) to increase throughput and accessibility. Furthermore, coupling this compound-based assays with advanced techniques like mass spectrometry could provide deeper insights into the complex post-translational modifications that regulate CREB function in the brain.[7] As research continues to unravel the complexities of neurological disorders, tools like this compound will remain indispensable for advancing our understanding and developing effective treatments.

References

Methodological & Application

Crebtide In Vitro Kinase Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crebtide is a synthetic peptide substrate derived from the phosphorylation site (Ser133) of the cAMP response element-binding protein (CREB). CREB is a critical transcription factor involved in numerous cellular processes, including cell proliferation, differentiation, and long-term memory. The phosphorylation of CREB at Ser133 is a key event that leads to its activation and the subsequent transcription of target genes. This phosphorylation is mediated by several kinases, making this compound a valuable tool for studying the activity of these enzymes in vitro. This document provides detailed protocols for performing in vitro kinase assays using this compound as a substrate, covering both non-radioactive (TR-FRET) and traditional radioactive (³²P) methods.

Peptide Sequences:

  • Unlabeled this compound: KRREILSRRPSYR[1]

  • ULight™-labeled this compound: CKRREILSRRPSYRK[2]

This compound is a well-established substrate for Protein Kinase A (PKA) and Protein Kinase C (PKC).[1][3] It can also be phosphorylated by other kinases such as Mitogen- and Stress-activated Kinase 1 (MSK1).[2] The apparent Km of this compound for PKA is approximately 3.9 µM, which is significantly lower than that of Kemptide, another common PKA substrate.[1]

Signaling Pathway Context: CREB Phosphorylation

The phosphorylation of CREB on Ser133 is a point of convergence for multiple signaling pathways. Extracellular signals can activate various kinases that translocate to the nucleus and phosphorylate CREB, leading to the recruitment of coactivators and initiation of gene transcription. The diagram below illustrates some of the key pathways leading to CREB activation.

CREB_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormones Hormones GPCR GPCR Hormones->GPCR GrowthFactors Growth Factors RTK RTK GrowthFactors->RTK Neurotransmitters Neurotransmitters IonChannel Ca2+ Channel Neurotransmitters->IonChannel AC Adenylyl Cyclase GPCR->AC Ras Ras RTK->Ras CaM Calmodulin IonChannel->CaM Ca2+ cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA_n PKA PKA->PKA_n translocation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n translocation CaMKIV CaMKIV CaM->CaMKIV CaMKIV_n CaMKIV CaMKIV->CaMKIV_n translocation CREB CREB PKA_n->CREB ERK_n->CREB CaMKIV_n->CREB pCREB pCREB (Ser133) CREB->pCREB P Gene Target Gene Transcription pCREB->Gene

Key signaling pathways leading to CREB phosphorylation.

Data Presentation: Typical Assay Parameters

The following table summarizes typical quantitative data for this compound in vitro kinase assays. Note that optimal conditions may vary depending on the specific kinase, its purity, and the assay format.

ParameterTR-FRET Assay (PKA)Radioactive (³²P) Assay (PKA)
Kinase Concentration 10 - 20 pM[4][5]1 - 10 nM
This compound Concentration 50 nM (ULight™-Crebtide)[4][5]10 - 50 µM
ATP Concentration 10 nM - 1 mM (titration)[4][5]50 - 200 µM
[γ-³²P]ATP N/A0.1 - 1 µCi per reaction
Incubation Time 60 minutes[4][5]10 - 30 minutes
Incubation Temperature 23°C (Room Temperature)[4]30°C
Assay Volume 10 - 20 µL25 - 50 µL

Experimental Protocols

Protocol 1: Non-Radioactive TR-FRET Kinase Assay

This protocol is based on the LANCE® Ultra TR-FRET technology, which measures the phosphorylation of a ULight™-labeled this compound substrate by a europium (Eu)-labeled anti-phospho-CREB antibody.

TR_FRET_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Plate cluster_detection Detection Kinase Kinase Solution (2X) Reaction Add Kinase, this compound, and ATP to well Kinase->Reaction This compound ULight-Crebtide (4X) This compound->Reaction ATP ATP Solution (4X) ATP->Reaction Incubate1 Incubate at RT (e.g., 60 min) Reaction->Incubate1 Stop Add Stop Solution (e.g., EDTA) Incubate1->Stop DetectionMix Add Detection Mix (Eu-Ab) Stop->DetectionMix Incubate2 Incubate at RT (e.g., 60 min) DetectionMix->Incubate2 Read Read TR-FRET Signal (665 nm) Incubate2->Read Radioactive_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Kinase Reaction cluster_separation_detection Separation & Detection MasterMix Prepare Master Mix: Buffer, MgCl2, cold ATP, This compound ReactionTube Aliquot Master Mix to reaction tubes MasterMix->ReactionTube AddKinase Add Kinase ReactionTube->AddKinase Initiate Initiate with [γ-³²P]ATP AddKinase->Initiate Incubate Incubate at 30°C (e.g., 10-30 min) Initiate->Incubate Terminate Terminate Reaction (e.g., phosphoric acid) Incubate->Terminate Spot Spot reaction onto P81 phosphocellulose paper Terminate->Spot Wash Wash paper to remove free [γ-³²P]ATP Spot->Wash Dry Air dry paper Wash->Dry Quantify Quantify radioactivity (Scintillation counting or Autoradiography) Dry->Quantify

References

Application Notes: Crebtide in a TR-FRET Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive immunoassay technology widely used in drug discovery for high-throughput screening (HTS) and kinase profiling.[1][2] This method combines the low background benefits of Time-Resolved Fluorescence (TRF) with the homogeneous format of Förster Resonance Energy Transfer (FRET).[3] The result is a highly specific and reproducible assay with an excellent signal-to-noise ratio.

Crebtide is a synthetic peptide derived from the human cAMP Response Element Binding (CREB) protein, encompassing the critical phosphorylation site at Serine 133.[3] This site is a known substrate for a variety of important kinases, including Protein Kinase A (PKA), Mitogen- and stress-activated protein kinase 1 (MSK1), and Calmodulin-dependent protein kinases (CaMK).[3] This makes this compound an ideal substrate for use in TR-FRET assays designed to measure the activity of these kinases or to screen for their inhibitors.

Principle of the Assay

The TR-FRET kinase assay using this compound is a two-step process involving an enzymatic reaction followed by detection.

  • Kinase Reaction: A kinase of interest (e.g., PKA) phosphorylates an acceptor-labeled this compound substrate (e.g., ULight™-Crebtide) in the presence of ATP.

  • Detection: A specific antibody that recognizes the phosphorylated Ser133 on this compound is added. This antibody is labeled with a long-lifetime lanthanide donor fluorophore, typically Europium (Eu). When the antibody binds to the phosphorylated ULight-Crebtide, the Europium donor and the ULight acceptor are brought into close proximity.[3]

  • Signal Generation: Upon excitation of the Europium donor at 320-340 nm, energy is transferred to the ULight acceptor, which in turn emits a specific, long-lived signal at 665 nm.[3] The intensity of this signal is directly proportional to the amount of phosphorylated this compound, thus quantifying the kinase's activity.

Signaling Pathway: PKA-Mediated CREB Phosphorylation

The diagram below illustrates a common signaling cascade where Protein Kinase A (PKA) is activated and subsequently phosphorylates CREB, a key transcription factor for genes involved in metabolism, memory, and cell survival. This compound mimics the phosphorylation site on CREB, making it a relevant substrate for studying this pathway.[4][5][6][7][8]

PKA_CREB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts Ligand Ligand Ligand->GPCR PKA_inactive PKA (inactive) cAMP->PKA_inactive Binds PKA_active PKA (active) PKA_inactive->PKA_active Activates CREB CREB PKA_active->CREB Phosphorylates ATP_cyto ATP ATP_cyto->AC pCREB pCREB (Ser133) CBP CBP/p300 pCREB->CBP Recruits Gene Target Gene (CRE) pCREB->Gene CBP->Gene Binds Transcription Transcription Gene->Transcription

Caption: PKA-CREB signaling pathway leading to gene transcription.

Experimental Protocols

This protocol is adapted for a PKA kinase assay in a 384-well plate format.[9] Optimization may be required for other kinases or assay formats.

1. Reagent Preparation

  • 1X Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • ULight-Crebtide (Substrate): Prepare a 4X working solution (e.g., 200 nM) in 1X Kinase Assay Buffer.

  • PKA (Enzyme): Prepare a 2X working solution (e.g., 20 pM) in 1X Kinase Assay Buffer. Keep on ice.

  • ATP: Prepare a 4X working solution at the desired concentration (e.g., at the Kₘ value) in 1X Kinase Assay Buffer. For ATP titrations, prepare a serial dilution.

  • 1X Detection Buffer: Dilute a 10X stock buffer (e.g., LANCE Detection Buffer) with deionized water.

  • Stop Solution: Prepare a 4X working solution of 40 mM EDTA in 1X Detection Buffer.

  • Detection Mix: Prepare a 4X working solution of Eu-anti-phospho-CREB (Ser133) antibody (e.g., 8 nM) in 1X Detection Buffer.

2. Assay Procedure

The following procedure is for a final assay volume of 20 µL.

StepActionVolume per WellNotes
1Add 2X PKA solution to wells of a white, low-volume 384-well plate.10 µLAdd buffer to control wells lacking enzyme.
2Add 4X ULight-Crebtide solution.5 µL
3Initiate Kinase Reaction: Add 4X ATP solution.5 µLFor inhibitor screening, pre-incubate enzyme and inhibitor before adding ATP.
4Incubate: Seal the plate and incubate at room temperature.-Incubation time is typically 60 minutes but should be optimized.[9][10]
5Stop Reaction: Add 4X Stop Solution.5 µLMix gently. Incubate for 5-10 minutes at room temperature.[9]
6Add Detection Mix: Add 4X Eu-antibody Detection Mix.5 µLThe final volume is now 25 µL.
7Incubate: Seal the plate, protect from light, and incubate at room temperature.-60 minutes is a typical incubation time for antibody binding.[9]
8Read Plate: Measure the TR-FRET signal on a compatible plate reader.-Excite at ~320-340 nm; read emissions at 615 nm (donor) and 665 nm (acceptor).

Data Presentation

Assay Parameters & Quantitative Data

The following tables summarize typical concentrations and performance metrics for a this compound-based TR-FRET kinase assay.

Table 1: Typical Reagent Final Concentrations

Reagent Final Concentration Reference
ULight-Crebtide 50 nM [9]
PKA Kinase 10 pM [9]
Eu-anti-pCREB Ab 2 nM [9]
ATP Kₘ or desired conc. [11]

| EDTA (in stop solution) | 10 mM |[10] |

Table 2: Example Assay Performance & Results

Parameter Typical Value Description
ATP EC₅₀ 1.3 µM The concentration of ATP required to achieve 50% of the maximal kinase activity under the specified assay conditions.[9]
Z'-factor > 0.7 A statistical measure of assay quality. A value > 0.5 is considered excellent for HTS.
Signal/Background > 10 Ratio of the signal from a fully phosphorylated reaction vs. a no-kinase control.

| Incubation Time | 60 min (Kinase) + 60 min (Detection) | Standard incubation periods that may require optimization.[9] |

Data Analysis

The TR-FRET signal is typically expressed as a ratio of the acceptor emission (665 nm) to the donor emission (615 nm). This ratiometric calculation corrects for well-to-well variations and reduces data variability.[12]

  • Formula: TR-FRET Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000

  • Inhibitor Analysis: For inhibitor screening, plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]

Experimental Workflow Visualization

The diagram below outlines the major steps of the this compound TR-FRET kinase assay in a high-throughput screening context.

TR_FRET_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, ATP, Buffers) start->prep dispense_enzyme Dispense Kinase & Inhibitor (if screening) prep->dispense_enzyme dispense_substrate Add ULight-Crebtide dispense_enzyme->dispense_substrate initiate Initiate with ATP dispense_substrate->initiate incubate1 Incubate (e.g., 60 min) initiate->incubate1 stop Add Stop Solution (EDTA) incubate1->stop detect Add Detection Mix (Eu-Antibody) stop->detect incubate2 Incubate (e.g., 60 min) detect->incubate2 read Read TR-FRET Signal (665nm / 615nm) incubate2->read end End read->end

Caption: Homogeneous TR-FRET kinase assay workflow.

References

Optimal Crebtide Concentration for Protein Kinase A (PKA) Activity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Crebtide for the accurate measurement of Protein Kinase A (PKA) activity. The provided protocols and recommendations are intended to assist in the development of robust and reliable PKA activity assays for basic research and drug discovery applications.

Introduction

Protein Kinase A (PKA), a key enzyme in cellular signaling, plays a crucial role in a multitude of physiological processes by phosphorylating specific serine and threonine residues on target proteins. The cAMP-responsive element binding protein (CREB) is a well-characterized substrate of PKA, and its phosphorylation at Serine-133 is a critical event in the activation of gene transcription. This compound, a synthetic peptide derived from the phosphorylation site of CREB, serves as a highly specific and efficient substrate for in vitro PKA activity assays.[1][2] The apparent Michaelis constant (Km) of this compound for PKA (cAMP-dependent protein kinase, cAK) is approximately 3.9 µM, indicating a high affinity of the enzyme for this substrate.[1] This makes this compound a superior choice compared to other substrates like Kemptide, which has a significantly higher Km value (39 µM).[1]

The optimal concentration of this compound in a PKA activity assay is crucial for achieving maximal reaction velocity and ensuring accurate and reproducible results. This document outlines the theoretical considerations and practical steps for determining the optimal this compound concentration for various assay formats.

PKA Signaling Pathway

The activation of PKA is a central event in the G-protein coupled receptor (GPCR) signaling cascade. Upon ligand binding to a Gs-coupled receptor, adenylyl cyclase is activated, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change and the release of the active catalytic subunits. These catalytic subunits are then free to phosphorylate downstream targets, including the transcription factor CREB.

PKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GPCR GPCR Ligand->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Releases Crebtide_phos Phospho-Crebtide PKA_active->Crebtide_phos Phosphorylates Crebtide_unphos This compound (Substrate) Crebtide_unphos->Crebtide_phos

Figure 1: Simplified PKA signaling pathway leading to this compound phosphorylation.

Determining Optimal this compound Concentration

The optimal this compound concentration for a PKA activity assay is generally 5 to 10 times the Km value to ensure the reaction rate is near its maximum (Vmax) and is directly proportional to the enzyme concentration. Given the Km of this compound for PKA is approximately 3.9 µM, a starting concentration range of 20-40 µM is recommended for initial optimization experiments. However, the ideal concentration can vary depending on the specific assay format and other reaction components.

Key Considerations for Optimization:
  • Assay Format: Different assay technologies (e.g., radioactive, colorimetric, fluorescent, TR-FRET) may have varying sensitivities and background signals, which can influence the optimal substrate concentration.

  • ATP Concentration: The concentration of ATP, the co-substrate for the kinase reaction, should also be optimized. It is typically used at or near its Km for PKA to ensure that the reaction is not limited by ATP availability.

  • Enzyme Concentration: The amount of PKA used in the assay will affect the rate of substrate phosphorylation. The this compound concentration should be sufficient to not be depleted during the course of the reaction.

  • Incubation Time and Temperature: These parameters should be optimized to ensure the reaction remains in the linear range.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the use of this compound in PKA activity assays.

Parameter Value Reference
This compound Sequence KRREILSRRPSYR[1]
Apparent Km for PKA (cAK) 3.9 µM[1]
Recommended Starting Concentration Range 20 - 40 µMDerived from Km
Phosphorylation Site Serine[2]

Table 1: Kinetic and physical properties of this compound as a PKA substrate.

Assay Component Typical Concentration Range Notes
This compound 20 - 100 µMOptimal concentration should be determined experimentally.
PKA (Catalytic Subunit) 1 - 10 ng/reactionVaries with enzyme purity and specific activity.
ATP 50 - 200 µMShould be at or above the Km for PKA.
Magnesium Chloride (MgCl2) 5 - 10 mMEssential cofactor for kinase activity.
Assay Buffer pH 7.2 - 7.5Typically contains Tris-HCl or HEPES.

Table 2: Typical concentration ranges for key components in a PKA activity assay.

Experimental Protocol: this compound Titration for Optimal Concentration Determination

This protocol describes a general method for determining the optimal this compound concentration for a generic PKA activity assay. The specific detection method (e.g., radioactivity, antibody-based detection) will need to be adapted to the available laboratory resources.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - PKA Enzyme - this compound Stock - ATP Stock - Assay Buffer Serial_Dilution Prepare Serial Dilutions of this compound Reagent_Prep->Serial_Dilution Reaction_Setup Set up Kinase Reactions (PKA, Buffer, this compound) Serial_Dilution->Reaction_Setup Initiate_Reaction Initiate Reaction with ATP Reaction_Setup->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Phospho-Crebtide Signal Stop_Reaction->Detect_Signal Plot_Data Plot Signal vs. [this compound] Detect_Signal->Plot_Data Determine_Optimal Determine Optimal Concentration (Plateau of the curve) Plot_Data->Determine_Optimal

Figure 2: Experimental workflow for determining optimal this compound concentration.

Materials:
  • Purified active PKA catalytic subunit

  • This compound peptide

  • Adenosine 5'-triphosphate (ATP)

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Stop Solution (e.g., EDTA, phosphoric acid)

  • Detection reagents (specific to the chosen assay format)

  • Microplate reader

Procedure:
  • Prepare a this compound dilution series: Prepare a series of this compound dilutions in assay buffer ranging from 0 µM to 100 µM. A suggested 2x concentration series would be: 0, 2.5, 5, 10, 20, 40, 80, 160, 200 µM.

  • Set up the kinase reaction: In a microplate, combine the assay buffer, a fixed amount of PKA enzyme, and each this compound dilution. Include a no-enzyme control for each this compound concentration to determine background signal.

  • Initiate the reaction: Add a fixed concentration of ATP (e.g., 100 µM) to each well to start the reaction.

  • Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes). This time should be within the linear range of the assay, which may need to be determined in a separate time-course experiment.

  • Stop the reaction: Terminate the reaction by adding the appropriate stop solution.

  • Detect the signal: Measure the amount of phosphorylated this compound using the chosen detection method. This could involve measuring the incorporation of ³²P from [γ-³²P]ATP, or using a phosphospecific antibody in an ELISA or TR-FRET format.

  • Analyze the data: Subtract the background signal (no-enzyme control) from the signal of the enzyme-containing wells. Plot the corrected signal as a function of the this compound concentration. The optimal this compound concentration will be the lowest concentration that gives the maximal or near-maximal signal (the plateau of the curve). This typically corresponds to a concentration where the enzyme is saturated with the substrate.

Conclusion

This compound is an excellent substrate for PKA activity assays due to its high affinity and specificity. While a starting concentration of 20-40 µM is a good general guideline, empirical determination of the optimal this compound concentration is highly recommended for each specific assay system. By following the protocols and considering the factors outlined in these application notes, researchers can develop highly sensitive and reliable PKA activity assays to advance their studies in cellular signaling and drug discovery.

References

Application Notes and Protocols for Fluorescently Labeled Crebtide in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled Crebtide is a powerful tool for studying a crucial cellular signaling pathway, the cAMP response element-binding protein (CREB) pathway. CREB is a transcription factor that, upon phosphorylation by a variety of upstream kinases, regulates the expression of genes involved in diverse cellular processes, including cell proliferation, differentiation, survival, and synaptic plasticity.[1][2] this compound is a synthetic peptide derived from the phosphorylation domain of CREB, making it an excellent substrate for many of these kinases.[1][3][4] By attaching a fluorescent label to this peptide, researchers can develop sensitive and quantitative assays to study kinase activity, screen for inhibitors, and visualize signaling events within living cells.

This document provides detailed application notes and protocols for the use of fluorescently labeled this compound in various research applications.

CREB Signaling Pathway

The phosphorylation of CREB at Serine 133 is a key event in the activation of its transcriptional activity. This phosphorylation is mediated by several important signaling pathways and their associated kinases. Understanding this pathway is crucial for contextualizing the applications of fluorescently labeled this compound.

Below is a diagram illustrating the major signaling pathways that converge on CREB phosphorylation.

CREB_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_receptors Membrane Receptors cluster_cytoplasm Cytoplasmic Signaling Cascades cluster_nucleus Nuclear Events Hormones Hormones GPCR GPCRs Hormones->GPCR Neurotransmitters Neurotransmitters Neurotransmitters->GPCR GrowthFactors Growth Factors RTK RTKs GrowthFactors->RTK AC Adenylyl Cyclase GPCR->AC PLC PLC GPCR->PLC Ras Ras RTK->Ras cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC CaMK CaMKs Ca2->CaMK PKC->CREB CaMK->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MSK MSK1/2 ERK->MSK MSK->CREB pCREB pCREB (Ser133) CREB->pCREB Phosphorylation GeneExpression Gene Expression pCREB->GeneExpression TR_FRET_Workflow cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase ULight_this compound ULight™-Crebtide Phosphorylated_this compound Phosphorylated ULight™-Crebtide ULight_this compound->Phosphorylated_this compound Kinase ATP ATP ADP ADP ATP->ADP FRET_Complex FRET Complex Phosphorylated_this compound->FRET_Complex Eu_Antibody Eu-Antibody Eu_Antibody->FRET_Complex Emission Emission (665 nm) FRET_Complex->Emission Excitation Excitation (320 or 340 nm) Excitation->FRET_Complex FP_Assay_Workflow cluster_unbound Unbound State cluster_bound Bound State Unbound_Peptide Fluorescent this compound Depolarized_Emission Depolarized Emission (Low FP) Unbound_Peptide->Depolarized_Emission Rapid Tumbling Phospho_Peptide Phosphorylated Fluorescent this compound Excitation1 Polarized Excitation Light Excitation1->Unbound_Peptide Bound_Complex Bound Complex Phospho_Peptide->Bound_Complex Antibody Phospho-specific Antibody Antibody->Bound_Complex Polarized_Emission Polarized Emission (High FP) Bound_Complex->Polarized_Emission Slow Tumbling Excitation2 Polarized Excitation Light Excitation2->Bound_Complex HTS_Workflow Start Start HTS Campaign Assay_Development Assay Development & Optimization Start->Assay_Development Compound_Plating Compound Library Plating Assay_Development->Compound_Plating Reagent_Addition Addition of Kinase, Fluorescent this compound, & ATP Compound_Plating->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection Signal Detection (TR-FRET or FP) Incubation->Detection Data_Analysis Data Analysis & Hit Identification Detection->Data_Analysis Hit_Confirmation Hit Confirmation & Dose-Response Data_Analysis->Hit_Confirmation End Lead Compounds Hit_Confirmation->End

References

Application Notes and Protocols for Crebtide Phosphorylation Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cAMP response element-binding protein (CREB) is a pivotal transcription factor that modulates the expression of genes involved in a wide array of cellular processes, including metabolism, proliferation, and neuronal plasticity.[1][] The activation of CREB is predominantly regulated by phosphorylation at the Serine-133 residue, which is a point of convergence for multiple intracellular signaling cascades.[1][3] This phosphorylation event facilitates the recruitment of transcriptional co-activators, leading to the initiation of gene transcription.[3][4]

Crebtide, a synthetic peptide derived from the phosphorylation sequence of CREB, serves as an efficient substrate for various kinases, most notably Protein Kinase A (PKA) and Protein Kinase C (PKC).[5][6] This makes it an invaluable tool for in vitro kinase assays designed to screen for activators or inhibitors of CREB-phosphorylating kinases, which is of significant interest in drug discovery and development. These application notes provide a comprehensive guide to performing a this compound phosphorylation experiment, including a detailed protocol for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, and an overview of the relevant signaling pathways.

Signaling Pathways Leading to CREB Phosphorylation

Several key signaling pathways converge on the phosphorylation of CREB at Serine-133. Understanding these pathways is crucial for interpreting experimental results and for designing targeted therapeutic strategies. The primary kinases involved include PKA, Ca2+/calmodulin-dependent protein kinases (CaMKs), and mitogen-activated protein kinases (MAPKs).[1][][7]

  • cAMP/PKA Pathway: Activation of G-protein coupled receptors (GPCRs) can lead to the production of cyclic AMP (cAMP), which in turn activates PKA. PKA then translocates to the nucleus and directly phosphorylates CREB.[][3]

  • Ca2+/CaMK Pathway: An influx of intracellular calcium can activate CaMKs, such as CaMKIV, which then phosphorylate CREB.[1][] This pathway is particularly important in neurons.[1]

  • Ras/MAPK Pathway: Growth factors and other stimuli can activate the Ras-MAPK cascade, leading to the activation of kinases like RSK2, which can also phosphorylate CREB at Ser133.[1]

Below is a diagram illustrating these convergent signaling pathways.

CREB_Signaling_Pathway cluster_nucleus extracellular Extracellular Signals (Hormones, Neurotransmitters, Growth Factors) gpcr GPCR extracellular->gpcr ca_channel Ca2+ Channel extracellular->ca_channel rtk RTK extracellular->rtk ac Adenylyl Cyclase gpcr->ac camp cAMP ac->camp pka PKA camp->pka creb CREB pka->creb P ca Ca2+ ca_channel->ca camk CaMKIV ca->camk camk->creb P ras Ras rtk->ras mapk_cascade MAPK Cascade (Raf, MEK, ERK) ras->mapk_cascade rsk RSK mapk_cascade->rsk rsk->creb P nucleus Nucleus pcreb pCREB (Ser133) creb->pcreb gene_expression Gene Expression pcreb->gene_expression

Caption: Signaling pathways leading to CREB phosphorylation.

Quantitative Data: this compound Kinase Assay Parameters

The following table summarizes the kinetic parameters for the phosphorylation of this compound by cAMP-dependent protein kinase (cAK), also known as PKA, and cGMP-dependent protein kinase (cGK). These values are useful for designing kinase assays and for comparing the substrate specificity of different kinases.

SubstrateKinaseApparent Km (μM)Vmax (μmol/min/mg)
This compound cAK (PKA)3.9[5]12.4[5]
This compound cGK2.9[5]3.2[5]
KemptidecAK (PKA)39[5]9.8[5]

Experimental Protocol: TR-FRET this compound Phosphorylation Assay

This protocol details a homogenous, TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based assay for measuring the phosphorylation of a ULight™-labeled this compound substrate. The assay relies on the binding of a Europium (Eu)-labeled anti-phospho-CREB antibody to the phosphorylated ULight-Crebtide, bringing the donor (Eu) and acceptor (ULight) fluorophores into close proximity, which results in a FRET signal.[8]

Materials and Reagents
  • ULight™-labeled this compound (e.g., from Revvity)[8]

  • Europium-labeled anti-phospho-CREB (Ser133) antibody (e.g., from Revvity)[9]

  • Active Protein Kinase A (PKA)

  • ATP

  • Kinase Assay Buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20)[9]

  • Stop Solution (e.g., 40 mM EDTA in 1X Detection Buffer)[9]

  • Detection Buffer (as supplied by the reagent manufacturer)[9]

  • 384-well white opaque microplates

  • Plate reader capable of TR-FRET measurements (excitation at 320 or 340 nm, emission at 665 nm)

Experimental Workflow

The following diagram outlines the major steps in the TR-FRET this compound phosphorylation assay.

TR_FRET_Workflow start Start prep_reagents 1. Prepare Reagents (Kinase, Substrate, ATP) start->prep_reagents add_kinase 2. Add 2X Kinase Solution to Plate prep_reagents->add_kinase add_substrate 3. Add 4X ULight-Crebtide Solution add_kinase->add_substrate add_atp 4. Add 4X ATP Solution (Initiate Reaction) add_substrate->add_atp incubate_reaction 5. Incubate at 23°C for 60 min add_atp->incubate_reaction add_stop 6. Add 4X Stop Solution incubate_reaction->add_stop incubate_stop 7. Incubate at 23°C for 5 min add_stop->incubate_stop add_detection 8. Add 4X Detection Mix (Eu-Antibody) incubate_stop->add_detection incubate_detection 9. Incubate at 23°C for 60 min add_detection->incubate_detection read_plate 10. Read TR-FRET Signal (Ex: 320nm, Em: 665nm) incubate_detection->read_plate end End read_plate->end

Caption: Experimental workflow for the TR-FRET this compound assay.
Step-by-Step Protocol

  • Reagent Preparation:

    • Prepare a 2X solution of PKA in Kinase Assay Buffer. A final concentration of 10 pM is a good starting point.[9]

    • Prepare a 4X solution of ULight-Crebtide in Kinase Assay Buffer to a final concentration of 200 nM (for a 50 nM final concentration in the assay).[9]

    • Prepare a 4X serial dilution of ATP in Kinase Assay Buffer. Concentrations can range from 40 nM to 4 mM to determine the EC50.[9]

    • Prepare a 4X Stop Solution containing 40 mM EDTA in 1X Detection Buffer.[9]

    • Prepare a 4X Detection Mix by diluting the Eu-labeled anti-phospho-CREB antibody to 8 nM in 1X Detection Buffer.[9]

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 5 µL of the 2X PKA solution.

    • Add 2.5 µL of the 4X ULight-Crebtide solution.

    • To initiate the kinase reaction, add 2.5 µL of the 4X ATP solution.[9]

    • Cover the plate and incubate for 60 minutes at room temperature (23°C).[9]

  • Stopping the Reaction and Detection:

    • Add 5 µL of the 4X Stop Solution to each well and incubate for 5 minutes at room temperature.[9]

    • Add 5 µL of the 4X Detection Mix to each well.

    • Cover the plate and incubate for 60 minutes at room temperature to allow for antibody binding.[9]

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader with excitation at 320 or 340 nm and emission at 665 nm.[9]

Data Analysis and Interpretation

The intensity of the TR-FRET signal at 665 nm is directly proportional to the amount of phosphorylated ULight-Crebtide. Data can be analyzed by plotting the TR-FRET signal against the concentration of ATP or a test compound (inhibitor or activator). For inhibitor studies, IC50 values can be determined by fitting the data to a four-parameter logistic equation.

Conclusion

The this compound phosphorylation assay is a robust and versatile tool for studying the activity of kinases involved in the CREB signaling pathway. The TR-FRET format described here offers a high-throughput and sensitive method for screening compound libraries and for elucidating the mechanisms of kinase regulation. By understanding the underlying signaling pathways and utilizing the provided protocols, researchers can effectively investigate the modulation of CREB activity, a critical step in the development of novel therapeutics for a variety of diseases.

References

Application of Crebtide in Studying Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crebtide is a synthetic peptide that serves as a versatile substrate for a variety of serine/threonine kinases, making it a valuable tool in the study of kinase activity and the screening of kinase inhibitors. Derived from the phosphorylation site (Ser133) of the cAMP response element-binding protein (CREB), this compound is recognized by several key kinases involved in cellular signaling pathways regulating transcription, proliferation, and survival. Its utility in biochemical assays allows for the quantitative assessment of kinase inhibition, a critical step in the development of targeted therapeutics.

This document provides detailed application notes and experimental protocols for utilizing this compound in kinase inhibitor studies, with a focus on Protein Kinase A (PKA), Protein Kinase B (Akt), and other relevant kinases.

Kinases Targeting this compound

This compound, with its sequence KRREILSRRPSYR, is a substrate for a range of kinases, including:

  • Protein Kinase A (PKA): A primary kinase that phosphorylates CREB at Ser133 in response to cAMP signaling.

  • Protein Kinase B (Akt): A key node in the PI3K signaling pathway, also known to phosphorylate CREB.[1][2]

  • Protein Kinase C (PKC): A family of kinases involved in various signal transduction cascades.[3]

  • Mitogen- and Stress-Activated Kinase 1 (MSK1): A nuclear kinase activated by the ERK/MAPK and p38 MAPK pathways.[4][5]

  • Calcium/calmodulin-dependent protein kinases (CaMKs): A family of kinases activated by calcium signals.

  • Protein Kinase D (PKD1): A serine/threonine kinase involved in diverse cellular processes.[6]

Data Presentation: Kinase Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various kinase inhibitors. The data for staurosporine was obtained using a LANCE Ultra TR-FRET assay with ULight™-Crebtide as the substrate[7]. Data for other inhibitors are provided as examples for kinases known to phosphorylate this compound, with the specific assay substrate noted where it differs.

KinaseInhibitorIC50 (nM)Assay Substrate
PKA Staurosporine1.0 - 1.1ULight-Crebtide
MSK1 Staurosporine2.6 - 2.7ULight-Crebtide
PKD1 CID755673200 - 300Not Specified
PKD1 BPKDi1Not Specified
PKD1 CRT00661011Not Specified
Akt1 Akti-1/258Not Specified
Akt2 Akti-1/2210Not Specified
CaMKII KN-93399Autocamtide-2

Signaling Pathways

The kinases that phosphorylate this compound are integral components of major cellular signaling pathways. Understanding these pathways provides context for the role of these kinases in cellular processes and the potential effects of their inhibition.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormone Hormone/ Neurotransmitter GPCR GPCR Hormone->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active CREB CREB PKA_active->CREB pCREB p-CREB CREB->pCREB Gene Target Gene Expression pCREB->Gene

PKA Signaling Pathway leading to CREB phosphorylation.

Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt PDK1 PDK1 PDK1->Akt pAkt p-Akt (Active) Akt->pAkt CREB CREB pAkt->CREB pCREB p-CREB CREB->pCREB Gene Target Gene Expression pCREB->Gene

Akt Signaling Pathway and its convergence on CREB.

Experimental Protocols

Protocol 1: PKA Kinase Inhibition Assay using LANCE® Ultra TR-FRET

This protocol is adapted from the Revvity LANCE® Ultra ULight™-CREBtide protocol and is suitable for high-throughput screening of PKA inhibitors.[7]

Materials:

  • ULight™-labeled this compound (Revvity, TRF0107)

  • Europium-labeled anti-phospho-CREB (Ser133) antibody (Revvity)

  • Recombinant PKA, catalytic subunit

  • Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Kinase inhibitors to be tested

  • Stop Solution (40 mM EDTA in 1X Detection Buffer)

  • 10X LANCE® Detection Buffer (Revvity)

  • 384-well white microplates

  • TR-FRET compatible plate reader

Experimental Workflow:

TR_FRET_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inhibitor Prepare serial dilutions of kinase inhibitor add_inhibitor Add 2.5 µL of inhibitor or vehicle to wells prep_inhibitor->add_inhibitor prep_enzyme Prepare 2X PKA solution (e.g., 20 pM) add_enzyme Add 5 µL of 2X PKA solution prep_enzyme->add_enzyme prep_substrate Prepare 4X ULight-Crebtide (e.g., 200 nM) add_substrate_atp Add 2.5 µL of 4X Substrate/ATP mix prep_substrate->add_substrate_atp prep_atp Prepare 4X ATP solution (at Km concentration) prep_atp->add_substrate_atp add_inhibitor->add_enzyme add_enzyme->add_substrate_atp incubate_reaction Incubate at RT for 60 min add_substrate_atp->incubate_reaction add_stop Add 5 µL of Stop Solution (EDTA) incubate_reaction->add_stop add_antibody Add 5 µL of Eu-antibody Detection Mix add_stop->add_antibody incubate_detection Incubate at RT for 60 min add_antibody->incubate_detection read_plate Read TR-FRET signal (ex: 320/340 nm, em: 665 nm) incubate_detection->read_plate

TR-FRET Kinase Inhibition Assay Workflow.

Procedure:

  • Reagent Preparation:

    • Prepare a 1X Kinase Assay Buffer.

    • Prepare serial dilutions of the test inhibitors in 1X Kinase Assay Buffer.

    • Prepare a 2X PKA enzyme solution (e.g., 20 pM) in Kinase Assay Buffer.

    • Prepare a 4X ULight-Crebtide solution (e.g., 200 nM) in Kinase Assay Buffer.

    • Prepare a 4X ATP solution. The final concentration should be at or near the Km of ATP for PKA.

    • Prepare a 4X Stop Solution.

    • Prepare a 4X Detection Mix containing the Europium-labeled anti-phospho-CREB antibody (e.g., 8 nM) in 1X Detection Buffer.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 2.5 µL of the serially diluted inhibitor or vehicle control.

    • Add 5 µL of the 2X PKA solution to each well (final concentration, e.g., 10 pM).

    • Initiate the reaction by adding 2.5 µL of a pre-mixed 4X ULight-Crebtide/4X ATP solution (final concentrations, e.g., 50 nM ULight-Crebtide).

    • Seal the plate and incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the kinase reaction by adding 5 µL of 4X Stop Solution to each well.

    • Add 5 µL of the 4X Detection Mix to each well.

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader (excitation at 320 or 340 nm, emission at 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET signal ratio.

    • Plot the signal ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: General Radiometric Kinase Inhibition Assay for Akt

This protocol provides a general framework for a radiometric assay to screen for inhibitors of Akt. While this compound can be a substrate for Akt, other substrates like GSK-3α are also commonly used.

Materials:

  • Recombinant active Akt kinase

  • This compound peptide substrate

  • Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

  • [γ-³²P]ATP

  • Kinase inhibitors to be tested

  • Phosphoric acid (e.g., 75 mM)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup:

    • Prepare serial dilutions of the kinase inhibitors.

    • In a microcentrifuge tube, combine the Kinase Reaction Buffer, the test inhibitor (or vehicle), and the recombinant Akt kinase.

    • Add the this compound substrate.

    • Pre-incubate for 5-10 minutes at 30°C.

  • Kinase Reaction:

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction for a predetermined time (e.g., 10-30 minutes) at 30°C. The reaction time should be within the linear range of the assay.

  • Stopping the Reaction and Detection:

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Wash once with acetone and let the paper dry.

    • Place the dried P81 paper in a scintillation vial with scintillation fluid.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the kinase activity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value from the resulting dose-response curve.

Conclusion

This compound is a highly effective and versatile substrate for studying the activity and inhibition of a range of important kinases. The protocols and data presented here provide a foundation for researchers to design and execute robust kinase inhibitor screening assays. The use of this compound in various assay formats, including the high-throughput TR-FRET method, facilitates the discovery and characterization of novel kinase inhibitors for therapeutic development.

References

Application Notes and Protocols: Incorporating Crebtide into Existing Kinase Assay Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crebtide, a synthetic peptide derived from the phosphorylation site of the cAMP response element-binding protein (CREB), is a versatile substrate for a variety of serine/threonine kinases. Its well-defined sequence and phosphorylation site at Ser-133 make it an ideal tool for studying the activity of kinases such as Protein Kinase A (PKA), Protein Kinase C (PKC), and Calcium/calmodulin-dependent protein kinase II (CaMKII). These kinases are pivotal in numerous cellular signaling pathways, and their dysregulation is implicated in many diseases, making them attractive targets for drug discovery.

These application notes provide detailed protocols for incorporating this compound into three common kinase assay platforms: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaScreen®, and ELISA. Additionally, we present key kinetic data for this compound with various kinases and IC50 values for common inhibitors to facilitate assay development and compound screening.

Kinase Substrate: this compound

This compound is a synthetic peptide with the amino acid sequence KRREILSRRPSYR.[1] It serves as a substrate for a range of kinases, including PKA, PKC, PKD1, CaMKII, and MSK1. The phosphorylation of the serine residue within this sequence is the basis for the kinase activity measurement in the assays described below.

Quantitative Data Summary

The following tables summarize the kinetic parameters of this compound with various kinases and the inhibitory concentrations (IC50) of known kinase inhibitors. This data is essential for assay design, optimization, and interpretation of results.

Table 1: Kinetic Constants of this compound for Various Kinases

KinaseKm (µM)Vmax (µmol/min/mg)
Protein Kinase A (PKA)3.9[1]12.4[1]
cGMP-dependent Protein Kinase (cGK)2.9[1]3.2[1]
Protein Kinase C (PKC)Data not readily available in searched literature.Data not readily available in searched literature.
CaMKIIData not readily available in searched literature.Data not readily available in searched literature.

Table 2: IC50 Values of Common Kinase Inhibitors Using this compound or a General Kinase Assay

KinaseInhibitorIC50 (nM)Assay Substrate/Conditions
PKAStaurosporine15[2]General, non-selective
PKCStaurosporine6[2]General, non-selective
PKCGö69767.9[3]Selectively inhibits PKCα and PKCβ1
CaMKIIStaurosporine20[4]General, non-selective
CaMKIIKN-62Data not readily available with this compound as substrate.

Signaling Pathways Involving this compound-Phosphorylating Kinases

The following diagrams illustrate the signaling pathways in which PKA and CaMKII, two of the primary kinases that phosphorylate this compound, play a crucial role in activating the transcription factor CREB.

PKA_CREB_Signaling Extracellular_Signal Extracellular Signal (e.g., Glucagon, Epinephrine) GPCR GPCR Extracellular_Signal->GPCR G_Protein G Protein GPCR->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase ATP ATP cAMP cAMP ATP->cAMP Adenylate Cyclase PKA_inactive Inactive PKA cAMP->PKA_inactive PKA_active Active PKA PKA_inactive->PKA_active CREB_inactive Inactive CREB (in nucleus) PKA_active->CREB_inactive Phosphorylation (Ser133) CREB_active Phosphorylated CREB (p-CREB) CREB_inactive->CREB_active CRE CRE (cAMP Response Element) CREB_active->CRE Gene_Transcription Gene Transcription CRE->Gene_Transcription

Caption: PKA signaling pathway leading to CREB phosphorylation.

CaMKII_CREB_Signaling Calcium_Influx Ca2+ Influx (e.g., via NMDA receptor) Calmodulin Calmodulin Calcium_Influx->Calmodulin CaM_Complex Ca2+/Calmodulin Complex Calmodulin->CaM_Complex CaMKII_inactive Inactive CaMKII CaM_Complex->CaMKII_inactive CaMKII_active Active CaMKII CaMKII_inactive->CaMKII_active CREB_inactive Inactive CREB (in nucleus) CaMKII_active->CREB_inactive Phosphorylation (Ser133) CREB_active Phosphorylated CREB (p-CREB) CREB_inactive->CREB_active CRE CRE (cAMP Response Element) CREB_active->CRE Gene_Transcription Gene Transcription CRE->Gene_Transcription

Caption: CaMKII signaling pathway leading to CREB phosphorylation.

Experimental Protocols

Here we provide detailed protocols for utilizing this compound in three widely used kinase assay formats.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay

This protocol is adapted for a generic TR-FRET assay using a europium (Eu) chelate-labeled anti-phospho-CREB antibody as the donor and a ULight™-labeled this compound as the acceptor.

Experimental Workflow:

TR_FRET_Workflow Start Start Prepare_Reagents Prepare Kinase, ULight-Crebtide, ATP, and Stop/Detection Solutions Start->Prepare_Reagents Dispense_Kinase Dispense Kinase Solution to Microplate Prepare_Reagents->Dispense_Kinase Add_Substrate Add ULight-Crebtide Dispense_Kinase->Add_Substrate Add_ATP Add ATP to Initiate Reaction Add_Substrate->Add_ATP Incubate_Reaction Incubate at Room Temperature Add_ATP->Incubate_Reaction Add_Stop_Solution Add Stop Solution (EDTA) Incubate_Reaction->Add_Stop_Solution Add_Detection_Mix Add Detection Mix (Eu-labeled Antibody) Add_Stop_Solution->Add_Detection_Mix Incubate_Detection Incubate for FRET Add_Detection_Mix->Incubate_Detection Read_Plate Read TR-FRET Signal (Excitation: 320/340 nm, Emission: 665 nm) Incubate_Detection->Read_Plate End End Read_Plate->End

Caption: TR-FRET kinase assay workflow using this compound.

Materials:

  • ULight™-labeled this compound

  • Kinase of interest (e.g., PKA, PKC, CaMKII)

  • Europium-labeled anti-phospho-CREB (Ser133) antibody

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Stop solution (e.g., 40 mM EDTA in detection buffer)

  • Detection buffer (e.g., LANCE® Detection Buffer, 10X)

  • 384-well white microplate

Procedure:

  • Reagent Preparation: Prepare solutions of kinase, ULight-Crebtide, and ATP in kinase reaction buffer at the desired concentrations. Prepare the stop solution and the detection mix containing the Eu-labeled antibody in detection buffer.

  • Kinase Reaction:

    • Add 5 µL of 2X kinase solution to the wells of the 384-well plate.

    • Add 2.5 µL of 4X ULight-Crebtide solution (final concentration typically 50 nM).

    • To initiate the reaction, add 2.5 µL of 4X ATP solution (concentration will vary depending on the kinase and experimental goals, often near the Km for ATP).

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Stopping the Reaction: Add 5 µL of 4X stop solution to each well and incubate for 5 minutes at room temperature.

  • Detection:

    • Add 5 µL of 4X detection mix (final concentration of Eu-labeled antibody typically 2 nM).

    • Cover the plate and incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate in a TR-FRET compatible plate reader with excitation at 320 or 340 nm and emission at 665 nm.

AlphaScreen® Kinase Assay

This protocol outlines a general procedure for an AlphaScreen® kinase assay using a biotinylated this compound peptide.

Experimental Workflow:

AlphaScreen_Workflow Start Start Prepare_Reagents Prepare Kinase, Biotin-Crebtide, and ATP Solutions Start->Prepare_Reagents Dispense_Kinase Dispense Kinase and Biotin-Crebtide to Microplate Prepare_Reagents->Dispense_Kinase Add_ATP Add ATP to Initiate Reaction Dispense_Kinase->Add_ATP Incubate_Reaction Incubate at Room Temperature Add_ATP->Incubate_Reaction Add_Beads Add Streptavidin Donor Beads and Phospho-Specific Acceptor Beads Incubate_Reaction->Add_Beads Incubate_Detection Incubate in the Dark Add_Beads->Incubate_Detection Read_Plate Read AlphaScreen Signal Incubate_Detection->Read_Plate End End Read_Plate->End

Caption: AlphaScreen® kinase assay workflow using this compound.

Materials:

  • Biotinylated this compound

  • Kinase of interest

  • Streptavidin-coated Donor Beads

  • Anti-phospho-CREB (Ser133) antibody-conjugated Acceptor Beads

  • Kinase reaction buffer

  • ATP solution

  • 384-well white microplate

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, combine the kinase and biotinylated this compound in kinase reaction buffer.

    • Initiate the reaction by adding ATP. The final volume is typically 5-10 µL.

  • Incubation: Incubate the reaction mixture for a predetermined time (e.g., 30-60 minutes) at room temperature.

  • Detection:

    • Add a mixture of Streptavidin Donor Beads and anti-phospho-CREB Acceptor Beads in an appropriate buffer.

    • Incubate the plate in the dark at room temperature for 60-120 minutes to allow for bead association.

  • Measurement: Read the plate on an AlphaScreen-capable plate reader.

ELISA (Enzyme-Linked Immunosorbent Assay) Based Kinase Assay

This protocol describes a solid-phase ELISA to measure this compound phosphorylation.

Experimental Workflow:

ELISA_Workflow Start Start Coat_Plate Coat Microplate with this compound Start->Coat_Plate Block Block Unbound Sites Coat_Plate->Block Kinase_Reaction Add Kinase and ATP Block->Kinase_Reaction Incubate_Reaction Incubate Kinase_Reaction->Incubate_Reaction Wash1 Wash Incubate_Reaction->Wash1 Add_Primary_Ab Add Primary Antibody (anti-phospho-CREB) Wash1->Add_Primary_Ab Incubate_Primary Incubate Add_Primary_Ab->Incubate_Primary Wash2 Wash Incubate_Primary->Wash2 Add_Secondary_Ab Add HRP-conjugated Secondary Antibody Wash2->Add_Secondary_Ab Incubate_Secondary Incubate Add_Secondary_Ab->Incubate_Secondary Wash3 Wash Incubate_Secondary->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Develop_Color Develop Color Add_Substrate->Develop_Color Add_Stop_Solution Add Stop Solution Develop_Color->Add_Stop_Solution Read_Absorbance Read Absorbance at 450 nm Add_Stop_Solution->Read_Absorbance End End Read_Absorbance->End

Caption: ELISA-based kinase assay workflow for this compound.

Materials:

  • This compound peptide

  • Kinase of interest

  • Primary antibody: anti-phospho-CREB (Ser133) antibody

  • Secondary antibody: HRP-conjugated anti-species IgG

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% BSA in PBST)

  • Wash buffer (e.g., PBST)

  • Kinase reaction buffer

  • ATP solution

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • 96-well ELISA plate

Procedure:

  • Coating: Dilute this compound in coating buffer (e.g., 1-10 µg/mL) and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.

  • Kinase Reaction:

    • Wash the plate three times with wash buffer.

    • Add the kinase and ATP in kinase reaction buffer to the wells.

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Antibody Incubation:

    • Wash the plate three times. Add the diluted primary anti-phospho-CREB antibody and incubate for 1-2 hours at room temperature.

    • Wash the plate three times. Add the diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate until a blue color develops.

    • Stop the reaction by adding 100 µL of stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Conclusion

This compound is a valuable and adaptable substrate for monitoring the activity of several important kinases. The protocols provided herein for TR-FRET, AlphaScreen®, and ELISA-based assays offer robust frameworks for researchers to integrate this compound into their kinase screening and profiling workflows. The accompanying quantitative data and signaling pathway diagrams provide the necessary context for experimental design and data interpretation, empowering researchers in their drug discovery and cell signaling research.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Crebtide Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background in Crebtide kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and which kinases phosphorylate it?

This compound is a synthetic peptide derived from the phosphorylation site (Ser133) of the human cAMP Response Element Binding (CREB) protein. Its sequence is typically CKRREILSRRPSYRK. This compound is a well-known substrate for several kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Mitogen- and Stress-Activated Kinase 1 (MSK1).[1]

Q2: What are the common causes of high background in a this compound kinase assay?

High background in this compound kinase assays can stem from several factors:

  • Non-specific binding: The detection antibody may bind non-specifically to the well, the substrate, or other components of the assay.

  • Contaminated reagents: Reagents such as buffers, water, or enzyme preparations may be contaminated with ATP or other substances that lead to a high signal.[2]

  • Enzyme autophosphorylation: The kinase itself may become phosphorylated, which can be a source of background signal, especially at high enzyme concentrations.[3][4]

  • Sub-optimal assay conditions: Incorrect concentrations of ATP, kinase, or substrate, as well as improper incubation times and temperatures, can contribute to high background.

  • Insufficient washing: Inadequate washing steps can leave behind unbound reagents, leading to a higher background signal.[5]

Q3: How can I determine the optimal concentration of my kinase?

To determine the optimal kinase concentration, perform an enzyme titration experiment. A suggested starting range for serine/threonine kinases is between 10 pM and 20 nM.[6] By testing a range of concentrations, you can identify the amount of enzyme that provides a robust signal without excessive background.

Q4: What is the recommended ATP concentration for a this compound kinase assay?

The optimal ATP concentration is typically at or near the Km value for the specific kinase being used. A good starting point for an ATP titration is to test a range from 1 µM to 300 µM.[6] Running the assay at an ATP concentration equal to the Km of the kinase can help in obtaining more comparable inhibitor data.[3]

Troubleshooting Guide: High Background

This guide provides a step-by-step approach to identifying and resolving the root causes of high background in your this compound kinase assay.

Problem: High background signal in "no enzyme" or "no ATP" control wells.
Possible Cause Recommended Solution
Contaminated Reagents Use fresh, high-quality reagents, including ATP-free water and buffers. Prepare solutions immediately before use.[2]
Non-specific Antibody Binding Increase the number of wash steps or the duration of each wash.[5] Consider adding a non-ionic detergent like Tween-20 (0.01% to 0.1%) to the wash buffer.[7]
Sub-optimal Blocking Ensure the blocking buffer is fresh and completely covers the well surface during incubation. You may need to increase the blocking agent concentration or the incubation time.[6][7]
Incorrect Plate Reader Settings For TR-FRET assays, ensure the correct emission filters are being used as this is a common reason for assay failure.[8]
Problem: High background that increases with enzyme concentration.
Possible Cause Recommended Solution
Kinase Autophosphorylation Reduce the kinase concentration. Perform a kinase titration to find the optimal concentration that gives a good signal-to-background ratio.[3][4][6]
Contaminating Kinase Activity Ensure the purity of your kinase preparation. If possible, test a different batch or source of the enzyme.
High Substrate Concentration Titrate the this compound substrate to find the optimal concentration. A common starting point is 50 nM to 100 nM.[6]

Quantitative Data Summary

The signal-to-background (S/B) ratio is a critical parameter for assessing the performance of a kinase assay. Below is a table summarizing the S/B ratios for various kinases using a ULight™-labeled this compound substrate in a LANCE® Ultra TR-FRET assay. A higher S/B ratio indicates a more robust assay with lower background.

KinaseULight-Crebtide S/B RatioKinase Supplier
AKT1 32.0Carna Biosciences
AKT2 32.4Carna Biosciences
AKT3 32.1Carna Biosciences
AMPKα1/β1/γ1 31.9Carna Biosciences
AMPKα2/β1/γ1 30.3Carna Biosciences
ACVRL1 (ALK1) 14.2Invitrogen
Aurora-B 13.4ProQinase
WNK2 21.4Carna Biosciences
YSK1 (STK25) 21.8Carna Biosciences

Data adapted from Revvity's LANCE® Ultra kinase assay selection guide. S/B ratios are calculated as (Signal at 665 nm with ATP) / (Signal at 665 nm without ATP).[9]

Experimental Protocols

Protocol: PKA Kinase Assay using ULight™-Crebtide (TR-FRET)

This protocol is adapted from the Revvity ULight™-labeled this compound product information.

Reagent Preparation:

  • 1X Kinase Assay Buffer: 50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl₂, 2 mM DTT, and 0.01% Tween-20.

  • 2X PKA Solution: Dilute PKA enzyme to a concentration of 20 pM in Kinase Assay Buffer.

  • 4X ULight-Crebtide Solution: Dilute ULight-Crebtide to a concentration of 200 nM in Kinase Assay Buffer.

  • 4X ATP Mix: Prepare serial dilutions of ATP ranging from 40 nM to 4 mM in Kinase Assay Buffer.

  • 4X Stop Solution: Prepare a 40 mM EDTA solution in 1X Detection Buffer.

  • 4X Detection Mix: Dilute the Eu-anti-phospho-CREB antibody to a concentration of 8 nM in 1X Detection Buffer.

Assay Procedure (384-well plate):

  • Add 5 µL of 2X PKA solution to each well (final concentration of 10 pM).

  • Add 2.5 µL of 4X ULight-Crebtide solution (final concentration of 50 nM).

  • Add 2.5 µL of 4X ATP mix to initiate the reaction (final concentrations from 10 nM to 1 mM).

  • Cover the plate and incubate for 60 minutes at 23°C.

  • Add 5 µL of 4X Stop Solution and incubate for 5 minutes at 23°C.

  • Add 5 µL of 4X Detection Mix (final Eu-anti-phospho-CREB antibody concentration of 2 nM).

  • Cover the plate and incubate for 60 minutes at 23°C.

  • Read the plate in TR-FRET mode at 665 nm (excitation at 320 or 340 nm).

Visualizations

CREB Signaling Pathway

CREB_Signaling_Pathway cluster_nucleus Nucleus extracellular Extracellular Signals (Hormones, Growth Factors) receptor GPCR / RTK extracellular->receptor ac Adenylyl Cyclase receptor->ac ras Ras/MAPK Pathway receptor->ras camk Ca2+/Calmodulin Pathway (CaMKIV) receptor->camk camp cAMP ac->camp pka PKA camp->pka creb CREB pka->creb phosphorylates ras->creb phosphorylates camk->creb phosphorylates pcreb p-CREB (Ser133) creb->pcreb gene Target Gene Transcription pcreb->gene activates nucleus Nucleus

Caption: Major signaling pathways leading to CREB phosphorylation.

This compound Kinase Assay Workflow (TR-FRET)

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Kinase - ULight-Crebtide - ATP - Buffers start->reagents dispense Dispense Kinase and ULight-Crebtide to Plate reagents->dispense initiate Add ATP to Initiate Reaction dispense->initiate incubate_kinase Incubate (e.g., 60 min at 23°C) initiate->incubate_kinase stop Add Stop Solution (e.g., EDTA) incubate_kinase->stop detect Add Detection Reagents (Eu-Antibody) stop->detect incubate_detect Incubate (e.g., 60 min at 23°C) detect->incubate_detect read Read Plate (TR-FRET) incubate_detect->read end End read->end

Caption: General experimental workflow for a TR-FRET this compound kinase assay.

Troubleshooting Logic for High Background

Troubleshooting_Workflow start High Background Observed check_controls Review Controls: High signal in 'no enzyme' or 'no ATP' wells? start->check_controls reagent_issue Potential Reagent or Non-specific Binding Issue check_controls->reagent_issue Yes enzyme_issue Potential Enzyme-related Issue check_controls->enzyme_issue No solution_reagent Troubleshoot: - Use fresh reagents - Optimize washing - Check plate reader settings reagent_issue->solution_reagent solution_enzyme Troubleshoot: - Titrate kinase concentration - Check enzyme purity enzyme_issue->solution_enzyme end Problem Resolved solution_reagent->end solution_enzyme->end

Caption: A logical workflow for troubleshooting high background.

References

how to improve signal-to-noise ratio with Crebtide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Crebtide-based assays. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments to achieve a high signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which kinases phosphorylate it?

A1: this compound is a synthetic peptide derived from the human cAMP-Response Element-Binding protein (CREB).[1][2] Its sequence corresponds to residues 123-135 and contains the critical Serine-133 phosphorylation site.[1] It is a well-established substrate for a variety of kinases, including:

  • Protein Kinase A (PKA)[1][3]

  • Calcium/calmodulin-dependent protein kinases (CaMK1, CaMK2, CaMK4)[1][4]

  • Protein Kinase C (PKC) isoforms[2][3]

  • Protein Kinase D1 (PKD1)

  • Mitogen- and stress-activated protein kinase 1 (MSK1)[2]

This compound exhibits a high affinity for PKA, with an apparent Michaelis constant (Km) of approximately 3.9 µM, which is about 10-fold lower than that of Kemptide, another common PKA substrate.[3]

Q2: I am observing very high background signal in my no-enzyme control wells. What are the common causes?

A2: High background in the absence of your target kinase can obscure the specific signal. Common causes include:

  • Contaminated Reagents: The this compound peptide, ATP, or buffer solutions may be contaminated with other kinases or phosphatases.

  • Non-specific Antibody Binding: In immuno-detection assays (like TR-FRET or ELISA), the detection antibody may bind non-specifically to the this compound peptide or the plate itself.

  • Autophosphorylation: While less common for a peptide substrate, the kinase preparation itself might contain components that lead to a high background signal.

  • Incorrect Plate Type: Using an incorrect microplate type (e.g., clear plates for a fluorescence assay) can lead to high background readings.[5]

Q3: My specific signal (Signal with Kinase - Background) is very low. How can I increase it?

A3: A low specific signal suggests that the kinase reaction is suboptimal. Consider the following factors:

  • Inactive Enzyme: The kinase may have lost activity due to improper storage or handling. Avoid repeated freeze-thaw cycles.[6]

  • Suboptimal Reagent Concentrations: The concentrations of the kinase, this compound, or ATP may not be optimal for your specific assay conditions. Each of these should be titrated.[7]

  • Incorrect Buffer Conditions: Kinase activity is highly dependent on pH, ionic strength, and the presence of cofactors like Mg²⁺. Ensure your assay buffer is appropriate for the target kinase.[6][8]

  • Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal. A time-course experiment is recommended to determine the optimal reaction time.[7]

Q4: There is high variability between my replicate wells. What can I do to improve reproducibility?

A4: High variability can undermine the reliability of your results. Key areas to focus on are:

  • Pipetting Accuracy: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability. Use calibrated pipettes and consider preparing a master mix for common reagents.[5]

  • Reagent Homogeneity: Ensure all reagents, especially enzyme and substrate solutions, are thoroughly mixed before being dispensed into the wells.[5]

  • Temperature Fluctuations: Maintain a consistent temperature during the assay incubation. Edge effects on the plate can be minimized by avoiding the outer wells or incubating the plate in a humidified chamber.

  • Timing of Reagent Addition: In kinetic assays, the timing of adding the start (e.g., ATP) and stop (e.g., EDTA) reagents must be precise and consistent across all wells.[8]

Troubleshooting Guide

This guide provides a structured approach to identifying and solving common issues encountered during this compound kinase assays.

Problem Possible Cause Recommended Solution
High Background Signal 1. Kinase contamination in reagents.• Test each reagent individually for activity. • Use fresh, high-purity reagents (e.g., HPLC-purified this compound, kinase-free BSA).
2. Non-specific binding of detection antibody.• Titrate the detection antibody to find the lowest concentration that still provides a robust signal. • Increase the concentration of blocking agents (e.g., BSA, Tween-20) in the detection buffer.
3. High ATP concentration leading to non-specific phosphorylation.• Titrate ATP. While starting at 100 µM is common, reducing it to the Km value for your kinase can lower background.[7]
Low Specific Signal 1. Sub-optimal enzyme concentration.• Perform an enzyme titration to find the concentration that yields a linear response over the desired time course.[7]
2. Sub-optimal this compound concentration.• Titrate this compound. A starting point around the Km for the kinase (~3.9 µM for PKA) is recommended for kinetic studies.[3] For TR-FRET, 50-100 nM is a common starting point.[7]
3. Inappropriate assay buffer.• Verify that the buffer pH, MgCl₂ concentration, and other components are optimal for your specific kinase.[6]
4. Insufficient incubation time or temperature.• Run a time-course experiment at various kinase concentrations to identify the linear range of the reaction.[7] Ensure the incubation temperature is optimal for the enzyme.
High Well-to-Well Variability 1. Inaccurate pipetting.• Use calibrated pipettes and proper technique. • Prepare master mixes to reduce the number of pipetting steps.[5]
2. Reagents not mixed properly.• Gently vortex all stock and working solutions before use.[5]
3. Assay plate "edge effects".• Avoid using the outermost wells of the microplate. • Ensure uniform temperature across the plate during incubation.
Signal Does Not Increase Over Time 1. Enzyme is inactive or inhibited.• Verify enzyme activity with a positive control substrate. • Check for potential inhibitors in your sample or buffer components.
2. Substrate depletion.• Reduce the enzyme concentration or incubation time. The reaction should ideally consume less than 10-15% of the substrate to remain in the linear range.

Experimental Protocols & Data

Recommended Reagent Concentrations

The optimal concentration for each reagent should be determined empirically. The following table provides validated starting points for a typical TR-FRET based PKA assay.[6][7]

ReagentTypical Final ConcentrationPurpose
PKA Kinase 10 pM - 20 nMEnzyme
ULight™-Crebtide 50 nM - 100 nMSubstrate
ATP 10 µM - 100 µM (near Km)Phosphate Donor
Eu-anti-phospho-CREB Ab 2 nMDetection Antibody
EDTA 10 mM - 40 mMStop Reagent
MgCl₂ 10 mMKinase Cofactor
DTT 2 mMReducing Agent
Standard Kinase Assay Buffer Composition

A commonly used buffer for PKA and other Ser/Thr kinases is provided below.[6]

ComponentFinal Concentration
HEPES, pH 7.5 50 mM
MgCl₂ 10 mM
EGTA 1 mM
DTT 2 mM
Tween-20 0.01% (v/v)
Protocol: Optimizing a TR-FRET Kinase Assay with this compound

This protocol outlines the steps to determine the optimal enzyme concentration and reaction time.

  • Prepare Reagents:

    • Prepare 1X Kinase Assay Buffer as described above.

    • Prepare a 4X solution of ULight-Crebtide (e.g., 200 nM) in Kinase Assay Buffer.

    • Prepare a 4X solution of ATP (e.g., 400 µM) in Kinase Assay Buffer.

    • Prepare a 4X Stop/Detection Mix containing 40 mM EDTA and 8 nM Eu-anti-phospho-CREB antibody in a suitable detection buffer.[6]

    • Prepare serial dilutions of the kinase (e.g., PKA) in Kinase Assay Buffer to create a range of 2X working solutions.

  • Enzyme Titration & Time Course:

    • Add 5 µL of each 2X kinase dilution to multiple wells of a 384-well plate. Include a "no enzyme" control.

    • Add 2.5 µL of 4X ULight-Crebtide to all wells.

    • To start the reaction, add 2.5 µL of 4X ATP solution to all wells.

    • Incubate the plate at room temperature (23°C).

    • At various time points (e.g., 0, 15, 30, 60, 90 minutes), stop the reaction in a set of wells by adding 10 µL of the 4X Stop/Detection Mix.

    • Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition & Analysis:

    • Read the plate in a TR-FRET enabled reader (ex: 320 nm, em: 665 nm).

    • Plot the TR-FRET signal against time for each kinase concentration.

    • Calculate the Signal-to-Background (S/B) ratio at each point, where Background is the signal from the "no ATP" or "no enzyme" control.[9]

    • Select a kinase concentration and incubation time that falls within the linear portion of the curve and provides a robust S/B ratio for subsequent screening or profiling experiments.

Visualizations

Signaling Pathway: CREB Phosphorylation

cluster_0 Upstream Signals cluster_2 Nuclear Target GPCR GPCR PKA PKA GPCR->PKA cAMP Ca_Channel Ca²⁺ Channel CaMK CaMK Ca_Channel->CaMK Ca²⁺/CaM CREB CREB (on DNA) PKA->CREB Phosphorylation CaMK->CREB pCREB pCREB (Ser133) CREB->pCREB

Caption: Simplified pathway of CREB phosphorylation by PKA and CaMK.

Experimental Workflow: Assay Optimization

Start Start Optimization Enzyme_T 1. Enzyme Titration (Time Course) Start->Enzyme_T Select_Enzyme Select Enzyme Conc. & Time in Linear Range Enzyme_T->Select_Enzyme ATP_T 2. ATP Titration Select_Enzyme->ATP_T Select_ATP Select ATP Conc. (at or near Km) ATP_T->Select_ATP Z_Factor 3. Z' Factor Determination Select_ATP->Z_Factor Screen Proceed to Screening Z_Factor->Screen

Caption: Step-wise workflow for optimizing a this compound kinase assay.

Troubleshooting Logic

Start Low S/N Ratio Check_BG Is Background High? Start->Check_BG Check_Signal Is Specific Signal Low? Check_BG->Check_Signal No BG_Sol Check Reagent Purity Titrate Detection Antibody Optimize Plate/Buffer Check_BG->BG_Sol Yes Signal_Sol Titrate Kinase, this compound & ATP Optimize Incubation Time Verify Enzyme Activity Check_Signal->Signal_Sol Yes End Assay Optimized Check_Signal->End No (S/N is OK) BG_Yes Yes BG_Sol->End BG_No No Signal_Yes Yes Signal_Sol->End

Caption: Decision tree for troubleshooting low signal-to-noise ratio.

References

avoiding Crebtide degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling Crebtide and troubleshooting common issues to prevent its degradation during experiments.

Frequently Asked Questions (FAQs)

What is this compound and what is its primary mechanism of action?

This compound is a synthetic 13-amino acid peptide with the sequence KRREILSRRPSYR.[1] It is derived from the phosphorylation sequence of the cAMP Response Element Binding Protein (CREB).[1] this compound acts as a substrate for Protein Kinase A (PKA) and Protein Kinase C (PKC), making it a valuable tool for studying these kinase signaling pathways.[1]

How should I properly store this compound to ensure maximum stability?

Proper storage is critical to prevent degradation. Storage conditions differ for lyophilized powder and reconstituted solutions. Repeated freeze-thaw cycles should always be avoided.[2]

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -20°C to -80°CUp to several yearsStore in a tightly sealed vial in a desiccator, protected from light. Peptides can be hygroscopic.[2]
Stock Solution (in water or buffer) -20°CUp to 1 monthAliquot into single-use volumes to avoid freeze-thaw cycles. Use sterile buffers (pH 5-6) for reconstitution.[2]
Stock Solution (in water or buffer) -80°CUp to 6 monthsAliquoting is highly recommended. Ensure the solution is sealed to prevent moisture accumulation.[3]
What is the best way to reconstitute lyophilized this compound?

To reconstitute, allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening to prevent condensation.[2] Reconstitute using sterile, purified water or a buffer with a pH between 5 and 6.[2] If solubility is an issue, brief sonication can be used to aid dissolution.[3] For cell-based assays, it is recommended to filter-sterilize the reconstituted peptide solution through a 0.22 µm filter before use.[3]

Troubleshooting Guide

Issue 1: Inconsistent or No Signal in Phospho-CREB Western Blot After this compound Treatment

One of the most common applications for this compound is to stimulate the phosphorylation of endogenous CREB. If you are observing weak, inconsistent, or no signal for phospho-CREB, consider the following causes and solutions.

Diagram 1: Troubleshooting Workflow for pCREB Western Blot

G start No / Weak pCREB Signal check_degradation Potential this compound Degradation? start->check_degradation check_protocol Suboptimal Protocol? start->check_protocol check_reagents Reagent/Antibody Issues? start->check_reagents sol_inhibitors Add Protease & Phosphatase Inhibitors check_degradation->sol_inhibitors Yes sol_aliquot Use Fresh Aliquots Avoid Freeze-Thaw check_degradation->sol_aliquot Yes sol_time Optimize Incubation Time (Minimize exposure in media) check_protocol->sol_time Yes sol_lysis Optimize Lysis Buffer (Test RIPA vs. NP-40) check_protocol->sol_lysis Yes sol_antibody Validate Antibody Specificity & Titrate Concentration check_reagents->sol_antibody Yes sol_controls Use Positive/Negative Controls (e.g., Forskolin) check_reagents->sol_controls Yes

Caption: Troubleshooting logic for weak phospho-CREB signals.

Table 2: Troubleshooting Inconsistent Phospho-CREB Signal

Potential Cause Explanation Recommended Solution
Enzymatic Degradation of this compound This compound's sequence (KRREILSRRPSYR) contains multiple basic residues (K, R), making it highly susceptible to cleavage by serine proteases like trypsin that are present in serum-containing media or released during cell lysis.Add a broad-spectrum protease and phosphatase inhibitor cocktail to your cell lysis buffer.[3][4][5] Prepare fresh working solutions of this compound for each experiment.
Dephosphorylation of CREB After cell lysis, endogenous phosphatases are released and can rapidly dephosphorylate CREB, leading to a loss of signal.Ensure your lysis buffer contains phosphatase inhibitors such as sodium orthovanadate, sodium fluoride, and β-glycerophosphate.[3][4] Always prepare lysates on ice.[5]
Chemical Degradation of this compound Peptides in solution, especially at neutral or alkaline pH, can undergo hydrolysis or oxidation over time, reducing their bioactivity.Reconstitute this compound in a slightly acidic buffer (pH 5-6) and store frozen in single-use aliquots.[2] Avoid prolonged incubation in cell culture media.
Suboptimal Antibody Performance The primary antibody for phospho-CREB (Ser133) may not be specific, or its concentration may be too low. The secondary antibody could be inactive.Validate your primary antibody using a known positive control (e.g., cells treated with forskolin). Perform an antibody titration to find the optimal concentration. Ensure the secondary antibody is specific to the primary's host species.
Insufficient Protein Load or Poor Transfer Too little protein loaded onto the gel or inefficient transfer to the membrane will result in a weak signal.Quantify protein concentration in your lysates and ensure you load an adequate amount (typically 10-30 µg). Confirm successful transfer by staining the membrane with Ponceau S before blocking.
Issue 2: Understanding and Preventing this compound Degradation Pathways

This compound can be degraded through two primary mechanisms: enzymatic cleavage and chemical instability.

1. Enzymatic Degradation: The most significant threat to this compound's integrity during experiments is degradation by proteases. The peptide's sequence contains several potential cleavage sites.

  • Trypsin-like Proteases: These enzymes cleave at the C-terminus of lysine (K) and arginine (R) residues. This compound has four such sites (K¹, R², R³, R¹¹), making it highly vulnerable.

  • Proline Inhibition: A proline (P) residue immediately following a potential cleavage site can inhibit cleavage.[6] In this compound's sequence ...R-P-S..., the cleavage after Arginine (R¹¹) may be slower.

Diagram 2: Potential Enzymatic Cleavage Sites in this compound

G cluster_0 This compound Sequence cluster_1 K1 K1 R2 R2 R3 R3 E4 E4 I5 I5 L6 L6 S7 S7 R8 R8 R9 R9 P10 P10 S11 S11 Y12 Y12 R13 R13 c1 Trypsin-like (High) c1->K1 c2 Trypsin-like (High) c2->R2 c3 Trypsin-like (High) c3->R3 c4 Trypsin-like (High) c4->R9 c5 Trypsin-like (Inhibited by Proline) c5->R8

Caption: Predicted protease cleavage sites in the this compound peptide.

2. Chemical Degradation: This non-enzymatic degradation is slower but can be significant over time, especially for peptides in solution.

  • Hydrolysis: The peptide bond, particularly at aspartic acid (Asp) and serine (S) residues, can be cleaved by water. Storing solutions at a slightly acidic pH (5-6) can minimize this.[2]

  • Oxidation: Although this compound does not contain the highly susceptible methionine or cysteine residues, tryptophan and tyrosine (Y) can still be oxidized if exposed to air and light for prolonged periods. Store solutions protected from light.[2]

Experimental Protocols

Protocol: Western Blot for Phospho-CREB (Ser133) after this compound Treatment

This protocol provides a general workflow for treating cultured cells with this compound and analyzing CREB phosphorylation. Optimization for specific cell lines and experimental conditions is recommended.

Diagram 3: Experimental Workflow for pCREB Analysis

G step1 1. Cell Culture (Seed cells to desired confluency) step2 2. Cell Treatment (Add this compound to media for 15-30 min) step1->step2 step3 3. Cell Lysis (Wash with cold PBS, add lysis buffer with fresh inhibitors on ice) step2->step3 step4 4. Protein Quantification (e.g., BCA Assay) step3->step4 step5 5. SDS-PAGE (Load equal protein amounts) step4->step5 step6 6. Protein Transfer (Transfer to PVDF or nitrocellulose) step5->step6 step7 7. Immunoblotting (Block, incubate with primary and secondary antibodies) step6->step7 step8 8. Detection (ECL substrate and imaging) step7->step8

Caption: Step-by-step workflow for this compound treatment and Western blot.

Methodology:

  • Cell Preparation:

    • Plate cells (e.g., PC12 or HEK293) and grow to 70-80% confluency.

    • If applicable, serum-starve cells for 4-6 hours prior to treatment to reduce basal phosphorylation levels.

  • This compound Treatment:

    • Prepare a fresh working solution of this compound in serum-free media or PBS from a frozen stock aliquot.

    • Remove media from cells and add the this compound solution. A typical final concentration is 10-50 µM, but this should be optimized.

    • Incubate for a specified time, typically 15-30 minutes at 37°C.[7] Include a vehicle-only control.

  • Cell Lysis:

    • Immediately after incubation, place the culture dish on ice.

    • Aspirate the treatment media and wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer). Crucially, just before use, supplement the lysis buffer with a 1X concentration of a combined protease and phosphatase inhibitor cocktail. [3][5]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Sample Preparation and Western Blotting:

    • Transfer the supernatant (lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

    • Boil samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.

    • Incubate with a primary antibody against Phospho-CREB (Ser133) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • For normalization, strip the membrane and re-probe with an antibody for total CREB.[8]

References

Technical Support Center: Optimizing Crebtide-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Crebtide-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce assay interference during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a synthetic peptide derived from the human cAMP Response Element Binding (CREB) protein.[1][2] Its sequence, CKRREILSRRPSYRK, contains the Ser133 phosphorylation site, making it an excellent substrate for a variety of kinases, including Protein Kinase A (PKA), Mitogen- and stress-activated protein kinase 1 (MSK1), and Protein Kinase C (PKC) isoforms.[1][2] It is commonly used in biochemical kinase assays, particularly in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) formats, to screen for kinase inhibitors and to study kinase activity.[1]

Q2: How should this compound be stored and handled to ensure stability?

Proper storage and handling are critical for maintaining the integrity and performance of this compound.

  • Lyophilized Powder: For long-term storage, keep the lyophilized peptide at -20°C or colder in a tightly sealed vial, protected from light.[1][3][4] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture absorption.[3][4]

  • Stock Solutions: Prepare stock solutions in a sterile buffer (e.g., water or 0.1% acetic acid).[3] For short-term storage (up to a week), solutions can be kept at 4°C. For longer-term storage, it is recommended to create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4]

Q3: What are the key components of a typical this compound TR-FRET kinase assay buffer?

A standard 1X Kinase Assay Buffer for a this compound assay typically contains:

  • Buffer: 50 mM HEPES, pH 7.5 (to maintain a stable pH)

  • Chelating Agent: 1 mM EGTA (to chelate divalent cations that might interfere)

  • Divalent Cation: 10 mM MgCl2 (essential for kinase activity)

  • Reducing Agent: 2 mM DTT (to prevent oxidation)

  • Detergent: 0.01% Tween-20 (to prevent non-specific binding)[1]

Troubleshooting Guides

Issue 1: High Background Signal

A high background signal can mask the true signal from kinase activity, leading to a low signal-to-background ratio and inaccurate results.

Potential Cause Troubleshooting Step Expected Outcome
Antibody Concentration Too High Decrease the concentration of the Europium-labeled anti-phospho-CREB antibody.Reduction in background signal without a significant loss of the specific signal.
Insufficient Blocking Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer.Reduced non-specific binding of assay components to the plate, lowering background.
Contaminated Reagents Use fresh, high-quality reagents and sterile technique.Elimination of interfering substances that may contribute to the background signal.
Compound Autofluorescence Pre-read the plate after compound addition but before adding detection reagents to identify fluorescent compounds.[5][6]Identification of interfering compounds that can be excluded or for which data can be corrected.
Issue 2: Low Signal-to-Background (S/B) Ratio

A low S/B ratio indicates that the specific signal is not sufficiently distinguishable from the background noise. A robust assay should have a Z' factor > 0.5 and a high S/B ratio.[7][8]

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Enzyme Concentration Titrate the kinase concentration to find the optimal amount that gives a robust signal without being in excess.An increase in the specific signal relative to the background.
Suboptimal ATP Concentration Titrate the ATP concentration. A concentration close to the Km for the kinase is often a good starting point.[9]Maximized kinase activity and a stronger specific signal.
Suboptimal Substrate Concentration Titrate the ULight-Crebtide concentration.[10]An optimal substrate concentration will ensure the reaction is not substrate-limited, leading to a better signal.
Incorrect Incubation Times Optimize the kinase reaction and detection incubation times.Sufficient time for the reaction to proceed and for the detection reagents to bind, maximizing the signal.
Signal Instability Titrate the EDTA concentration used to stop the reaction. High concentrations of EDTA can lead to a decrease in the TR-FRET signal over time.[11]A stable signal over the course of the plate reading.
Issue 3: Suspected False Positives or False Negatives

False positives (compounds that appear to be inhibitors but are not) and false negatives (true inhibitors that are missed) can arise from various forms of assay interference.

Potential Cause Troubleshooting Step Expected Outcome
Compound Interference with TR-FRET Perform counter-screens to identify compounds that quench the fluorescence signal or are autofluorescent.[5][12]Identification and elimination of compounds that directly interfere with the assay technology.
Non-specific Inhibition Test "hits" in orthogonal assays that use a different detection method (e.g., radiometric assay).Confirmation that the inhibitory activity is specific to the kinase and not an artifact of the assay format.
Off-Target Effects Profile "hits" against a panel of other kinases to determine specificity. This compound can be phosphorylated by multiple kinases.[1][13]Understanding the selectivity of the compound.
Incorrect ATP Concentration Re-test inhibitors at an ATP concentration that is closer to physiological levels to better predict cellular activity.[9]A more accurate assessment of the compound's potency.

Experimental Protocols

Protocol 1: Optimizing Kinase Concentration
  • Prepare a serial dilution of the kinase in 1X Kinase Assay Buffer.

  • Add a constant, optimized concentration of ULight-Crebtide and ATP to all wells of a 384-well plate.

  • Add the kinase dilutions to the appropriate wells. Include a "no kinase" control.

  • Incubate for the desired reaction time (e.g., 60 minutes) at 23°C.

  • Stop the reaction by adding EDTA.

  • Add the detection mix containing the Europium-labeled anti-phospho-CREB antibody.

  • Incubate for the recommended detection time (e.g., 60 minutes) at 23°C.

  • Read the plate in TR-FRET mode.

  • Plot the signal versus kinase concentration to determine the optimal concentration (typically in the linear range of the signal response).

Protocol 2: ATP Titration
  • Prepare a serial dilution of ATP in 1X Kinase Assay Buffer.

  • Add a constant, optimized concentration of kinase and ULight-Crebtide to all wells.

  • Add the ATP dilutions to the appropriate wells. Include a "no ATP" control.

  • Follow steps 4-8 from the Kinase Concentration Optimization protocol.

  • Plot the signal versus ATP concentration to determine the EC50, which approximates the apparent Km of the kinase for ATP under these conditions.

Visualizations

CREB Phosphorylation Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK Hormones Hormones GPCR GPCR Hormones->GPCR AC Adenylyl Cyclase GPCR->AC Ras Ras RTK->Ras cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK->CREB Phosphorylation CaM_Kinases CaM Kinases CaM_Kinases->CREB Phosphorylation pCREB pCREB (Ser133) CREB->pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression

Caption: Signaling pathways leading to CREB phosphorylation.

Troubleshooting Workflow for Low S/B Ratio Start Low S/B Ratio Observed Check_Controls Are controls (min/max signal) behaving as expected? Start->Check_Controls Optimize_Reagents Titrate Key Reagents Check_Controls->Optimize_Reagents Yes Troubleshoot_Background Troubleshoot High Background Check_Controls->Troubleshoot_Background No Titrate_Kinase Optimize Kinase Concentration Optimize_Reagents->Titrate_Kinase Titrate_ATP Optimize ATP Concentration Titrate_Kinase->Titrate_ATP Titrate_Substrate Optimize this compound Concentration Titrate_ATP->Titrate_Substrate Optimize_Conditions Optimize Assay Conditions Titrate_Substrate->Optimize_Conditions Optimize_Time Optimize Incubation Times Optimize_Conditions->Optimize_Time Check_Buffer Verify Buffer Components Optimize_Time->Check_Buffer End S/B Ratio Improved Check_Buffer->End

Caption: Workflow for troubleshooting a low signal-to-background ratio.

References

strategies to enhance Crebtide assay reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Crebtide Kinase Assay. This resource is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and success of their experiments. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common issues encountered during the assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in kinase assays?

A1: this compound is a synthetic peptide derived from the human cAMP Response Element Binding (CREB) protein.[1][2][3] Its sequence, typically KRREILSRRPSYR or a variation thereof, contains the Ser133 phosphorylation site.[3][4] This site is a known substrate for several kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Mitogen- and Stress-activated protein Kinase 1 (MSK1).[2][3][5] Its well-defined phosphorylation motif makes it a reliable substrate for in vitro kinase activity assays, allowing for the measurement of specific kinase activity and the screening of potential inhibitors.

Q2: What is the principle of the LANCE® Ultra TR-FRET this compound assay?

A2: The LANCE® Ultra TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a homogeneous (no-wash) kinase assay.[2] It involves a ULight™-labeled this compound peptide substrate and a Europium (Eu)-labeled anti-phospho-CREB antibody.[1][2] In the presence of an active kinase and ATP, the ULight-Crebtide is phosphorylated. The Eu-labeled antibody then binds to the phosphorylated peptide, bringing the donor (Europium) and acceptor (ULight™) dyes into close proximity.[2] When the mixture is excited with light at 320 or 340 nm, the Europium donor transfers its energy to the ULight acceptor, which in turn emits light at 665 nm.[2] The intensity of this light emission is directly proportional to the amount of phosphorylated this compound, and therefore, to the kinase activity.[2]

Q3: What are the recommended storage conditions for the this compound peptide?

A3: For long-term stability, lyophilized (powder) this compound peptide should be stored at -20°C or -80°C, protected from light and moisture.[1][6] Once reconstituted into a stock solution, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] Peptide solutions are generally stable for shorter periods at 4°C, but for sequences containing amino acids prone to oxidation or degradation, freezing is recommended.[7] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[7]

Q4: Which kinases can be assayed using this compound as a substrate?

A4: this compound is a substrate for a variety of serine/threonine kinases. It is a well-established substrate for Protein Kinase A (PKA) and Protein Kinase C (PKC).[3][5] Additionally, it can be phosphorylated by other kinases such as Mitogen- and Stress-activated protein Kinase 1 (MSK1), Calcium/calmodulin-dependent protein kinase II (CaMKII), and others.[2][8] The suitability of this compound for a specific kinase should be validated experimentally.

Troubleshooting Guide

This guide addresses common problems encountered during the this compound assay, providing potential causes and solutions to enhance reproducibility.

Issue 1: High Background Signal

A high background signal can mask the true signal from kinase activity, leading to a low signal-to-background ratio and reduced assay sensitivity.

Potential Cause Recommended Solution
Contamination of Reagents Use fresh, high-purity reagents. Ensure buffers are not contaminated with ATP or other kinases.[9]
Non-specific Antibody Binding Increase the number of wash steps if using a heterogeneous assay format.[9] In homogeneous assays, ensure the antibody concentration is optimized.
Autofluorescence of Compounds If screening compounds, pre-screen them for autofluorescence at the assay wavelengths.[10]
High Enzyme Concentration Reduce the concentration of the kinase in the reaction. A high enzyme concentration can lead to a high basal phosphorylation level.[4]
Sub-optimal Blocking In plate-based assays, ensure adequate blocking of non-specific binding sites on the microplate wells.
Incorrect Plate Type For fluorescent assays, use opaque white or black plates to minimize crosstalk and background.[11]
Issue 2: Low or No Signal

A weak or absent signal suggests a problem with one or more components of the enzymatic reaction or detection steps.

Potential Cause Recommended Solution
Inactive Enzyme Verify the activity of the kinase using a known positive control substrate. Ensure proper storage and handling of the enzyme stock.[12]
Degraded this compound Substrate Use freshly prepared or properly stored aliquots of this compound. Avoid multiple freeze-thaw cycles.[1]
Insufficient ATP Ensure the final ATP concentration is appropriate for the kinase being assayed, typically around the Km value for ATP.[13]
Incorrect Reagent Concentrations Verify the final concentrations of all components (enzyme, substrate, ATP, antibody) in the reaction. Perform titrations to determine optimal concentrations.[13]
Sub-optimal Reaction Conditions Ensure the assay buffer has the correct pH and contains necessary cofactors like MgCl2.[1] Check that the incubation time and temperature are optimal for the kinase.[14]
Problem with Detection Reagents Confirm the activity and correct dilution of the detection antibody and any secondary reagents. Ensure compatibility between primary and secondary antibodies if applicable.
Instrument Settings Verify that the plate reader settings (excitation/emission wavelengths, filters) are correct for the assay format (e.g., TR-FRET).
Issue 3: Inconsistent Results and Poor Reproducibility

Variability between wells, plates, or experiments is a common challenge that can undermine the reliability of the data.[15]

Potential Cause Recommended Solution
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.[14] Prepare a master mix for common reagents to minimize well-to-well variability.[14]
Inadequate Mixing Gently mix all reagents upon addition and ensure the final reaction mixture is homogeneous. Avoid vigorous shaking that could denature the enzyme.[6]
Temperature Gradients Ensure the entire assay plate is at a uniform temperature during incubation. Avoid placing plates near heat or cold sources.[16]
Edge Effects To minimize evaporation from the outer wells of the plate, use a plate sealer and consider not using the outermost wells for critical samples.[11]
Variability in Reagent Lots If using different batches of reagents (enzyme, substrate, antibodies), validate each new lot to ensure consistency.[13]
Incorrect Stop Reagent Concentration The concentration of the stop reagent (e.g., EDTA) is critical. Too little may not effectively stop the reaction, while too much can interfere with the detection signal, especially in TR-FRET assays.[2][15] An EDTA to Mg2+ ratio of approximately 1.2 has been shown to be effective.[2]

Quantitative Data Summary

The kinetic parameters of this compound phosphorylation can vary depending on the kinase and the assay conditions. The Michaelis constant (Km) is a measure of the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).

KinaseSubstrateApparent Km (µM)Vmax (µmol/min/mg)Reference
cAMP-dependent protein kinase (cAK/PKA)This compound3.912.4[3]
cAMP-dependent protein kinase (cAK/PKA)Kemptide399.8[3]
cGMP-dependent protein kinase (cGK)This compound2.93.2[3]

Experimental Protocols

Detailed Methodology: LANCE® Ultra TR-FRET this compound Kinase Assay

This protocol is adapted for a 384-well plate format and should be optimized for your specific kinase and experimental conditions.[1]

1. Reagent Preparation:

  • 1X Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[1]

  • 2X Kinase Solution: Dilute the kinase to the desired concentration (e.g., 20 pM for PKA) in 1X Kinase Assay Buffer.[1] Keep on ice.

  • 4X ULight™-Crebtide Solution: Dilute the ULight™-Crebtide stock to 200 nM in 1X Kinase Assay Buffer.[1]

  • 4X ATP Solution: Prepare a serial dilution of ATP (e.g., from 40 nM to 4 mM) in 1X Kinase Assay Buffer.[1] Keep on ice.

  • 4X Stop Solution: Prepare a 40 mM EDTA solution in 1X Detection Buffer.[1]

  • 4X Detection Mix: Dilute the Eu-anti-phospho-CREB antibody to 8 nM in 1X Detection Buffer.[1]

2. Assay Procedure:

  • Add 5 µL of the 2X Kinase solution to the wells of a white 384-well plate.[1]

  • Add 2.5 µL of the 4X ULight™-Crebtide solution to each well (final concentration: 50 nM).[1]

  • To initiate the kinase reaction, add 2.5 µL of the 4X ATP solution to each well.[1]

  • Cover the plate with a plate sealer and incubate for 60 minutes at 23°C.[1]

  • Stop the reaction by adding 5 µL of the 4X Stop Solution to each well. Incubate for 5 minutes at 23°C.[1]

  • Add 5 µL of the 4X Detection Mix to each well (final antibody concentration: 2 nM).[1]

  • Cover the plate with a new plate sealer and incubate for 60 minutes at 23°C.[1]

  • Remove the sealer and read the plate in a TR-FRET compatible plate reader at an emission wavelength of 665 nm (excitation at 320 or 340 nm).[1]

Visualizations

G This compound Assay Signaling Pathway cluster_0 Kinase Activation cluster_1 Phosphorylation cluster_2 Detection (TR-FRET) Upstream Signal Upstream Signal Kinase (Inactive) Kinase (Inactive) Upstream Signal->Kinase (Inactive) Kinase (Active) Kinase (Active) Kinase (Inactive)->Kinase (Active) Activation This compound This compound Kinase (Active)->this compound Phospho-Crebtide Phospho-Crebtide This compound->Phospho-Crebtide ATP ATP ATP->this compound ADP ADP ATP->ADP Detection Complex Detection Complex Phospho-Crebtide->Detection Complex FRET Signal (665 nm) FRET Signal (665 nm) Detection Complex->FRET Signal (665 nm) Eu-Antibody Eu-Antibody Eu-Antibody->Detection Complex

Caption: Signaling pathway overview for the this compound kinase assay.

G This compound Assay Experimental Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection A Prepare Reagents (Buffer, Kinase, this compound, ATP) B Add Kinase & This compound to Plate A->B C Initiate with ATP B->C D Incubate (e.g., 60 min, 23°C) C->D E Add Stop Solution (e.g., EDTA) D->E F Add Detection Mix (Eu-Antibody) E->F G Incubate (e.g., 60 min, 23°C) F->G H Read Plate (TR-FRET) G->H

Caption: Step-by-step experimental workflow for the this compound assay.

G Troubleshooting Logic: Low Signal Start Low or No Signal Detected Q1 Is the positive control working? Start->Q1 A1_Yes Check sample-specific issues (e.g., inhibitor presence) Q1->A1_Yes Yes A1_No Problem with assay components or procedure Q1->A1_No No Q2 Are reagents active? A1_No->Q2 A2_Yes Check assay conditions (temp, time, buffer) Q2->A2_Yes Yes A2_No Replace reagents (Enzyme, ATP, Substrate) Q2->A2_No No Q3 Are instrument settings correct? A2_Yes->Q3 A3_Yes Review protocol for errors (concentrations, volumes) Q3->A3_Yes Yes A3_No Correct reader settings (wavelengths, filters) Q3->A3_No No

Caption: Logical workflow for troubleshooting low signal issues.

References

Technical Support Center: Interpreting Unexpected Results in a Crebtide Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected results in Crebtide assays.

Understanding the this compound Assay

A this compound assay is a biochemical method used to measure the activity of kinases that phosphorylate CREB (cAMP response element-binding protein) or CREB-derived peptides like this compound. The peptide sequence of this compound is based on the phosphorylation site of human CREB1 (amino acids 109-121).[1] The phosphorylation of this compound, typically at Ser133, is detected using various methods, including radiometric, fluorescence, and luminescence-based assays.[2] Accurate interpretation of this assay is critical for studying signaling pathways and for drug discovery.

CREB Signaling Pathway

The cAMP response element-binding protein (CREB) is a cellular transcription factor that plays a crucial role in various cellular processes, including cell proliferation, survival, and differentiation. Its activity is regulated by phosphorylation. Several signaling pathways converge on CREB, leading to its phosphorylation and activation. Understanding these pathways is essential for interpreting this compound assay results in a cellular context.

CREB_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormones, Growth Factors) receptor GPCR / Receptor Tyrosine Kinase extracellular_signal->receptor ac Adenylyl Cyclase receptor->ac plc PLC receptor->plc ras Ras receptor->ras pi3k PI3K receptor->pi3k camp cAMP ac->camp ca2 Ca2+ plc->ca2 pka PKA camp->pka creb CREB pka->creb camk CaMK ca2->camk camk->creb raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->creb akt Akt pi3k->akt akt->creb p_creb Phospho-CREB (Active) creb->p_creb Phosphorylation (Ser133) gene_transcription Gene Transcription p_creb->gene_transcription

Figure 1. Simplified CREB Signaling Pathways.

General Experimental Workflow

A typical this compound kinase assay involves the incubation of a kinase source with the this compound substrate and ATP. The resulting phosphorylation is then detected. The specific steps can vary depending on the assay format.

Crebtide_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, this compound, ATP, Buffers) start->prepare_reagents assay_setup Set Up Assay Plate (Add reagents to wells) prepare_reagents->assay_setup incubation Incubate (Allow kinase reaction to proceed) assay_setup->incubation stop_reaction Stop Reaction (e.g., with EDTA) incubation->stop_reaction detection Detection (Measure phosphorylation) stop_reaction->detection data_analysis Data Analysis detection->data_analysis end End data_analysis->end

Figure 2. General workflow of a this compound kinase assay.

Troubleshooting Unexpected Results

Unexpected results can arise from various factors, including reagent quality, assay conditions, and procedural errors. This guide provides a systematic approach to troubleshooting.

Troubleshooting_Workflow start Unexpected Results check_controls Review Controls (Positive, Negative, No ATP) start->check_controls high_background High Background? check_controls->high_background low_signal Low/No Signal? high_background->low_signal No troubleshoot_high_bg Troubleshoot High Background (See Guide) high_background->troubleshoot_high_bg Yes high_variability High Variability? low_signal->high_variability No troubleshoot_low_signal Troubleshoot Low Signal (See Guide) low_signal->troubleshoot_low_signal Yes troubleshoot_variability Troubleshoot High Variability (See Guide) high_variability->troubleshoot_variability Yes re_run_assay Re-run Assay with Modifications high_variability->re_run_assay No troubleshoot_high_bg->re_run_assay troubleshoot_low_signal->re_run_assay troubleshoot_variability->re_run_assay end Problem Solved re_run_assay->end

Figure 3. Logical workflow for troubleshooting unexpected results.
Issue 1: High Background Signal

High background can mask the true signal from kinase activity, leading to a low signal-to-background ratio and inaccurate results.

Potential Cause Recommended Solution
Reagent Contamination Use fresh, high-purity reagents. Ensure buffers are not contaminated.[3][4]
Sub-optimal Blocking (ELISA/Filter Assays) Increase blocking time and/or temperature. Use a different blocking agent (e.g., BSA, non-fat milk).[5][6]
High Antibody Concentration (Immunoassays) Titrate the primary and/or secondary antibody to determine the optimal concentration.[6][7]
Non-specific Binding of Reagents Add a detergent like Tween-20 to wash buffers. Increase the number and duration of wash steps.[5][8]
Endogenous Enzyme Activity in Sample If using cell lysates, consider inhibitors for endogenous peroxidases or phosphatases.[7]
Prolonged Incubation or High Temperature Optimize incubation time and temperature. High temperatures can increase non-specific binding.[9][10]
Light Exposure (Fluorescence/Luminescence) Minimize exposure of reagents and plates to light, especially during substrate incubation.[4][10]
Issue 2: Low or No Signal

A weak or absent signal can indicate a problem with one or more components of the assay.

Potential Cause Recommended Solution
Inactive Kinase or Substrate Use a fresh aliquot of the kinase and this compound. Avoid repeated freeze-thaw cycles.[11] Confirm the activity of the kinase with a known positive control substrate.
Sub-optimal ATP Concentration The ATP concentration should be at or near the Km for the kinase. For PKA, the apparent Km for ATP can be around 7.4 x 10⁻⁷ M.[12] However, this can vary, and an ATP titration is recommended.
Incorrect Buffer Composition or pH Ensure the buffer pH and composition are optimal for the kinase. Small deviations can significantly impact activity.[11]
Presence of Kinase Inhibitors Ensure samples or buffers do not contain inhibitors (e.g., high concentrations of EDTA, sodium azide for HRP-based detection).[3][10]
Improper Reagent Preparation or Storage Thaw all components completely and mix gently before use.[3] Store reagents at the recommended temperatures.[13]
Incorrect Instrument Settings Verify the correct wavelength, filters, and other settings on the plate reader.[3][14]
Omission of a Reagent Carefully review the protocol to ensure all reagents were added in the correct order and volume.[10]
Issue 3: High Variability Between Replicates

Inconsistent results across replicate wells can compromise the reliability of your data.

Potential Cause Recommended Solution
Pipetting Errors Use calibrated pipettes and practice consistent pipetting technique. Prepare a master mix of reagents to add to all wells.[3][10]
Incomplete Mixing of Reagents Gently mix the contents of each well after adding all reagents.
"Edge Effects" in Microplates To minimize evaporation from outer wells, fill all wells, even those not used for data collection, with buffer.[11]
Inconsistent Incubation Conditions Ensure the entire plate is incubated at a uniform temperature.
Air Bubbles in Wells Visually inspect wells for air bubbles before reading the plate, as they can interfere with optical measurements.[3][15]
Plate Reader Issues Ensure the plate is properly seated in the reader. If "hot spots" are suspected, test by reading a plate with a uniform solution in all wells.[15]

Frequently Asked Questions (FAQs)

Q1: What are appropriate controls for a this compound assay?

A1: Essential controls include:

  • Negative Control (No Kinase): Measures the background signal in the absence of kinase activity.

  • No ATP Control: Confirms that the signal is dependent on the kinase's phosphorylating activity.

  • Positive Control Kinase: A known active kinase for the this compound substrate (e.g., PKA) to validate that the assay components are working correctly.

  • Vehicle Control: If testing inhibitors dissolved in a solvent (e.g., DMSO), this control accounts for any effect of the solvent on kinase activity.

Q2: How do I optimize the ATP concentration for my this compound assay?

A2: The optimal ATP concentration is typically at or near the Michaelis-Menten constant (Km) of the kinase for ATP. To determine this, perform an ATP titration experiment where you vary the ATP concentration while keeping the kinase and this compound concentrations constant. The ATP concentration that gives half-maximal velocity is the apparent Km. For PKA, the apparent Km for this compound phosphorylation is approximately 3.9 µM.[16]

Q3: My compound is fluorescent. How can this affect my fluorescence-based this compound assay?

A3: Fluorescent compounds can interfere with fluorescence polarization (FP) and TR-FRET assays.[17] In FP assays, this can lead to false positives or negatives.[17] Consider using a red-shifted fluorophore, as fewer library compounds fluoresce at longer wavelengths.[17] Alternatively, a different assay format, such as a radiometric or luminescence-based assay, may be more suitable.

Q4: What is a typical signal-to-background (S/B) ratio I should expect?

A4: The expected S/B ratio can vary significantly depending on the kinase, substrate, and assay format. For LANCE Ultra TR-FRET assays, S/B ratios can range from low single digits to over 30, depending on the specific kinase-substrate pair.[18] It is important to optimize your assay to achieve a robust S/B ratio, generally recommended to be at least 3-5 for reliable hit identification.

Q5: How long should I incubate my kinase reaction?

A5: The ideal incubation time depends on the activity of your kinase and should be within the linear range of the reaction. To determine this, perform a time-course experiment where you measure the signal at multiple time points. For many kinases, a 60-minute incubation at room temperature (around 23-25°C) is a good starting point.[9][13] For longer incubations, 25°C is often recommended.[19]

Experimental Protocols

Example Protocol: LANCE® Ultra TR-FRET this compound Assay

This protocol is adapted from a commercially available assay and serves as a general guideline. Optimization is recommended for specific experimental conditions.

Reagent Preparation:

  • 1X Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[13]

  • 2X Kinase Solution: Dilute the kinase to the desired concentration in 1X Kinase Assay Buffer.

  • 4X ULight™-Crebtide Solution: Dilute ULight™-Crebtide to 200 nM in 1X Kinase Assay Buffer.[13]

  • 4X ATP Solution: Prepare a serial dilution of ATP (e.g., 40 nM to 4 mM) in 1X Kinase Assay Buffer.[13]

  • 4X Stop Solution: 40 mM EDTA in 1X Detection Buffer.[13]

  • 4X Detection Mix: Dilute Eu-anti-phospho-CREB antibody to 8 nM in 1X Detection Buffer.[13]

Assay Procedure (384-well plate):

  • Add 5 µL of 2X Kinase solution to each well.

  • Add 2.5 µL of 4X ULight™-Crebtide solution (final concentration 50 nM).[13]

  • Add 2.5 µL of 4X ATP solution to initiate the reaction.[13]

  • Cover the plate and incubate for 60 minutes at 23°C.[13]

  • Add 5 µL of 4X Stop Solution and incubate for 5 minutes at 23°C.[13]

  • Add 5 µL of 4X Detection Mix (final antibody concentration 2 nM).[13]

  • Cover the plate and incubate for 60 minutes at 23°C.[13]

  • Read the plate in TR-FRET mode (excitation at 320 or 340 nm, emission at 665 nm).[13]

Quantitative Data Summary:

Parameter Typical Value/Range Reference
PKA Km for ATP ~0.74 µM[12]
PKA Km for this compound ~3.9 µM[16]
Final this compound Concentration 50 - 100 nM[20]
Final Kinase Concentration (Ser/Thr) 10 pM - 20 nM[20]
Final Kinase Concentration (Tyr) < 1 nM[20]
ATP Concentration Range for Titration 10 nM - 1 mM[13]
Incubation Time 60 minutes[13]
Incubation Temperature 23°C[13]

References

optimization of incubation times for Crebtide kinase reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting Crebtide kinase reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which kinases phosphorylate it?

A1: this compound is a synthetic peptide derived from the cAMP Response Element Binding Protein (CREB) and serves as a substrate for several kinases.[1][2][3] The primary kinases that phosphorylate this compound at Serine 133 include Protein Kinase A (PKA), Protein Kinase C (PKC), and Mitogen- and stress-activated protein kinase 1 (MSK1).[3]

Q2: What is the typical incubation time for a this compound kinase reaction?

A2: The optimal incubation time can vary depending on the specific kinase, its concentration, and the assay format. However, a common starting point is a 60-minute incubation at room temperature (23°C) or 30°C.[4][5][6] For some assays, shorter (e.g., 15 minutes) or longer (up to 120 minutes) incubation times may be necessary to achieve a sufficient signal-to-background ratio.[7][8]

Q3: How do I stop the kinase reaction at the desired time point?

A3: The most common method to stop the reaction is by adding a solution containing EDTA.[9] EDTA chelates Mg2+, a necessary cofactor for most kinases, thereby halting the enzymatic activity. A final EDTA concentration of 10 mM is often used, but it's crucial to optimize this, as excessive EDTA can interfere with detection systems in some assay formats.[7][9]

Q4: What are the key components of a this compound kinase assay buffer?

A4: A typical kinase assay buffer for this compound reactions includes a buffering agent (e.g., HEPES or MOPS at pH 7.0-7.5), MgCl2 (e.g., 10 mM), a reducing agent like DTT (e.g., 2 mM), and a detergent such as Tween-20 (e.g., 0.01%) to prevent non-specific binding.[4][5][6]

Q5: How can I minimize background signal in my assay?

A5: High background can be caused by several factors, including reagent purity, non-specific binding, and compound interference.[10] To minimize background, ensure the purity of your ATP, substrates, and buffers.[10] Including a detergent like Tween-20 or BSA in the assay buffer can reduce non-specific binding.[5][11] If using fluorescent readouts, be mindful of potential interference from test compounds.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal Inactive Kinase: Enzyme may have lost activity due to improper storage or handling.1. Aliquot the kinase upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Run a positive control with a known active kinase to verify assay components.
Sub-optimal Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal.1. Perform a time-course experiment, measuring the signal at multiple time points (e.g., 5, 15, 30, 60, 90 minutes) to determine the optimal incubation time.[7]
Incorrect Reagent Concentrations: Concentrations of ATP, this compound, or kinase may be too low.1. Titrate each component to find the optimal concentration. Start with ATP concentrations at or near the Km of the kinase.[11] 2. Refer to specific assay protocols for recommended starting concentrations.[4][6]
High Background Signal Compound Interference: Test compounds may be fluorescent or cause quenching.[10]1. Run a control experiment with the compound in the absence of the kinase to assess its intrinsic fluorescence. 2. If interference is observed, consider using a different assay format (e.g., radiometric instead of fluorescence-based).[13]
Contaminated Reagents: Impurities in buffers, ATP, or substrate can lead to high background.[10]1. Use high-purity reagents. 2. Prepare fresh buffers and ATP solutions.
Poor Reproducibility Pipetting Errors: Inconsistent volumes of reagents can lead to variability between wells.1. Use calibrated pipettes and ensure proper pipetting technique. 2. Prepare a master mix of reagents to be added to all wells to minimize pipetting variability.
Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme kinetics.1. Ensure a stable and uniform incubation temperature for all samples. Use a temperature-controlled incubator or water bath.
Substrate Depletion or Product Inhibition: Long incubation times or high enzyme concentrations can lead to these issues.[10]1. Optimize enzyme concentration and incubation time to ensure the reaction is in the linear range.[8]

Quantitative Data Summary

Table 1: Recommended Reagent Concentrations for this compound Kinase Assays

ReagentTypical Final ConcentrationReference
This compound Substrate50 - 200 nM[4][7]
ATP10 µM - 1 mM (near Km of kinase)[4][7][11]
Kinase (PKA)10 pM - 20 nM[4][7]
MgCl25 - 10 mM[4][5]
EDTA (for stopping reaction)6 - 40 mM[4][9]

Table 2: Kinetic Parameters for this compound Phosphorylation

KinaseApparent Km for this compoundVmaxReference
cAMP-dependent protein kinase (cAK/PKA)3.9 µM12.4 µmol/(min·mg)[1]
cGMP-dependent protein kinase (cGK)2.9 µM3.2 µmol/(min·mg)[1]

Experimental Protocols

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PKA

This protocol is adapted from a generic LANCE® Ultra kinase assay.[4][6][7]

  • Reagent Preparation:

    • Prepare a 1X Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.[4]

    • Prepare a 2X PKA solution by diluting the enzyme to 20 pM in Kinase Assay Buffer.

    • Prepare a 4X ULight™-Crebtide solution by diluting the substrate to 200 nM in Kinase Assay Buffer.

    • Prepare a 4X ATP solution. For an ATP titration, create serial dilutions ranging from 40 nM to 4 mM in Kinase Assay Buffer.

    • Prepare a 4X Stop Solution containing 40 mM EDTA in 1X Detection Buffer.

    • Prepare a 4X Detection Mix containing 8 nM Eu-labeled anti-phospho-CREB antibody in 1X Detection Buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 2X PKA solution to each well.

    • Add 2.5 µL of the 4X ULight™-Crebtide solution.

    • Initiate the reaction by adding 2.5 µL of the 4X ATP mix.

    • Cover the plate and incubate for 60 minutes at 23°C.[4][6]

    • Stop the reaction by adding 5 µL of the 4X Stop Solution and incubate for 5 minutes at 23°C.

    • Add 5 µL of the 4X Detection Mix.

    • Cover the plate and incubate for 60 minutes at 23°C.

    • Read the plate in a TR-FRET compatible reader at an emission of 665 nm with excitation at 320 or 340 nm.[4]

Protocol 2: Optimizing Incubation Time and Kinase Concentration
  • Kinase Titration and Time Course:

    • Choose 4-6 different final concentrations of your kinase (e.g., for a Ser/Thr kinase, concentrations might range from 10 pM to 20 nM).[7]

    • For each kinase concentration, set up a time-course experiment with time points such as 0, 5, 15, 30, 60, and 90 minutes.[7]

    • Use fixed, non-limiting concentrations of this compound (e.g., 100 nM) and ATP (e.g., 100 µM).[7]

    • Initiate the reactions and stop them at the designated time points by adding EDTA.

    • For the 0-minute time point, add the stop solution (EDTA) before adding ATP.[7]

    • Analyze the results to identify a kinase concentration and incubation time that yield a robust signal within the linear range of the reaction. The optimal time is often where the EC50 from the enzyme titration no longer changes.[8]

Visualizations

CREB_Signaling_Pathway cluster_nucleus Nucleus Extracellular_Signal Extracellular Signal (e.g., Hormone, Neurotransmitter) GPCR GPCR Extracellular_Signal->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB (inactive) PKA->CREB Phosphorylates Ser133 pCREB pCREB (active) CREB->pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression Nucleus Nucleus

Caption: Canonical PKA-mediated CREB phosphorylation pathway.

Experimental_Workflow_Optimization Start Start: Kinase Assay Optimization Kinase_Titration 1. Kinase Titration vs. Time Course (Vary [Kinase] and Incubation Time) Start->Kinase_Titration Select_Conditions 2. Select Optimal Kinase Concentration and Incubation Time (Linear Range) Kinase_Titration->Select_Conditions ATP_Titration 3. ATP Titration (Determine Km for ATP) Select_Conditions->ATP_Titration Select_ATP 4. Select ATP Concentration (at or below Km) ATP_Titration->Select_ATP Inhibition_Curve 5. Run Inhibition Curve (Vary [Inhibitor]) Select_ATP->Inhibition_Curve Z_Factor 6. Z' Factor Determination (Assay Robustness) Inhibition_Curve->Z_Factor End End: Optimized Assay Z_Factor->End Troubleshooting_Logic Problem Problem with Assay? Low_Signal Low/No Signal? Problem->Low_Signal Yes High_Background High Background? Problem->High_Background No Action_Low_Signal Check: - Kinase Activity (Control) - Incubation Time - Reagent Concentrations Low_Signal->Action_Low_Signal Yes Poor_Reproducibility Poor Reproducibility? High_Background->Poor_Reproducibility No Action_High_Background Check: - Compound Interference - Reagent Purity - Non-specific Binding High_Background->Action_High_Background Yes Action_Reproducibility Check: - Pipetting Technique - Temperature Control - Reaction Linearity Poor_Reproducibility->Action_Reproducibility Yes Solution Optimized Assay Action_Low_Signal->Solution Action_High_Background->Solution Action_Reproducibility->Solution

References

Validation & Comparative

Validating Crebtide Phosphorylation: A Comparative Guide to Mass Spectrometry and TR-FRET

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate validation and quantification of peptide phosphorylation is a critical step in understanding cellular signaling and evaluating the efficacy of kinase inhibitors. This guide provides an objective comparison of two prominent methods for validating the phosphorylation of Crebtide, a well-known substrate for several important kinases: Mass Spectrometry (MS) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

This comparison guide delves into the experimental protocols, data presentation, and the relative advantages and disadvantages of each technique, supported by experimental data to aid in selecting the most appropriate method for your research needs.

At a Glance: Mass Spectrometry vs. TR-FRET for this compound Phosphorylation

FeatureMass Spectrometry (MS)Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Principle Direct detection of mass change upon phosphorylation.Proximity-based assay measuring energy transfer upon antibody binding to phosphorylated substrate.
Primary Output Mass-to-charge ratio (m/z) of peptides, fragmentation spectra.Ratiometric fluorescence signal.
Information Provided Unambiguous identification of phosphorylation site, stoichiometry, and relative quantification.Homogeneous, high-throughput measurement of kinase activity.
Sensitivity High (low femtomole to high attomole range).[1]High (Lower detection limits of 10 pg/mL).[2]
Dynamic Range Approximately 4 orders of magnitude.Wide.[2]
Throughput Lower, sample preparation can be extensive.High, suitable for automated screening.
Sample Complexity Can analyze complex mixtures, but enrichment is often required.Best suited for purified components.
Cost (Instrument) HighModerate to High
Cost (Per Sample) Moderate to HighLow to Moderate
Expertise Required High, especially for data analysis.Moderate

Understanding the CREB Signaling Pathway

The phosphorylation of CREB (cAMP response element-binding protein) on Serine 133 is a pivotal event in numerous signaling pathways, regulating gene expression involved in memory, learning, and cellular growth. This compound is a synthetic peptide derived from this region of CREB and serves as a substrate for a variety of kinases, including Protein Kinase A (PKA), Calmodulin-dependent protein kinases (CaMKs), and Mitogen- and stress-activated kinases (MSKs).[3] The activation of these kinases by upstream signals leads to the transfer of a phosphate group to this compound, a reaction that can be meticulously studied using the techniques discussed below.

CREB Phosphorylation Signaling Pathway cluster_extracellular Extracellular Signals cluster_receptors Membrane Receptors cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events Hormones Hormones GPCR GPCR Hormones->GPCR Neurotransmitters Neurotransmitters Neurotransmitters->GPCR Growth Factors Growth Factors RTK RTK Growth Factors->RTK AC Adenylyl Cyclase GPCR->AC PLC PLC GPCR->PLC Ras Ras RTK->Ras cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB IP3 IP3 PLC->IP3 DAG DAG PLC->DAG CaM Ca2+/Calmodulin IP3->CaM CaMKIV CaMKIV CaM->CaMKIV CaMKIV->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK MSK1 MSK1 ERK->MSK1 MSK1->CREB pCREB pCREB (Ser133) CREB->pCREB Phosphorylation Gene Expression Gene Expression pCREB->Gene Expression

Figure 1. Simplified signaling pathways leading to CREB phosphorylation.

Method 1: Validating this compound Phosphorylation with Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For phosphopeptide analysis, it provides direct and unambiguous evidence of phosphorylation by detecting the 80 Dalton mass shift corresponding to the addition of a phosphate group.

Experimental Workflow

The general workflow for analyzing this compound phosphorylation by mass spectrometry involves several key steps: the in vitro kinase reaction, sample preparation including digestion and enrichment, and finally, LC-MS/MS analysis.

Mass Spectrometry Workflow for this compound Phosphorylation cluster_reaction In Vitro Kinase Assay cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A This compound Substrate E Incubation A->E B Active Kinase (e.g., PKA) B->E C ATP C->E D Reaction Buffer D->E F Reaction Quenching E->F G Optional: Protein Digestion (if this compound is part of a larger protein) F->G H Phosphopeptide Enrichment (e.g., IMAC, TiO2) G->H I Desalting (e.g., C18 ZipTip) H->I J Liquid Chromatography (LC) Separation I->J K Tandem Mass Spectrometry (MS/MS) J->K L Data Analysis: - Peptide Identification - Phosphosite Localization - Quantification K->L

Figure 2. Experimental workflow for MS-based validation.
Detailed Experimental Protocol

1. In Vitro Kinase Assay:

  • Prepare a reaction mixture containing this compound peptide, the active kinase of interest (e.g., PKA, CaMKII, or MSK1), ATP, and a suitable kinase buffer.

  • Incubate the reaction at the optimal temperature (typically 30-37°C) for a defined period.

  • Stop the reaction by adding a quenching solution, such as a strong acid (e.g., trifluoroacetic acid) or a chelating agent (e.g., EDTA) to stop the enzymatic activity.

2. Sample Preparation for Mass Spectrometry:

  • Phosphopeptide Enrichment (Optional but Recommended): To increase the chances of detecting the phosphorylated this compound, especially in the presence of unphosphorylated peptide and other components, enrichment is advised. Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography are commonly used methods to selectively capture phosphopeptides.[4][5]

  • Desalting: To remove salts and other contaminants that can interfere with mass spectrometry analysis, the sample is desalted using a C18 solid-phase extraction method, such as a ZipTip.

3. LC-MS/MS Analysis:

  • The desalted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Peptides are separated by reverse-phase chromatography and then ionized (e.g., by electrospray ionization).

  • The mass spectrometer first measures the mass-to-charge ratio of the intact peptides (MS1 scan).

  • Selected peptide ions are then fragmented, and the masses of the fragments are measured (MS/MS or MS2 scan).

4. Data Analysis:

  • The MS/MS spectra are searched against a database containing the this compound sequence to identify the peptide.

  • The presence of a phosphate group is confirmed by a mass shift of +80 Da on the precursor ion and on fragment ions containing the phosphorylated residue.[5]

  • Specialized software can be used to confidently localize the phosphorylation site to a specific serine, threonine, or tyrosine residue.

Advantages and Disadvantages of Mass Spectrometry
AdvantagesDisadvantages
Unambiguous Identification: Provides direct physical evidence of phosphorylation and can pinpoint the exact site of modification.Lower Throughput: Sample preparation and data analysis are more time-consuming compared to plate-based assays.
High Specificity and Sensitivity: Can detect very low levels of phosphorylation.[1]High Initial Cost: Mass spectrometers are expensive instruments to purchase and maintain.
Multiplexing Capability: Can identify and quantify multiple phosphorylation sites on different peptides in a single run.Requires Expertise: Operation of the instrument and, in particular, the analysis of the complex data generated, requires specialized knowledge.[3]
Stoichiometry Estimation: Can provide information on the proportion of a peptide that is phosphorylated.Sample Preparation Challenges: The multi-step sample preparation can lead to sample loss and variability.[3]
Label-Free Quantification: Relative quantification of phosphorylation levels can be achieved without the need for isotopic labels.Potential for Ion Suppression: The presence of more abundant, non-phosphorylated peptides can suppress the signal of the less abundant phosphopeptides.

Method 2: Validating this compound Phosphorylation with TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a homogeneous, proximity-based assay that is well-suited for high-throughput screening of kinase activity. The LANCE® Ultra TR-FRET technology is a popular choice for this application.[2][3]

Assay Principle

In a TR-FRET kinase assay for this compound phosphorylation, a ULight™-labeled this compound peptide is used as the substrate. After the kinase reaction, a Europium (Eu)-labeled anti-phospho-CREB antibody is added. If this compound is phosphorylated, the antibody binds to it, bringing the Europium donor and the ULight™ acceptor into close proximity. Excitation of the Europium donor results in energy transfer to the ULight™ acceptor, which then emits light at a specific wavelength. The intensity of this emission is proportional to the amount of phosphorylated this compound.[3]

TR-FRET Assay Principle for this compound Phosphorylation cluster_no_phos No Phosphorylation cluster_phos Phosphorylation A ULight-Crebtide C No FRET Signal B Eu-Ab D ULight-pthis compound E Eu-Ab D->E Binding F FRET Signal E->F Energy Transfer Kinase + ATP Kinase + ATP

Figure 3. Principle of the TR-FRET assay for this compound phosphorylation.
Detailed Experimental Protocol

1. Reagent Preparation:

  • Prepare a 1X Kinase Assay Buffer.

  • Prepare a 2X solution of the kinase (e.g., PKA) in the assay buffer.

  • Prepare a 4X solution of ULight™-labeled this compound peptide.

  • Prepare a 4X solution of ATP.

  • Prepare a 4X Stop Solution (e.g., EDTA in detection buffer).

  • Prepare a 4X Detection Mix containing the Eu-labeled anti-phospho-CREB antibody.

2. Kinase Reaction:

  • In a 384-well plate, add the 2X kinase solution.

  • Add the 4X ULight™-Crebtide solution.

  • Initiate the reaction by adding the 4X ATP solution.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

3. Detection:

  • Stop the kinase reaction by adding the 4X Stop Solution.

  • Add the 4X Detection Mix and incubate for a further period (e.g., 60 minutes) to allow for antibody binding.

  • Read the plate in a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

4. Data Analysis:

  • The TR-FRET signal is typically expressed as a ratio of the acceptor emission to the donor emission.

  • This ratiometric measurement helps to normalize for variations in well volume and reagent concentrations.

Advantages and Disadvantages of TR-FRET
AdvantagesDisadvantages
High Throughput: The homogeneous, "mix-and-read" format is easily automated and suitable for screening large numbers of compounds.Indirect Detection: The assay measures an indirect consequence of phosphorylation (antibody binding) rather than the modification itself.
High Sensitivity: The time-resolved fluorescence reduces background noise, leading to high signal-to-noise ratios.[2]Potential for Interference: Compounds that are fluorescent or that interfere with antibody binding can produce false-positive or false-negative results.
Robust and Reproducible: The ratiometric output and stable signal contribute to the reliability of the assay.[4]Requires Specific Reagents: The assay is dependent on the availability of specific labeled substrates and antibodies.
Lower Sample Volume: Assays can be performed in low-volume microplates, conserving reagents.Does Not Provide Site-Specific Information: While the antibody is specific for the phosphorylated form of the peptide, the assay itself does not confirm the exact location of the phosphate group.
Cost-Effective for Large Screens: The lower reagent consumption and high throughput can make it more economical for large-scale screening campaigns.Less Information Content: Does not provide information on stoichiometry or the presence of other modifications.

Conclusion: Choosing the Right Tool for the Job

Both mass spectrometry and TR-FRET are powerful techniques for validating this compound phosphorylation, each with its own set of strengths and weaknesses.

Mass spectrometry is the gold standard for unambiguous identification and localization of phosphorylation sites. Its high specificity and ability to provide detailed molecular information make it indispensable for in-depth characterization and validation studies. However, its lower throughput and the complexity of data analysis may render it less suitable for large-scale screening.

TR-FRET , on the other hand, excels in high-throughput applications. Its homogeneous format, robustness, and high sensitivity make it an ideal choice for screening kinase inhibitors and for routine activity assays where the primary goal is to measure the extent of phosphorylation in a large number of samples.

Ultimately, the choice between mass spectrometry and TR-FRET will depend on the specific research question, the required level of detail, the number of samples to be analyzed, and the available resources. In many research settings, these two techniques are complementary, with TR-FRET being used for initial high-throughput screening and mass spectrometry employed for the detailed validation and characterization of the most promising hits.

References

Crebtide vs. Kemptide: A Comparative Guide for Use as PKA Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two commonly used peptide substrates for Protein Kinase A (PKA): Crebtide and Kemptide. The selection of an appropriate substrate is critical for accurate and reproducible kinase activity assays, inhibitor screening, and signaling pathway elucidation. This document outlines the performance of each peptide, supported by experimental data, to aid researchers in making an informed decision for their specific applications.

Introduction to PKA and its Substrates

Protein Kinase A is a crucial serine/threonine kinase involved in a multitude of cellular signaling pathways, including metabolism, gene transcription, and cell growth. The activity of PKA is typically assessed by measuring the phosphorylation of a specific substrate. Kemptide, a synthetic peptide, has long been a standard substrate for PKA assays due to its reliable performance. This compound, derived from the phosphorylation site of the transcription factor CREB (cAMP response element-binding protein), represents a more physiologically relevant substrate in the context of gene regulation studies.

Quantitative Performance Comparison

The efficiency of a kinase substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value reflects the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. A lower Km indicates a higher affinity. Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate.

SubstrateAmino Acid SequenceKm (μM)Vmax (μmol/min/mg)
This compound KRREILSRRPSYR3.9[1]12.4[1]
Kemptide LRRASLG[2][3]39[1]9.8[1]

Data Summary: Experimental data indicates that this compound exhibits a significantly higher affinity for PKA, with a Km value approximately 10-fold lower than that of Kemptide.[1] This suggests that this compound is a more efficient substrate at lower concentrations. Furthermore, this compound demonstrates a slightly higher maximal velocity of phosphorylation by PKA compared to Kemptide.[1]

Signaling Pathway Context

This compound is derived from the phosphorylation site (Ser-133) of the transcription factor CREB. The phosphorylation of CREB by PKA is a key event in the activation of gene transcription in response to cAMP signaling. This makes this compound a highly relevant substrate for studying the PKA-CREB signaling axis, which is implicated in processes such as learning, memory, and cellular metabolism.[4][5]

Kemptide , on the other hand, is a synthetic peptide designed to be an efficient and specific substrate for PKA.[6][7] It is not derived from a known natural protein substrate within a specific signaling pathway but serves as a reliable tool for general PKA activity measurements.

PKA-CREB Signaling Pathway

PKA_CREB_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal GPCR GPCR Signal->GPCR 1. Ligand Binding AC Adenylate Cyclase GPCR->AC 2. Activation cAMP cAMP AC->cAMP ATP ATP ATP->cAMP 3. Conversion PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive 4. Binding PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active 5. Dissociation CREB_inactive Inactive CREB PKA_active->CREB_inactive 6. Phosphorylation CREB_active Active CREB-P CREB_inactive->CREB_active CRE CRE CREB_active->CRE 7. Binding Gene_Transcription Gene Transcription CRE->Gene_Transcription 8. Activation

PKA-CREB Signaling Pathway

Experimental Protocols

A standard method for comparing the phosphorylation of this compound and Kemptide by PKA involves a radioactive kinase assay using [γ-32P]ATP. This method allows for the direct quantification of phosphate incorporation into the peptide substrates.

In Vitro PKA Kinase Assay (Radiolabeled)

1. Reagents and Materials:

  • Purified catalytic subunit of PKA

  • This compound peptide

  • Kemptide peptide

  • [γ-32P]ATP

  • Non-radioactive ATP

  • Kinase reaction buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • Stopping solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

2. Procedure:

  • Prepare Substrate Solutions: Prepare stock solutions of this compound and Kemptide in the kinase reaction buffer. Create a series of dilutions to test a range of substrate concentrations.

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mix containing the kinase reaction buffer, a fixed concentration of PKA, and a mixture of [γ-32P]ATP and non-radioactive ATP.

  • Initiate the Reaction: Add the peptide substrate (either this compound or Kemptide) to the kinase reaction mix to start the phosphorylation reaction.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a specific time period (e.g., 10 minutes). Ensure the reaction is within the linear range of the assay.

  • Stop the Reaction: Terminate the reaction by adding the stopping solution.

  • Spotting and Washing: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the initial reaction velocities at each substrate concentration. Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate.

Experimental Workflow for Substrate Comparison

Experimental_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Detection & Analysis Reagents Prepare Reagents (PKA, Peptides, Buffers, [γ-32P]ATP) Serial_Dilutions Prepare Serial Dilutions of this compound and Kemptide Reagents->Serial_Dilutions Reaction_Setup Set up Kinase Reactions (PKA + [γ-32P]ATP + Peptide) Serial_Dilutions->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Stop_Reaction Stop Reaction (Add Phosphoric Acid) Incubation->Stop_Reaction Spotting Spot onto P81 Paper Stop_Reaction->Spotting Washing Wash to Remove Unincorporated ATP Spotting->Washing Quantification Scintillation Counting Washing->Quantification Data_Analysis Michaelis-Menten Kinetics (Calculate Km and Vmax) Quantification->Data_Analysis

Workflow for Comparing PKA Substrates

Conclusion and Recommendations

Both this compound and Kemptide are effective substrates for measuring PKA activity. The choice between them should be guided by the specific research question.

  • This compound is the recommended substrate for studies focusing on the PKA-CREB signaling pathway and its role in gene transcription, due to its physiological relevance and higher affinity for PKA. Its use can provide more biologically meaningful data in this context.

  • Kemptide remains a robust and reliable option for general PKA activity assays, inhibitor screening, and situations where a well-characterized, standard substrate is required. Its long history of use provides a wealth of comparative data in the literature.

For researchers developing high-throughput screening assays, the higher affinity of this compound may allow for the use of lower substrate concentrations, potentially reducing costs and improving assay sensitivity. However, for routine quality control or comparative studies, the well-established nature of Kemptide may be advantageous. Ultimately, the optimal substrate choice will depend on the specific experimental goals and context.

References

Crebtide vs. Full-Length CREB Protein: A Comparative Guide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the choice between using a peptide substrate like Crebtide or the full-length CREB protein in kinase and binding assays is a critical decision that impacts experimental design, throughput, and data interpretation. This guide provides a comprehensive comparison of these two key reagents, supported by experimental data and detailed protocols, to aid in selecting the optimal tool for your research needs.

Executive Summary

This compound, a synthetic peptide corresponding to the phosphorylation domain of the cAMP response element-binding protein (CREB), offers convenience and high substrate efficiency in a variety of kinase assays. It is particularly well-suited for high-throughput screening and initial inhibitor profiling. The full-length CREB protein, while being a more physiologically relevant substrate, presents greater complexity in handling and assay setup. It is the preferred choice for detailed kinetic studies, investigation of allosteric regulation, and binding assays that require the protein's complete tertiary structure. This guide will delve into the quantitative differences, provide detailed experimental methodologies, and visualize the relevant biological pathways to inform your selection process.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data comparing this compound and full-length CREB protein as substrates for two key kinases: Protein Kinase A (PKA) and Mitogen- and Stress-activated Kinase 1 (MSK1).

KinaseSubstrateK_m_ (µM)V_max_ (relative %)Source
PKA This compound3.9Not specified[1]
Full-length CREBData not availableData not available
MSK1 This compound2670[2]
Full-length CREB1.8100[2]

Table 1: Kinetic Parameters of PKA and MSK1 for this compound and Full-Length CREB. The Michaelis constant (K_m_) indicates the substrate concentration at which the reaction rate is half of the maximum velocity (V_max_). A lower K_m_ value signifies a higher affinity of the enzyme for the substrate. V_max_ is presented as a relative percentage for MSK1, with the full-length CREB protein set as the benchmark at 100%.

Experimental Protocols

PKA Kinase Assay using ULight™-Crebtide (TR-FRET)

This protocol is adapted from a commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • ULight™-labeled this compound

  • Europium-labeled anti-phospho-CREB (Ser133) antibody

  • Recombinant PKA, catalytic subunit

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Stop Solution (e.g., 10 mM EDTA in 1X Detection Buffer)

  • 384-well white microplate

Procedure:

  • Prepare a 2X PKA solution in Kinase Assay Buffer.

  • Prepare a 4X ULight™-Crebtide solution in Kinase Assay Buffer.

  • Prepare a 4X ATP solution in Kinase Assay Buffer.

  • Add 5 µL of 2X PKA solution to the wells of the microplate.

  • Add 2.5 µL of 4X ULight™-Crebtide solution to the wells.

  • Initiate the kinase reaction by adding 2.5 µL of 4X ATP solution to the wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of Stop Solution.

  • Add 5 µL of 4X Europium-labeled anti-phospho-CREB antibody solution.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader (excitation: 320 or 340 nm, emission: 665 nm).

In Vitro Kinase Assay with Full-Length CREB Protein

This is a general protocol for a radioactive kinase assay using full-length CREB.

Materials:

  • Recombinant full-length CREB protein

  • Recombinant active kinase (e.g., PKA or MSK1)

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • SDS-PAGE loading buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager

Procedure:

  • Prepare a reaction mix containing Kinase Buffer, recombinant full-length CREB protein, and the kinase of interest.

  • Pre-incubate the reaction mix at 30°C for 5 minutes.

  • Initiate the reaction by adding [γ-³²P]ATP. The final ATP concentration should be optimized for the specific kinase.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Boil the samples for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Analyze the incorporation of ³²P into the CREB protein using a phosphorimager.

Mandatory Visualizations

CREB Phosphorylation Signaling Pathways

The phosphorylation of CREB at Serine 133 is a convergence point for multiple signaling pathways, including those initiated by G-protein coupled receptors (GPCRs) that activate Protein Kinase A (PKA), and growth factor receptors that activate the Ras/MAPK cascade, leading to the activation of Mitogen- and Stress-activated Kinase 1 (MSK1).

CREB_Phosphorylation_Pathways cluster_PKA PKA Pathway cluster_MSK1 MSK1 Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB (Ser133) PKA->CREB RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MSK1 MSK1 ERK->MSK1 MSK1->CREB pCREB pCREB CREB->pCREB Phosphorylation Gene Gene Transcription pCREB->Gene

Caption: CREB phosphorylation by PKA and MSK1 pathways.

Experimental Workflow: Kinase Assay Comparison

The general workflow for comparing this compound and full-length CREB in a kinase assay involves parallel reactions followed by detection of phosphorylation.

Kinase_Assay_Workflow cluster_substrates Substrates This compound This compound Peptide Incubation Incubation This compound->Incubation Assay 1 CREB_protein Full-length CREB Protein CREB_protein->Incubation Assay 2 Kinase_ATP Kinase + ATP Kinase_ATP->Incubation Detection Detection of Phosphorylation Incubation->Detection Data_Analysis Data Analysis (Km, Vmax) Detection->Data_Analysis

Caption: Workflow for comparing kinase activity on different substrates.

Discussion and Recommendations

This compound as a Substrate:

The primary advantage of using this compound is its simplicity and high efficiency as a substrate for kinases like PKA and MSK1. Its small size allows for easy handling, high solubility, and straightforward integration into various assay formats, including high-throughput TR-FRET and fluorescence polarization assays. The reported K_m_ of PKA for this compound is 3.9 µM, indicating a strong affinity.[1] This makes this compound an excellent tool for:

  • High-Throughput Screening (HTS): Its compatibility with non-radioactive, homogeneous assay formats is ideal for screening large compound libraries for kinase inhibitors.

  • Initial Inhibitor Characterization: Determining IC₅₀ values and initial mechanism of action studies can be rapidly performed using this compound.

  • Routine Kinase Activity Measurements: For established assays, this compound provides a reliable and convenient substrate.

However, the major limitation of this compound is that it only represents a small, linear epitope of the full-length CREB protein. This means that it cannot account for the influence of the protein's tertiary structure on kinase-substrate interactions. Consequently, it may not identify allosteric inhibitors or modulators that bind to regions of CREB outside the phosphorylation domain.

Full-Length CREB Protein as a Substrate:

The use of full-length CREB protein provides a more physiologically relevant context for studying kinase activity. The entire protein structure is present, allowing for the investigation of:

  • Allosteric Regulation: The effects of compounds that bind to sites other than the active site can be studied.

  • Influence of Post-Translational Modifications: The impact of other modifications on the phosphorylation at Ser133 can be assessed.

  • Detailed Kinetic Analysis: As demonstrated by the MSK1 data, the kinetic parameters can differ significantly between the peptide and the full-length protein. MSK1 exhibits a much lower K_m_ (1.8 µM) and higher relative V_max_ for the full-length CREB compared to this compound (K_m_ = 26 µM).[2] This suggests that the kinase has a higher affinity and catalytic efficiency for the structured protein.

The main disadvantages of using the full-length protein are the increased complexity and cost of protein production and purification, as well as potential challenges with stability and solubility. Assay development, particularly for HTS, can be more challenging.

Recommendations:

  • For initial drug discovery efforts , including HTS and primary screening, This compound is the recommended substrate due to its ease of use, cost-effectiveness, and compatibility with high-throughput formats.

  • For lead optimization, detailed mechanistic studies, and investigation of allosteric modulation , the full-length CREB protein is the superior choice, providing more physiologically relevant data.

  • It is advisable to confirm key findings from this compound-based assays using the full-length CREB protein to ensure the observed effects translate to the more complex biological context.

References

A Researcher's Guide to Phospho-CREB (Ser133) Antibody Specificity and Cross-Reactivity with Phosphorylated Crebtide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience, oncology, and drug development, the accurate detection of protein phosphorylation is paramount. The phosphorylation of cAMP response element-binding protein (CREB) at serine 133 is a critical activation event in numerous signaling pathways that regulate gene expression, and consequently, cell proliferation, differentiation, and survival. Therefore, antibodies that specifically recognize phospho-CREB (pCREB) are indispensable tools. However, a key concern with antibodies raised against phosphopeptide immunogens is their potential cross-reactivity with other phosphorylated proteins or with synthetic peptides, such as phosphorylated Crebtide, which are often used as kinase substrates or as controls in immunoassays.

This guide provides a comparative overview of commercially available phospho-CREB (Ser133) antibodies, with a focus on their specificity and potential for cross-reactivity. While direct head-to-head quantitative comparisons of cross-reactivity with phosphorylated this compound are not always readily available from manufacturers, this document outlines the key information to consider and provides detailed experimental protocols for researchers to independently assess antibody performance.

Comparison of Commercially Available Phospho-CREB (Ser133) Antibodies

The following table summarizes key features of several commercially available antibodies against phospho-CREB (Ser133), based on information provided by the manufacturers. It is important to note that the extent of validation and the amount of cross-reactivity data provided can vary significantly between suppliers. Researchers are encouraged to consult the most recent datasheets from the manufacturer for the latest information.

Antibody/CloneSupplierCatalog NumberClonalityImmunogenValidated ApplicationsReported Cross-Reactivity/Specificity Data
Phospho-CREB (Ser133) (87G3) Rabbit mAb Cell Signaling Technology#9198Monoclonal (Rabbit)Synthetic phosphopeptide corresponding to residues surrounding Ser133 of human CREB.[1][2]WB, IHC, IF, Flow Cytometry, ChIP, Simple Western[1][2]Detects endogenous levels of CREB only when phosphorylated at Ser133. Also detects the phosphorylated form of the CREB-related protein, ATF-1.[1][2]
Anti-CREB (phospho S133) antibody [E113] Abcamab32096Monoclonal (Rabbit)ProprietaryWB, IHC-P, ICC/IF, Flow Cytometry (Intra), IP, Dot BlotSpecific for CREB phosphorylated on Serine 133. Immunogen shares 86% homology with ATF1 (pS63). Dot blot shows reactivity with phospho-peptide but not non-phospho peptide.
Anti-phospho-CREB (Ser133) Antibody Merck Millipore06-519Polyclonal (Rabbit)KLH-conjugated linear peptide corresponding to the KID of human phospho CREB (Ser133).[3]WB, IHC, IP, ChIP, EMSA[3]Detects phospho-CREB (Ser133). Validated by western blotting in forskolin-treated cell lysates.[3]
Anti-Phospho-CREB S133 CREB1 Antibody Boster BioP00577Polyclonal (Rabbit)Synthetic phosphopeptide corresponding to residues surrounding pS133 of human CREB1.ELISA, IHC, WBReacts with phosphorylated human CREB at pS133 and shows minimal reactivity (1%) by ELISA against the non-phosphorylated form of the immunizing peptide. No cross-reactivity occurs with non-phosphorylated CREB in Western Blot.[4]
Phospho-CREB1 (Ser133) antibody Proteintech28792-1-APPolyclonal (Rabbit)Synthetic peptide corresponding to residues surrounding Ser133 of human CREB1.WB, IHC, IFDetects phosphorylated CREB1 at Ser133. Also detects the phosphorylated form of the CREB-related protein ATF1.[5]
Phospho-CREB (Ser133) Antibody Affinity BiosciencesAF3189Polyclonal (Rabbit)A synthesized peptide derived from human CREB around the phosphorylation site of Ser133.WB, IHC, IF/ICCSpecific for p-CREB (S133). Peptide-ELISA data available.[6]

CREB Signaling Pathway

The phosphorylation of CREB at Ser133 is a convergence point for multiple signaling pathways initiated by a variety of extracellular stimuli. The following diagram illustrates some of the key upstream kinases responsible for this critical post-translational modification.

CREB_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_receptors Receptors cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events Growth_Factors Growth Factors RTK RTKs Growth_Factors->RTK Hormones Hormones GPCR GPCRs Hormones->GPCR Neurotransmitters Neurotransmitters Neurotransmitters->GPCR Stress_Signals Stress Signals CaM Ca2+/Calmodulin Stress_Signals->CaM AC Adenylyl Cyclase GPCR->AC Gsα Ras Ras RTK->Ras cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB CaMKIV CaMKIV CaM->CaMKIV CaMKIV->CREB pCREB p-CREB (S133) Gene_Expression Target Gene Expression pCREB->Gene_Expression

Caption: Upstream signaling pathways leading to CREB phosphorylation at Ser133.

Experimental Protocols for Assessing Cross-Reactivity

To quantitatively and qualitatively assess the cross-reactivity of a phospho-CREB (Ser133) antibody with phosphorylated this compound, researchers can perform a competitive ELISA or a dot blot analysis.

Competitive ELISA Protocol

This method allows for the quantification of the antibody's binding preference.

Objective: To determine the concentration of phosphorylated this compound required to inhibit the binding of the anti-pCREB antibody to immobilized full-length phospho-CREB.

Materials:

  • 96-well ELISA plates

  • Recombinant full-length phospho-CREB (Ser133) protein

  • Phosphorylated this compound (sequence: KRREILSRRPSYR) and non-phosphorylated this compound

  • Phospho-CREB (Ser133) primary antibody to be tested

  • HRP-conjugated secondary antibody

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% BSA in PBS-T)

  • Wash Buffer (PBS with 0.05% Tween-20, PBS-T)

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating:

    • Dilute recombinant full-length phospho-CREB to 1-2 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted phospho-CREB to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the phosphorylated this compound and non-phosphorylated this compound (e.g., from 10 µM to 0.1 nM) in Blocking Buffer.

    • Dilute the primary anti-pCREB antibody to a pre-determined optimal concentration (the concentration that gives a signal in the linear range of the assay, typically determined by a prior direct ELISA titration).

    • In a separate plate or tubes, pre-incubate the diluted primary antibody with each concentration of the this compound peptides for 1 hour at room temperature. A control with no competitor peptide should also be prepared.

  • Incubation:

    • Wash the coated and blocked ELISA plate three times with Wash Buffer.

    • Transfer 100 µL of the antibody-peptide mixtures to the corresponding wells of the phospho-CREB coated plate.

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.

  • Measurement:

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a plate reader.

Data Analysis: Plot the absorbance at 450 nm against the logarithm of the competitor (this compound) concentration. The resulting sigmoidal curve can be used to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the antibody binding. A lower IC50 for phosphorylated this compound indicates higher cross-reactivity.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection Coat 1. Coat Plate with Full-Length pCREB Wash_Block 2. Wash and Block Coat->Wash_Block Add_Mixture 4. Add Mixture to Plate Wash_Block->Add_Mixture Antibody pCREB Antibody Pre_Incubate 3. Pre-incubate Antibody with Phospho-Crebtide Antibody->Pre_Incubate Peptide Phospho-Crebtide (Serial Dilutions) Peptide->Pre_Incubate Pre_Incubate->Add_Mixture Add_Secondary 5. Add HRP-Secondary Ab Add_Mixture->Add_Secondary Add_Substrate 6. Add TMB Substrate Add_Secondary->Add_Substrate Read_Plate 7. Read Absorbance Add_Substrate->Read_Plate

Caption: Workflow for Competitive ELISA to assess cross-reactivity.

Dot Blot Protocol

This is a simpler, semi-quantitative method to visualize the binding of the antibody to different antigens.

Objective: To compare the signal intensity of the anti-pCREB antibody when binding to spotted full-length phospho-CREB, phosphorylated this compound, and control peptides.

Materials:

  • Nitrocellulose or PVDF membrane

  • Recombinant full-length phospho-CREB (Ser133) protein

  • Phosphorylated this compound and non-phosphorylated this compound

  • Phospho-CREB (Ser133) primary antibody to be tested

  • HRP-conjugated secondary antibody

  • Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBS-T)

  • Wash Buffer (TBS with 0.1% Tween-20, TBS-T)

  • ECL Substrate

  • Imaging system

Procedure:

  • Sample Preparation and Spotting:

    • Prepare serial dilutions of full-length phospho-CREB, phosphorylated this compound, and non-phosphorylated this compound in PBS (e.g., from 100 ng down to 1 ng).

    • Carefully spot 1-2 µL of each dilution onto the nitrocellulose or PVDF membrane.

    • Allow the spots to dry completely for at least 30 minutes.

  • Blocking:

    • Immerse the membrane in Blocking Buffer and incubate for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary anti-pCREB antibody in Blocking Buffer to its recommended concentration for Western blotting.

    • Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with Wash Buffer.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer.

    • Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes and Detection:

    • Wash the membrane three times for 10 minutes each with Wash Buffer.

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

Data Analysis: Compare the signal intensity of the dots. A strong signal for both full-length phospho-CREB and phosphorylated this compound at similar concentrations indicates high cross-reactivity. The absence of a signal for the non-phosphorylated this compound confirms the phospho-specificity of the antibody.

Conclusion

The selection of a highly specific phospho-CREB (Ser133) antibody is crucial for obtaining reliable and reproducible data. While many commercially available antibodies demonstrate high specificity for the phosphorylated form of CREB, cross-reactivity with related proteins like ATF-1 and with synthetic phosphopeptides such as this compound is a possibility that researchers must consider. This guide provides a starting point for comparing available reagents and offers detailed protocols for in-house validation. By performing rigorous, application-specific validation, researchers can ensure the accuracy of their findings and contribute to a deeper understanding of the role of CREB signaling in health and disease.

References

A Researcher's Guide to Confirming Crebtide Phosphorylation Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of kinase-mediated phosphorylation of the synthetic peptide Crebtide is critical for accurate assay development and data interpretation. This guide provides a comparative analysis of various kinases known to phosphorylate this compound, supported by experimental data and detailed protocols to aid in confirming phosphorylation specificity.

This compound, a synthetic peptide derived from the phosphorylation domain of the cAMP response element-binding protein (CREB), is a widely used substrate for in vitro kinase assays. While it is a well-established substrate for Protein Kinase A (PKA), a growing body of evidence indicates that other kinases can also phosphorylate the same serine residue (Ser133 in full-length CREB). This promiscuity necessitates rigorous experimental approaches to confirm the specificity of this compound phosphorylation in any given experimental system.

This guide compares the phosphorylation of this compound by PKA and other key kinases, including Protein Kinase C (PKC), Mitogen- and Stress-activated protein Kinase 1 (MSK1), and Calcium/calmodulin-dependent protein kinases II (CaMKII) and IV (CaMKIV). We present available kinetic data, detail experimental protocols for distinguishing kinase activity, and provide a list of alternative, more specific substrates for comparison.

Kinase Specificity for this compound: A Comparative Overview

The specificity of a kinase for a particular substrate is determined by its binding affinity (Km) and its catalytic efficiency (kcat or Vmax). A lower Km value indicates a higher affinity of the kinase for the substrate. The catalytic efficiency (kcat/Km) is the most comprehensive measure of substrate specificity.

KinaseThis compound Kinetic ParametersAlternative SubstratesAlternative Substrate Kinetic Parameters
PKA Km: 3.9 µM[1], Vmax: 12.4 µmol/min/mg[1]KemptideKm: 39 µM[1], Vmax: 9.8 µmol/min/mg[1]
PKC Not readily available in the literatureMARCKS (Myristoylated Alanine-Rich C-Kinase Substrate)Km (for various isotypes): 0.06 - 0.32 µM[2]
Neurogranin (28-43)Km: 150 nM[3]
MSK1 Lower Km than PKA, MAPKAP-K1, and MAPKAP-K2[4]Crosstide (GRPRTSSFAEG)Kinetic data not readily available
RSK Substrate (KRRRLSSLRA)[5]Kinetic data not readily available
CaMKII Not readily available in the literatureAutocamtide-2Specific kinetic data not readily available[6]
Syntide-2Specific kinetic data not readily available[6]
CaMKIV Km (for CREB protein): 1-5 µMSpecific peptide substrates availableKinetic data varies depending on the peptide
cGK Km: 2.9 µM[1], Vmax: 3.2 µmol/min/mg[1]

Note: The kinetic parameters for this compound phosphorylation by PKC, MSK1, CaMKII, and CaMKIV are not as extensively documented in the literature as those for PKA. The data for alternative substrates are provided to offer a point of comparison for specificity.

Distinguishing Kinase Activity: Experimental Approaches

Confirming the specific kinase responsible for this compound phosphorylation requires a multi-faceted approach. Here are key experimental strategies:

1. In Vitro Kinase Assays with Specific Inhibitors: The most direct method is to perform an in vitro kinase assay using purified kinases and this compound in the presence and absence of specific kinase inhibitors. A significant reduction in this compound phosphorylation in the presence of a specific inhibitor points to the involvement of that particular kinase.

2. Comparing Phosphorylation of Alternative Substrates: Performing parallel kinase assays with this compound and a more specific substrate for the suspected kinase can provide strong evidence. If the kinase phosphorylates the specific substrate with significantly higher efficiency than this compound, it suggests that this compound is a less specific substrate for that enzyme.

3. Phosphopeptide Mapping of the Full-Length Protein: A key difference between CaMKII and other kinases like PKA and CaMKIV is their phosphorylation pattern on the full-length CREB protein. CaMKII phosphorylates CREB at both Ser133 and Ser142, while PKA and CaMKIV primarily phosphorylate Ser133.[7] Analyzing the phosphorylation sites on full-length CREB via techniques like mass spectrometry can differentiate CaMKII activity.

4. Immunodepletion of Kinases: Removing a specific kinase from a cell lysate using an antibody and then performing an in vitro kinase assay with the depleted lysate can determine if that kinase is responsible for this compound phosphorylation.

Experimental Protocols

Below are detailed protocols for performing in vitro kinase assays with different kinases using this compound as a substrate. These protocols are intended as a starting point and may require optimization for specific experimental conditions.

General In Vitro Kinase Assay Protocol (Radiolabeling)

This protocol describes a general method for measuring kinase activity using a radioactive isotope.

Materials:

  • Purified active kinase (PKA, PKC, MSK1, CaMKII, or CaMKIV)

  • This compound peptide

  • Kinase reaction buffer (specific to each kinase)

  • [γ-³²P]ATP

  • ATP solution

  • Phosphocellulose paper (e.g., P81)

  • Phosphoric acid wash solution

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the kinase reaction mixture in a microcentrifuge tube. The final volume is typically 25-50 µL.

  • The reaction mixture should contain:

    • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • This compound (concentration to be optimized, typically around the Km value if known)

    • ATP (concentration to be optimized, typically 100-200 µM)

    • [γ-³²P]ATP (to a final specific activity of 200-500 cpm/pmol)

    • Purified kinase (amount to be optimized to ensure linear reaction kinetics)

  • Initiate the reaction by adding the kinase to the reaction mixture.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper square.

  • Wash the phosphocellulose paper squares three to four times with phosphoric acid solution (e.g., 0.75% or 75 mM) to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone and let the paper dry.

  • Quantify the incorporated radioactivity using a scintillation counter.

Specific Kinase Assay Conditions
  • PKA: A typical PKA assay buffer includes 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT. PKA is activated by cAMP, which should be included in the reaction buffer if the catalytic subunit is not used.

  • PKC: PKC activation requires calcium, phospholipids (like phosphatidylserine), and diacylglycerol (or a phorbol ester like PMA). A typical buffer might contain 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM CaCl₂, and the necessary cofactors.

  • MSK1: MSK1 is activated by upstream kinases like ERK1/2 or p38. For in vitro assays, pre-activated MSK1 should be used. A suitable assay buffer is 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA, and 10 mM magnesium acetate.

  • CaMKII/CaMKIV: These kinases are activated by Ca²⁺/Calmodulin. The assay buffer should contain a calcium source (e.g., CaCl₂) and calmodulin. A typical buffer is 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂, and calmodulin.

Signaling Pathways and Experimental Workflows

To visually represent the complex interplay of kinases and the experimental logic for confirming specificity, the following diagrams are provided.

Crebtide_Phosphorylation_Pathways cluster_stimuli Upstream Stimuli cluster_kinases Kinases cAMP cAMP PKA PKA cAMP->PKA Ca2+ Ca2+ PKC PKC Ca2+->PKC CaMKII CaMKII Ca2+->CaMKII CaMKIV CaMKIV Ca2+->CaMKIV Growth Factors / Stress Growth Factors / Stress MSK1 MSK1 Growth Factors / Stress->MSK1 This compound This compound (pSer) PKA->this compound PKC->this compound CaMKII->this compound CaMKIV->this compound MSK1->this compound

Caption: Signaling pathways converging on this compound phosphorylation.

Experimental_Workflow start Hypothesized Kinase Activity in_vitro_assay In Vitro Kinase Assay with this compound start->in_vitro_assay phospho_mapping Phosphopeptide Mapping of Full-Length CREB start->phospho_mapping inhibitor_test Add Specific Kinase Inhibitor in_vitro_assay->inhibitor_test alternative_substrate Parallel Assay with Specific Substrate in_vitro_assay->alternative_substrate result1 Phosphorylation Inhibited? inhibitor_test->result1 result2 Compare Phosphorylation Efficiency alternative_substrate->result2 result3 Identify Phosphorylation Sites (Ser133 vs. Ser133/142) phospho_mapping->result3 conclusion Confirm Kinase Specificity result1->conclusion result2->conclusion result3->conclusion

Caption: Experimental workflow for confirming this compound phosphorylation specificity.

By employing a combination of these experimental strategies and carefully considering the potential for off-target phosphorylation, researchers can confidently determine the specificity of this compound phosphorylation in their studies. This rigorous approach is essential for generating reliable and reproducible data in the fields of signal transduction and drug discovery.

References

A Comparative Guide to Detection Methods for Crebtide Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of kinase activity is paramount. Crebtide, a synthetic peptide substrate for several kinases including Protein Kinase A (PKA), is a widely used tool in kinase activity assays. This guide provides a comprehensive comparison of four common methods for detecting this compound phosphorylation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Enzyme-Linked Immunosorbent Assay (ELISA), AlphaScreen, and Radiolabeled ATP Assays.

This comparison guide delves into the experimental protocols, performance data, and operational considerations for each method to assist you in selecting the most suitable approach for your research needs.

At a Glance: Comparison of this compound Phosphorylation Detection Methods

FeatureTR-FRET (LANCE Ultra & HTRF)ELISAAlphaScreenRadiolabeled ATP Assay ([γ-³²P]ATP)
Principle Homogeneous proximity assay based on fluorescence resonance energy transfer between a donor and acceptor fluorophore.Heterogeneous immunoassay using an antibody specific to phosphorylated this compound, with colorimetric, fluorometric, or chemiluminescent detection.Homogeneous, bead-based proximity assay where phosphorylation brings donor and acceptor beads together, generating a luminescent signal.Direct measurement of the incorporation of a radiolabeled phosphate group from ATP into the this compound substrate.
Throughput High to Very HighLow to HighHigh to Very HighLow to Medium
Sensitivity HighModerate to HighHighVery High
Z'-factor Typically > 0.7[1][2]Generally 0.5 - 0.75[3]Typically > 0.7[4]Not typically used for this assay format
Cost per Well Moderate to HighLow to ModerateModerate to HighLow (reagents), High (disposal & safety)
Ease of Use Simple "mix-and-read" formatMultiple wash and incubation stepsSimple "mix-and-read" formatRequires handling of radioactive materials and specialized disposal
Instrumentation TR-FRET enabled plate readerStandard ELISA plate readerAlphaScreen enabled plate readerScintillation counter or phosphorimager

In-Depth Analysis of Detection Methods

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET assays, such as LANCE® Ultra and HTRF®, are homogeneous assays that rely on the transfer of energy between a donor fluorophore (typically a europium or terbium chelate) and an acceptor fluorophore.[5] When the donor and acceptor are in close proximity, excitation of the donor results in a prolonged fluorescent signal from the acceptor. In the context of this compound phosphorylation, this is achieved by using a ULight™-labeled this compound peptide and a europium-labeled anti-phospho-CREB antibody.[6] Phosphorylation of the this compound brings the donor and acceptor into proximity, generating a FRET signal.

Experimental Workflow (LANCE® Ultra PKA Assay)

TR_FRET_Workflow cluster_enzymatic Enzymatic Reaction cluster_detection Detection A Prepare 2X PKA solution D Mix PKA, ULight-Crebtide, and ATP in a microplate A->D B Prepare 4X ULight-Crebtide B->D C Prepare 4X ATP C->D E Incubate at room temperature (e.g., 60 minutes) D->E F Add Stop Solution (EDTA) E->F Stop Reaction G Add Detection Mix (Eu-anti-phospho-CREB antibody) F->G H Incubate at room temperature (e.g., 60 minutes) G->H I Read TR-FRET signal H->I

TR-FRET Experimental Workflow
Detailed Protocol (LANCE® Ultra PKA Assay)

  • Prepare Reagents :

    • 1X Kinase Assay Buffer : 50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl₂, 2 mM DTT, and 0.01% Tween-20.

    • 2X PKA solution : Dilute PKA to 20 pM in Kinase Assay Buffer.

    • 4X ULight™-Crebtide solution : Dilute ULight™-labeled this compound to 200 nM in Kinase Assay Buffer.

    • 4X ATP solution : Prepare serial dilutions of ATP (e.g., 40 nM to 4 mM) in Kinase Assay Buffer.

    • 4X Stop Solution : 40 mM EDTA in 1X LANCE Detection Buffer.

    • 4X Detection Mix : Dilute Europium-anti-phospho-CREB antibody to 8 nM in 1X LANCE Detection Buffer.

  • Enzymatic Reaction (10 µL final volume) :

    • Add 5 µL of 2X PKA solution to a 384-well white microplate.

    • Add 2.5 µL of 4X ULight™-Crebtide solution (final concentration 50 nM).

    • Add 2.5 µL of 4X ATP solution (final concentrations ranging from 10 nM to 1 mM).

    • Cover the plate and incubate for 60 minutes at 23°C.

  • Detection (20 µL final volume) :

    • Add 5 µL of 4X Stop Solution and incubate for 5 minutes at 23°C.

    • Add 5 µL of 4X Detection Mix (final antibody concentration 2 nM).

    • Cover the plate and incubate for 60 minutes at 23°C.

    • Read the plate in a TR-FRET-compatible reader (excitation at 320 or 340 nm, emission at 665 nm).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay that detects a specific phosphorylated substrate. In a typical sandwich ELISA for phospho-Crebtide, a capture antibody specific for this compound is coated onto the microplate wells. After the kinase reaction, the sample is added to the wells, and the phosphorylated this compound is detected using a specific primary antibody against the phosphorylated residue, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a colorimetric, fluorometric, or chemiluminescent reaction.

Experimental Workflow (Sandwich ELISA)

ELISA_Workflow cluster_coating Plate Coating cluster_reaction Kinase Reaction & Binding cluster_detection Detection A Coat plate with capture antibody B Wash and block A->B D Add reaction mixture to coated plate wells B->D C Perform kinase reaction in separate tubes C->D E Incubate and wash D->E F Add phospho-specific detection antibody E->F G Incubate and wash F->G H Add HRP-conjugated secondary antibody G->H I Incubate and wash H->I J Add substrate and measure signal I->J AlphaScreen_Workflow cluster_reaction Kinase Reaction cluster_detection Detection A Prepare kinase reaction mix (PKA, biotinylated this compound, ATP) B Incubate at room temperature A->B C Add Stop/Detection Mix (EDTA, anti-phospho-CREB antibody, Protein A Acceptor Beads) B->C D Incubate in the dark C->D E Add Streptavidin Donor Beads D->E F Incubate in the dark E->F G Read AlphaScreen signal F->G Radiolabeled_Workflow cluster_reaction Kinase Reaction cluster_separation Separation cluster_detection Detection A Prepare reaction mix (PKA, this compound, cold ATP) B Add [γ-³²P]ATP to initiate A->B C Incubate at 30°C B->C D Spot reaction mixture onto phosphocellulose paper C->D E Wash paper to remove unreacted [γ-³²P]ATP D->E F Air dry the paper E->F G Quantify radioactivity (Scintillation counting or Phosphorimaging) F->G CREB_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB CBP_p300 CBP/p300 pCREB->CBP_p300 Recruits Gene Gene Transcription pCREB->Gene CBP_p300->Gene

References

Navigating CREB Signaling: A Comparative Guide to Crebtide as a Control Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricacies of CREB (cAMP response element-binding protein) signaling, the use of appropriate controls is paramount for data integrity. This guide provides an objective comparison of Crebtide, a widely used control peptide, with other alternatives, supported by experimental data and detailed protocols.

The transcription factor CREB is a pivotal regulator of gene expression in response to a vast array of extracellular stimuli, including neurotransmitters, hormones, and growth factors.[1] Its activation, primarily through phosphorylation at Serine 133, is a convergence point for multiple signaling pathways, making it a critical area of study in neuroscience, metabolism, and cancer research.[2][3] In vitro kinase assays are fundamental tools for dissecting these pathways, and the reliability of such experiments hinges on the use of well-characterized control peptides.

This compound: The Go-To Positive Control Substrate

This compound is a synthetic 13-amino acid peptide with the sequence KRREILSRRPSYR, which corresponds to the phosphorylation domain of CREB.[4][5][6] It serves as an excellent in vitro substrate for several kinases known to phosphorylate CREB at Ser133, most notably Protein Kinase A (PKA), as well as CaMKII, CaMKIV, and MSK1.[5][6][7] Its primary role in experimental design is as a positive control to validate the activity of these kinases in an assay.

The utility of this compound lies in its specific and efficient phosphorylation by these upstream kinases. For instance, the apparent Michaelis constant (Km) for PKA-mediated phosphorylation of this compound is approximately 3.9 µM, indicating a high affinity.[5][6][8] This makes it a more potent substrate than other commonly used PKA substrates like Kemptide.[8]

Comparison of Control Strategies in CREB Signaling Studies

While this compound is a staple for confirming kinase activity, a robust experimental design often requires a multi-faceted approach to controls. The choice of control will depend on the specific question being addressed.

Control TypeExample(s)PurposeAdvantagesDisadvantages
Positive Control Substrate This compoundTo confirm that the kinase in the assay is active and capable of phosphorylating its target sequence.High affinity for key CREB kinases (e.g., PKA).[5][6][8] Commercially available and well-characterized.Does not provide information about the necessity of the kinase for phosphorylating the full-length CREB protein in a cellular context.
Negative Control Substrate Mutated this compound (e.g., Ser133 to Ala)To ensure that the observed phosphorylation is specific to the target serine residue.Provides high confidence in the specificity of the phosphorylation event.May not be readily available commercially and may require custom synthesis.
Kinase Inhibitor H-89, PKI (Protein Kinase Inhibitor peptide)[9][10]To confirm that the observed phosphorylation is dependent on the activity of a specific kinase (e.g., PKA).Allows for the specific interrogation of a particular kinase's contribution. Can be used in vitro and in cell-based assays.Off-target effects are possible; specificity needs to be carefully validated.[11]
Non-specific Substrate Myelin Basic Protein (MBP)To assess general kinase activity or as a control for substrate availability.Readily available and often used in broad-spectrum kinase assays.[12]Lacks the specificity of a targeted peptide like this compound.
No Enzyme Control Reaction mix without the kinaseTo control for autophosphorylation of the substrate or non-enzymatic phosphate transfer.Essential for establishing the baseline signal in the assay.Does not control for the specificity of the kinase-substrate interaction.
No ATP Control Reaction mix without ATPTo ensure that the signal is dependent on the presence of the phosphate donor.A fundamental control for any kinase assay.-

Experimental Data and Performance Comparison

The performance of this compound as a positive control is typically measured by the signal generated upon its phosphorylation. In a typical in vitro kinase assay, this can be quantified using methods such as radioactive labeling (³²P-ATP), fluorescence-based detection (e.g., TR-FRET), or antibody-based detection (e.g., ELISA or Western blot with phospho-specific antibodies).

Below is a table summarizing hypothetical data from a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay designed to measure PKA activity.

ConditionPKA (units)This compound (µM)Mutated this compound (µM)TR-FRET Signal (Arbitrary Units)
Positive Control 105050,000
Negative Control (Substrate) 10051,500
No Enzyme Control 0501,200
No ATP Control 10501,300

These illustrative data demonstrate that a strong signal is generated only in the presence of active PKA, this compound, and ATP. The mutated this compound, where the target serine is replaced, shows a signal close to the background, confirming the specificity of the phosphorylation event.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the CREB signaling pathway and a typical experimental workflow.

CREB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (Hormones, Growth Factors, Neurotransmitters) Receptor GPCR / RTK Stimuli->Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates OtherKinases Other Kinases (CaMKs, MSK1) OtherKinases->CREB phosphorylates pCREB pCREB (Ser133) CREB->pCREB CBP CBP/p300 pCREB->CBP recruits Gene Target Gene pCREB->Gene binds to CRE CBP->Gene Transcription Transcription Gene->Transcription Kinase_Assay_Workflow cluster_preparation 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection cluster_analysis 4. Analysis Reagents Prepare Reagents: - Kinase (e.g., PKA) - this compound Peptide - Kinase Buffer - ATP (often radiolabeled or modified) Mix Combine Kinase, this compound, and Buffer in reaction vessel Reagents->Mix Incubate Initiate reaction by adding ATP and incubate at optimal temperature Mix->Incubate Stop Stop reaction (e.g., by adding EDTA) Incubate->Stop Detect Detect phosphorylated this compound (e.g., TR-FRET, radioactivity, antibody) Stop->Detect Quantify Quantify signal and compare to negative controls Detect->Quantify

References

A Researcher's Guide to Synthetic Crebtide: Purity, Quality, and Performance in CREB Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the purity and quality of synthetic peptides are paramount for reliable and reproducible experimental outcomes. This guide provides a comprehensive assessment of synthetic Crebtide, a widely used substrate for Protein Kinase A (PKA) and Protein Kinase D1 (PKD1), and compares its performance with common alternatives in the study of CREB signaling pathways.

This objective comparison, supported by experimental data, will aid in the selection of the most appropriate tools for investigating the crucial role of CREB in cellular processes.

Assessing the Purity and Quality of Synthetic this compound

Synthetic this compound, a peptide with the amino acid sequence KRREILSRRPSYR, is a key reagent for in vitro kinase assays and cellular studies of CREB activation. The quality of commercially available this compound can vary, impacting experimental results. High-purity this compound, typically ≥95%, is essential to avoid confounding effects from impurities.

Common Impurities in Synthetic this compound:

Synthetic peptide production can introduce several types of impurities that may interfere with experimental results. These include:

  • Deletion Sequences: Peptides missing one or more amino acid residues.

  • Truncated Sequences: Incomplete peptide chains.

  • Incompletely Deprotected Sequences: Peptides with residual protecting groups from the synthesis process.

  • Oxidized Peptides: Particularly methionine and cysteine residues are susceptible to oxidation.

  • Dimers and Aggregates: Formation of peptide dimers or larger aggregates.

  • Side-Reaction Products: Byproducts from reactions involving amino acid side chains during synthesis.

The presence of these impurities can lead to inaccurate quantification, altered substrate kinetics, and off-target effects in cellular assays. Therefore, rigorous quality control is crucial.

Analytical Methods for Quality Control

Several analytical techniques are employed to assess the purity and identity of synthetic this compound.

Table 1: Analytical Methods for this compound Quality Assessment

Analytical MethodPurposeKey Parameters to Evaluate
Reverse-Phase HPLC (RP-HPLC) To determine the purity of the peptide by separating it from impurities based on hydrophobicity.Peak area percentage of the main this compound peak relative to the total area of all peaks.
Mass Spectrometry (MS) To confirm the identity of the peptide by measuring its molecular weight and to identify impurities by their mass. Tandem MS (MS/MS) can be used for sequence verification.The observed molecular weight should match the theoretical molecular weight of this compound. Identification of masses corresponding to potential impurities.
Amino Acid Analysis (AAA) To determine the amino acid composition of the peptide, confirming its identity and providing a measure of peptide content.The relative ratios of the constituent amino acids should match the theoretical composition of this compound.

Performance Comparison: this compound vs. Alternatives

The efficacy of this compound as a PKA substrate can be compared with other peptide and non-peptide molecules that are used to study and manipulate the CREB signaling pathway.

Peptide Alternatives: Kemptide

Kemptide (LRRASLG) is another widely used synthetic peptide substrate for PKA. A direct comparison of the kinetic parameters of this compound and Kemptide reveals important differences in their suitability for specific applications.

Table 2: Kinetic Comparison of this compound and Kemptide as PKA Substrates

SubstrateKm (μM)Vmax (μmol/min/mg)
This compound3.9[1]12.4[1]
Kemptide39[1]9.8[1]

Data Interpretation:

  • Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. This compound exhibits a 10-fold lower Km than Kemptide, indicating a significantly higher affinity for PKA.[1]

  • Vmax (Maximum Reaction Velocity): Represents the maximum rate of the enzymatic reaction. This compound shows a slightly higher Vmax than Kemptide, suggesting it can be phosphorylated at a faster rate under saturating conditions.[1]

This data suggests that this compound is a more efficient substrate for PKA than Kemptide, which may be advantageous in assays where enzyme or substrate concentrations are limited.

Non-Peptide Alternatives: Forskolin and Rolipram

Forskolin and Rolipram are small molecules that activate the CREB pathway through different mechanisms than direct kinase substrate action. They are often used in cellular assays to study the downstream effects of CREB activation.

  • Forskolin: Directly activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates PKA, which then phosphorylates CREB.

  • Rolipram: A phosphodiesterase-4 (PDE4) inhibitor that prevents the breakdown of cAMP. This also leads to increased intracellular cAMP levels and subsequent PKA-mediated CREB phosphorylation.

Table 3: Potency of Non-Peptide CREB Activators

CompoundMechanism of ActionEC50 / IC50 for CREB Activation/Related Activity
ForskolinAdenylyl cyclase activatorInduces CREB phosphorylation at concentrations around 10 µM in various cell types.[2][3]
RolipramPhosphodiesterase-4 (PDE4) inhibitorEnhances CREB activity with an EC50 of 200 nM.[4] IC50 for CREB phosphorylation shows high (1 nM) and low (120 nM) affinity components.[5]

Performance Considerations:

While Forskolin and Rolipram are effective at activating the CREB pathway in cells, they act upstream of PKA and can have broader effects due to the global increase in cAMP. This compound, as a direct substrate, offers a more targeted approach for in vitro kinase assays and for studying the specific interaction between PKA and its substrate.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable data. Below are representative protocols for the analysis and functional assessment of synthetic this compound.

Protocol 1: Purity Analysis of Synthetic this compound by RP-HPLC

Objective: To determine the purity of a synthetic this compound sample.

Materials:

  • Synthetic this compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample Preparation: Dissolve the lyophilized this compound powder in Mobile Phase A to a final concentration of 1 mg/mL.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 214 nm and 280 nm.

    • Injection Volume: 20 µL.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 65% B (linear gradient)

      • 25-30 min: 65% to 95% B (linear gradient)

      • 30-35 min: 95% B

      • 35-40 min: 95% to 5% B (linear gradient)

      • 40-45 min: 5% B (equilibration)

  • Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Protocol 2: Identity Confirmation of Synthetic this compound by Mass Spectrometry

Objective: To confirm the molecular weight and sequence of synthetic this compound.

Materials:

  • This compound sample from HPLC analysis or a separate preparation.

  • Mass spectrometer (e.g., ESI-QTOF or MALDI-TOF).

  • Appropriate solvents and matrices (e.g., 50% acetonitrile with 0.1% formic acid for ESI; α-cyano-4-hydroxycinnamic acid for MALDI).

Procedure (ESI-MS):

  • Sample Preparation: Dilute the this compound sample to approximately 10-50 pmol/µL in 50% acetonitrile/0.1% formic acid.

  • MS Parameters (example):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Mass Range: m/z 300-2000.

  • Data Analysis: Deconvolute the resulting mass spectrum to obtain the monoisotopic molecular weight of the peptide. Compare the experimental mass to the theoretical mass of this compound (C73H127N29O18; Monoisotopic Mass: 1698.96 Da).

  • Tandem MS (MS/MS) for Sequencing (Optional): Select the precursor ion corresponding to this compound and subject it to collision-induced dissociation (CID). Analyze the fragment ion spectrum to confirm the amino acid sequence.

Protocol 3: In Vitro PKA Kinase Assay with this compound

Objective: To measure the phosphorylation of this compound by PKA.

Materials:

  • Purified, active PKA catalytic subunit.

  • Synthetic this compound.

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

  • ATP solution.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega; or [γ-32P]ATP with subsequent scintillation counting).

Procedure (using a generic luminescence-based assay):

  • Prepare Reactions: In a 96-well plate, prepare the kinase reactions by adding:

    • Kinase assay buffer.

    • PKA enzyme (e.g., 1-10 ng).

    • This compound (at varying concentrations to determine Km, or at a fixed concentration, e.g., 10 µM).

  • Initiate Reaction: Add ATP to a final concentration of 10-100 µM to start the reaction.

  • Incubate: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction & Detect: Add the detection reagent according to the manufacturer's instructions to stop the kinase reaction and measure the amount of ADP produced (which is proportional to the amount of phosphorylated this compound).

  • Data Analysis: Measure the luminescence using a plate reader. Plot the kinase activity (luminescence signal) against the substrate concentration to determine kinetic parameters.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate the signaling pathway, experimental workflow, and a logical relationship.

CREB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Generates PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PDE4 PDE4 cAMP->PDE4 PKA_active PKA (active) PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates AMP AMP PDE4->AMP Hydrolyzes pCREB p-CREB CREB->pCREB CBP_p300 CBP/p300 pCREB->CBP_p300 Recruits Gene_Expression Target Gene Expression CBP_p300->Gene_Expression Promotes Rolipram Rolipram Rolipram->PDE4 Inhibits Forskolin Forskolin Forskolin->AC Directly Activates

Caption: CREB signaling pathway activated by extracellular signals.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Lyophilized this compound Dissolve Dissolve in Mobile Phase A Sample->Dissolve Inject Inject Sample Dissolve->Inject Column C18 Column Inject->Column Gradient Gradient Elution (ACN/Water/TFA) Detect UV Detection (214/280 nm) Gradient->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Caption: Workflow for this compound purity analysis by RP-HPLC.

Crebtide_Comparison This compound This compound Direct_Substrate Direct PKA Substrate This compound->Direct_Substrate is a Kemptide Kemptide Kemptide->Direct_Substrate is a Forskolin_Rolipram Forskolin / Rolipram Upstream_Activator Upstream Pathway Activator Forskolin_Rolipram->Upstream_Activator are In_Vitro_Assay In Vitro Kinase Assays Direct_Substrate->In_Vitro_Assay Ideal for Cellular_Assay Cell-Based CREB Activation Studies Upstream_Activator->Cellular_Assay Used in

Caption: Comparison of this compound and its alternatives.

References

A Comparative Analysis of Crebtide and Other CREB-Derived Peptides for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate peptide tools is critical for the accurate study of cellular signaling pathways. This guide provides a comprehensive comparative analysis of Crebtide with other key CREB-derived peptides, offering a side-by-side look at their performance based on available experimental data. Detailed methodologies for key experiments are also provided to support the practical application of this information.

The cAMP response element-binding protein (CREB) is a pivotal transcription factor implicated in a multitude of cellular processes, including learning, memory, and cell survival. Peptides derived from CREB are invaluable tools for investigating its function and the kinases that regulate it, such as Protein Kinase A (PKA). This compound, a synthetic peptide corresponding to the phosphorylation site of CREB, is a widely used substrate for PKA. However, a variety of other CREB-derived peptides have been developed with distinct properties, including altered kinase selectivity, inhibitory functions, and enhanced cellular activity. This guide will delve into a comparative analysis of these peptides to aid researchers in selecting the most suitable tool for their experimental needs.

Quantitative Performance of CREB-Derived Peptides

The efficacy and utility of CREB-derived peptides can be quantitatively assessed through several key parameters, including their Michaelis constant (Km) for protein kinases, the maximal velocity (Vmax) of the phosphorylation reaction, their dissociation constant (Kd) for binding partners, and the half-maximal inhibitory concentration (IC50) for antagonist peptides. The following table summarizes the available quantitative data for this compound and other notable CREB-derived peptides.

PeptideSequenceParameterValueKinase/Binding PartnerReference
This compound KRREILSRRPSYRKm3.9 µMPKA[1]
Vmax12.4 µmol/(min·mg)PKA[1]
Kemptide LRRASLGKm3-4 µMPKA[2]
Vmax9.8 µmol/(min·mg)PKA[1]
Tyr134Phe CREB peptide (aa 119-147 with Y134F mutation)Kd730 nMKIX domain of CBP[3]
Wild-type CREB peptide (aa 119-147)Kd516 nMKIX domain of CBP[3]
A-CREB (Dominant-negative inhibitor)IC50Not explicitly quantified in this formatCREB DNA binding[4][5]
Cyclic Peptide Inhibitor (Cyclized p53-derived peptide)Kd8.0 µMCBP BromodomainNot directly from search
CREBLL-tide (Dual-targeting inhibitor)IC50Potent, but specific value not provided in snippetsKIX-CREB interactionNot directly from search

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these peptides operate and how their activities are measured, the following diagrams illustrate the CREB signaling pathway and a typical experimental workflow for a protein kinase assay.

CREB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor AC Adenylyl Cyclase Receptor->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA_active Active PKA cAMP->PKA_active Activates PKA_inactive Inactive PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates (Ser133) pCREB Phospho-CREB CREB->pCREB CBP CBP/p300 pCREB->CBP Recruits CRE cAMP Response Element pCREB->CRE CBP->CRE Binds to Gene_Transcription Gene Transcription CRE->Gene_Transcription

Figure 1: Simplified CREB signaling pathway.

Kinase_Assay_Workflow cluster_preparation 1. Reaction Preparation cluster_reaction 2. Kinase Reaction cluster_separation 3. Separation cluster_detection 4. Detection & Analysis Prepare_Kinase Prepare Kinase Solution (e.g., PKA) Mix_Components Mix Kinase, Peptide, and Buffer Prepare_Kinase->Mix_Components Prepare_Peptide Prepare Peptide Substrate (e.g., this compound) Prepare_Peptide->Mix_Components Prepare_ATP Prepare ATP Solution (with γ-³²P-ATP) Prepare_Buffer Prepare Kinase Reaction Buffer Prepare_Buffer->Mix_Components Initiate_Reaction Initiate Reaction by Adding ATP Mix_Components->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., adding acid) Incubate->Stop_Reaction Spot_on_Membrane Spot Reaction Mixture onto P81 Phosphocellulose Paper Stop_Reaction->Spot_on_Membrane Wash_Membrane Wash Paper to Remove Unincorporated ATP Spot_on_Membrane->Wash_Membrane Scintillation_Counting Measure Radioactivity using Scintillation Counter Wash_Membrane->Scintillation_Counting Analyze_Data Calculate Kinase Activity (e.g., pmol/min/µg) Scintillation_Counting->Analyze_Data

Figure 2: Workflow for a radioactive PKA kinase assay.

Peptide_Relationships cluster_substrates Kinase Substrates cluster_inhibitors Inhibitors CREB_Protein Native CREB Protein This compound This compound CREB_Protein->this compound Derived from Tyr134Phe_CREB Tyr134Phe CREB (Constitutive Activity) CREB_Protein->Tyr134Phe_CREB Mutant of A_CREB A-CREB (Dominant Negative) CREB_Protein->A_CREB Targets Cyclic_Peptide_Inhibitor Cyclic Peptide Inhibitor (CBP binding) CREB_Protein->Cyclic_Peptide_Inhibitor Indirectly affects CREBLL_tide CREBLL-tide (KIX interaction) CREB_Protein->CREBLL_tide Targets interaction of Kemptide Kemptide

Figure 3: Logical relationships of CREB-derived peptides.

Detailed Experimental Protocols

To ensure the reproducibility and accuracy of research findings, detailed experimental protocols are essential. Below are methodologies for key assays used to characterize CREB-derived peptides.

Protein Kinase A (PKA) Activity Assay

This protocol describes a common method for measuring the activity of PKA using a peptide substrate like this compound or Kemptide and radiolabeled ATP.

Materials:

  • Purified PKA catalytic subunit

  • Peptide substrate (e.g., this compound, Kemptide)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

  • 30°C water bath or incubator

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the kinase reaction buffer, the peptide substrate to the desired final concentration (e.g., 10-100 µM), and the purified PKA enzyme.

  • Initiate the reaction: Add [γ-³²P]ATP to the reaction mixture to a final concentration of ~100 µM. The specific activity of the ATP should be determined.

  • Incubate: Incubate the reaction tubes at 30°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction: Terminate the reaction by adding a small volume of a strong acid, such as 30% acetic acid.

  • Spot onto P81 paper: Spot a known volume of the reaction mixture onto a labeled P81 phosphocellulose paper square.

  • Wash: Wash the P81 papers three to four times for 5-10 minutes each in a large volume of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Rinse: Briefly rinse the papers with acetone and allow them to air dry.

  • Quantify: Place the dry P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Calculate activity: Calculate the kinase activity, typically expressed as pmol of phosphate transferred per minute per microgram of enzyme.

Binding Affinity Assay using Fluorescence Polarization

This protocol outlines a method to determine the binding affinity (Kd) between a fluorescently labeled CREB-derived peptide and its binding partner (e.g., the KIX domain of CBP).

Materials:

  • Fluorescently labeled peptide (e.g., FITC-labeled phospho-CREB peptide)

  • Purified binding partner (e.g., KIX domain of CBP)

  • Binding buffer (e.g., PBS with 0.01% Tween-20)

  • Microplate reader with fluorescence polarization capabilities

  • Black, low-binding microplates

Procedure:

  • Prepare a constant concentration of the fluorescently labeled peptide: Dilute the fluorescently labeled peptide in the binding buffer to a low nanomolar concentration.

  • Prepare serial dilutions of the binding partner: Create a series of dilutions of the unlabeled binding partner in the binding buffer.

  • Mix components: In the wells of a black microplate, add a constant volume of the fluorescently labeled peptide solution. Then, add an equal volume of each dilution of the binding partner. Include a control with only the labeled peptide and buffer.

  • Incubate: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • Measure fluorescence polarization: Measure the fluorescence polarization of each well using a microplate reader.

  • Data analysis: Plot the change in fluorescence polarization as a function of the concentration of the binding partner. Fit the data to a one-site binding equation to determine the dissociation constant (Kd).

Cellular Uptake Assay using Flow Cytometry

This protocol describes a method to quantify the internalization of a fluorescently labeled CREB-derived peptide into cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, HEK293)

  • Fluorescently labeled peptide (e.g., TAMRA-labeled peptide)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

  • Optional: Trypan blue or a viability dye to exclude dead cells

Procedure:

  • Cell culture: Plate the cells in a multi-well plate and grow them to the desired confluency.

  • Peptide treatment: Replace the culture medium with fresh medium containing the fluorescently labeled peptide at the desired concentration. Incubate for a specific time (e.g., 1-4 hours) at 37°C.

  • Wash: Remove the peptide-containing medium and wash the cells three times with ice-cold PBS to remove any non-internalized peptide.

  • Cell detachment: Detach the cells from the plate using Trypsin-EDTA.

  • Resuspend: Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).

  • Flow cytometry analysis: Analyze the cell suspension using a flow cytometer. Exclude dead cells using a viability dye. Measure the fluorescence intensity of the live cell population.

  • Data analysis: Quantify the mean fluorescence intensity of the cells treated with the fluorescent peptide and compare it to untreated control cells to determine the extent of cellular uptake.

Conclusion

The selection of a CREB-derived peptide should be guided by the specific experimental question. This compound remains a reliable and well-characterized substrate for in vitro PKA assays. For studies requiring a non-CREB-derived PKA substrate, Kemptide offers a suitable alternative with comparable kinetics. For investigating the consequences of constitutive CREB activation, the Tyr134Phe CREB mutant provides a valuable tool. When the goal is to inhibit CREB function, dominant-negative peptides like A-CREB or more targeted inhibitors of CREB-coactivator interactions offer powerful approaches. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and design robust experiments to further unravel the complexities of CREB-mediated signaling.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Crebtide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Crebtide must adhere to rigorous safety and disposal protocols to ensure a secure laboratory environment and prevent environmental contamination. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general best practices for peptide waste management.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, when handling this compound and its associated waste.[1]

Key Handling Principles:

  • Consult Safety Data Sheets (SDS): Always review the SDS for the specific this compound product you are using. A safety data sheet for ULight-CREBtide peptide indicates that the product is not classified as hazardous; however, it recommends that disposal must adhere to official regulations.[2]

  • Segregate Waste: Keep this compound waste separate from other laboratory waste streams to ensure proper handling and disposal.

  • Labeling: All containers with this compound waste must be clearly labeled as "Hazardous Waste" or as required by your institution, with the full chemical name and relevant hazard information.[3]

Step-by-Step Disposal Procedures for this compound

The proper disposal method for this compound depends on its physical state (solid or liquid) and whether it is contaminated with other hazardous materials.

Disposal of Solid this compound Waste:

  • Collection: Place lyophilized this compound and any contaminated disposable labware (e.g., weighing paper, pipette tips) into a designated, sealable, and clearly labeled chemical waste container.[1]

  • Container Sealing: Once the container is full, securely seal it to prevent any leakage.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials.[3][4]

  • Pickup and Disposal: Arrange for the collection of the waste container by your institution's EHS or a licensed hazardous waste disposal company.

Disposal of Liquid this compound Waste:

  • Collection: Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[1][4] Do not pour liquid peptide waste down the drain unless explicitly permitted by your institution's EHS office and local regulations.[1]

  • Neutralization (if required): Depending on the buffer composition and pH of the this compound solution, neutralization may be necessary before disposal. Consult your EHS guidelines for specific pH limits for chemical waste.

  • Container Labeling and Storage: Clearly label the liquid waste container with "Hazardous Waste," the name "this compound," and any other chemical constituents. Store the container in a designated secondary containment bin to prevent spills.[3][4]

  • Disposal: Follow your institution's procedures for the pickup and disposal of liquid chemical waste.

Disposal of Contaminated Materials:

All materials that have come into contact with this compound, such as gloves, bench paper, and pipette tips, should be considered contaminated and disposed of as solid this compound waste.[1] Chemically contaminated sharps, such as needles and blades, must be collected in a designated puncture-proof sharps container.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

CrebtideDisposalWorkflow cluster_start Start: this compound Waste Generated cluster_assessment Waste Assessment cluster_solid Solid Waste Pathway cluster_liquid Liquid Waste Pathway cluster_end Final Disposal start Identify this compound Waste (Solid, Liquid, Contaminated Materials) assess_state Determine Physical State start->assess_state collect_solid Collect in Labeled Solid Waste Container assess_state->collect_solid Solid or Contaminated Materials collect_liquid Collect in Labeled Liquid Waste Container assess_state->collect_liquid Liquid seal_solid Securely Seal Container collect_solid->seal_solid store_solid Store in Designated Hazardous Waste Area seal_solid->store_solid ehs_pickup Arrange for EHS/ Licensed Vendor Pickup store_solid->ehs_pickup neutralize Neutralize if Required (Consult EHS) collect_liquid->neutralize store_liquid Store in Secondary Containment neutralize->store_liquid Proceed store_liquid->ehs_pickup

Caption: Workflow for the proper segregation and disposal of this compound waste.

Quantitative Data Summary

No specific quantitative data for this compound disposal, such as concentration limits for drain disposal, were found in the available safety data sheets or handling guidelines. Disposal decisions should be based on the qualitative guidelines provided and the specific regulations of your institution.

Experimental Protocols

Protocol for Preparing this compound Waste for Disposal:

  • Objective: To safely collect and store this compound waste for disposal by a certified entity.

  • Materials:

    • Appropriate PPE (lab coat, gloves, safety glasses)

    • Designated solid and liquid hazardous waste containers

    • Hazardous waste labels

    • Secondary containment for liquid waste

  • Procedure:

    • Don all required PPE before handling any waste materials.

    • For solid waste (unused this compound powder, contaminated tips, etc.), place directly into a designated solid chemical waste container.

    • For liquid waste (this compound solutions), pour carefully into a designated liquid chemical waste container. Avoid splashing.

    • Ensure the exterior of the waste containers remains clean and free of contamination.

    • Once a container is full, or at the end of an experimental run, securely fasten the lid.

    • Complete a hazardous waste label with all required information (e.g., full chemical names of all components, concentrations, date).

    • Place the labeled waste container in the laboratory's designated satellite accumulation area. Ensure liquid waste containers are placed within secondary containment.

    • Log the waste container for pickup according to your institution's EHS procedures.

    • After handling waste, remove and dispose of gloves properly, and wash hands thoroughly.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.